Product packaging for 2-Hydroxy-3-methoxybenzoyl chloride(Cat. No.:CAS No. 82944-14-7)

2-Hydroxy-3-methoxybenzoyl chloride

Cat. No.: B1462263
CAS No.: 82944-14-7
M. Wt: 186.59 g/mol
InChI Key: WRZXTTHIFJBUHH-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methoxybenzoyl chloride is a useful research compound. Its molecular formula is C8H7ClO3 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClO3 B1462263 2-Hydroxy-3-methoxybenzoyl chloride CAS No. 82944-14-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-6-4-2-3-5(7(6)10)8(9)11/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZXTTHIFJBUHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651622
Record name 2-Hydroxy-3-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82944-14-7
Record name 2-Hydroxy-3-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Hydroxy-3-methoxybenzoyl chloride synthesis from 3-methoxysalicylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Synthesis of 2-Hydroxy-3-methoxybenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of this compound from 3-methoxysalicylic acid. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents and fine chemicals. This document outlines the prevalent synthetic methodology, including a detailed experimental protocol, and presents the relevant quantitative data in a clear, tabular format. A graphical representation of the experimental workflow is also provided to facilitate a comprehensive understanding of the process.

Introduction

This compound, also known as o-vanilloyl chloride, is a valuable acylating agent in organic synthesis. Its bifunctional nature, possessing both a reactive acid chloride and a phenolic hydroxyl group, makes it a versatile building block for constructing complex molecular architectures. The synthesis from 3-methoxysalicylic acid is a common and efficient route, typically employing a chlorinating agent to convert the carboxylic acid to the corresponding acyl chloride. This guide focuses on the widely used thionyl chloride-based method.

Synthetic Pathway

The conversion of 3-methoxysalicylic acid to this compound is an acyl substitution reaction. The carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The DMF acts as a catalyst by forming a Vilsmeier reagent, which is a more reactive chlorinating species. The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride as gaseous byproducts.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound from 3-methoxysalicylic acid.

Materials:

  • 3-Methoxysalicylic acid

  • Dichloromethane (CH₂Cl₂)

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF)

Procedure: [1]

  • Suspend 5 grams of 3-methoxysalicylic acid in 40 mL of dichloromethane in a suitable reaction flask.

  • To this suspension, add 10 mL of thionyl chloride and 0.5 mL of N,N-dimethylformamide.

  • Heat the mixture to reflux and maintain for 1 hour.

  • After the reaction is complete, evaporate the solvent. It is crucial to maintain the temperature below 40°C during evaporation to prevent degradation of the product.

  • The resulting 5 grams of a white solid is this compound, which can be used in the subsequent steps without further purification.[1]

Safety Precautions:

  • Thionyl chloride is a corrosive and toxic substance that reacts violently with water. This reaction should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.

Quantitative Data

The following table summarizes the quantitative data from the experimental protocol.

ParameterValueUnit
Reactants
3-Methoxysalicylic acid5g
Dichloromethane40mL
Thionyl chloride10mL
N,N-dimethylformamide0.5mL
Reaction Conditions
TemperatureReflux
Reaction Time1hour
Product
This compound5g
YieldQuantitative

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_product Product start Suspend 3-Methoxysalicylic Acid in Dichloromethane add_reagents Add Thionyl Chloride and DMF start->add_reagents reflux Reflux for 1 hour add_reagents->reflux evaporate Evaporate Solvent (< 40°C) reflux->evaporate product This compound (White Solid) evaporate->product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 3-methoxysalicylic acid using thionyl chloride and a catalytic amount of DMF is a straightforward and high-yielding procedure. The protocol provided in this guide is robust and can be readily implemented in a laboratory setting. The resulting acyl chloride is a key intermediate for the synthesis of a wide range of biologically active molecules and is therefore of significant interest to the drug development community.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-3-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methoxybenzoyl chloride, also known as o-vanillic acid chloride, is a reactive acyl chloride derivative of o-vanillic acid. Its chemical structure, featuring a hydroxyl group, a methoxy group, and a reactive acyl chloride moiety, makes it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and key reactions, and its reactivity profile. This information is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Physicochemical Properties

PropertyValueSource
Chemical Formula C₈H₇ClO₃[1]
Molecular Weight 186.59 g/mol [1][2][3]
CAS Number 82944-14-7[2]
Appearance White solid[4]
Purity ~95% (commercial grade)[2]
Melting Point 41-42 °C (for the related compound 2-Hydroxy-3-methoxybenzaldehyde)[5]
Boiling Point 260 °C (for the related compound 2-Hydroxy-3-methoxybenzaldehyde)[5]
Solubility Soluble in organic solvents such as ethanol, ether, chloroform, glacial acetic acid, carbon disulfide, alkali solvents, and pyridine (for the related compound 2-Hydroxy-3-methoxybenzaldehyde).[5]

Synthesis and Reactivity

This compound is a versatile reagent in organic synthesis due to the high reactivity of the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of 3-methoxysalicylic acid with thionyl chloride.[4]

Experimental Protocol:

  • Suspend 5 g of 3-methoxysalicylic acid in 40 ml of dichloromethane.

  • Add 10 ml of thionyl chloride and 0.5 ml of DMF to the suspension.

  • Reflux the mixture for 1 hour.

  • Evaporate the solvent under reduced pressure, ensuring the temperature is maintained below 40°C.

  • The resulting 5 g of a white solid is this compound and can be used in the next step without further purification.[4]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product 3-Methoxysalicylic_acid 3-Methoxysalicylic Acid Reflux Reflux (1 hour) 3-Methoxysalicylic_acid->Reflux Thionyl_chloride Thionyl Chloride Thionyl_chloride->Reflux DCM Dichloromethane (Solvent) DCM->Reflux DMF DMF (Catalyst) DMF->Reflux Evaporation Solvent Evaporation (<40°C) Reflux->Evaporation Product This compound Evaporation->Product

Synthesis of this compound.

Amide Formation

This compound reacts with primary and secondary amines to form the corresponding amides. This reaction is a fundamental transformation in the synthesis of various biologically active molecules.

General Experimental Protocol:

  • Dissolve the amine in a suitable aprotic solvent (e.g., dichloromethane).

  • Add a base, such as triethylamine or pyridine, to neutralize the HCl byproduct.

  • Slowly add this compound to the solution at room temperature.

  • Stir the reaction mixture until completion (monitoring by TLC).

  • Perform an aqueous work-up to remove the salt and excess reagents.

  • Purify the amide product by recrystallization or column chromatography.

G Acyl_Chloride This compound Reaction Amide Formation Acyl_Chloride->Reaction Amine Primary or Secondary Amine Amine->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Aprotic Solvent (e.g., DCM) Solvent->Reaction Product 2-Hydroxy-3-methoxybenzamide Derivative Reaction->Product Byproduct HCl (neutralized by base) Reaction->Byproduct G Acyl_Chloride This compound Reaction Esterification Acyl_Chloride->Reaction Alcohol Alcohol Alcohol->Reaction Base Base (e.g., Pyridine) Base->Reaction Solvent Aprotic Solvent Solvent->Reaction Product 2-Hydroxy-3-methoxybenzoate Ester Reaction->Product Byproduct HCl (neutralized by base) Reaction->Byproduct

References

An In-depth Technical Guide to 2-Hydroxy-3-methoxybenzoyl chloride: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3-methoxybenzoyl chloride, a substituted aromatic acyl chloride, is a versatile chemical intermediate of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, comprising a reactive benzoyl chloride moiety alongside hydroxyl and methoxy functional groups, make it a valuable building block for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and detailed experimental protocols for the synthesis of this compound. Furthermore, it delves into its application as a scaffold in drug development, with a particular focus on the synthesis of targeted enzyme inhibitors, highlighting its potential in the discovery of novel therapeutics.

Molecular Structure and Physicochemical Properties

This compound is an organic compound with the chemical formula C₈H₇ClO₃.[1] It consists of a benzene ring substituted with a hydroxyl group at position 2, a methoxy group at position 3, and a carbonyl chloride group at position 1. The presence of these functional groups dictates its chemical reactivity and physical properties.

Chemical Structure

The structure of this compound is depicted below:

Chemical Structure of this compound

Figure 1. Chemical Structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthesis.

PropertyValueReference
Molecular Formula C₈H₇ClO₃[1]
Molecular Weight 186.59 g/mol [2]
CAS Number 82944-14-7[1][2]
Appearance White solid[3]
Purity Typically ≥95%

Experimental Protocols

The following section provides a detailed methodology for the synthesis of this compound from its common precursor, 3-methoxysalicylic acid.

Synthesis of this compound

This protocol is based on the reaction of 3-methoxysalicylic acid with thionyl chloride, a common and effective method for the preparation of acyl chlorides from carboxylic acids.[3]

Materials:

  • 3-Methoxysalicylic acid (5 g)

  • Dichloromethane (40 ml)

  • Thionyl chloride (10 ml)

  • N,N-Dimethylformamide (DMF) (0.5 ml)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5 g of 3-methoxysalicylic acid in 40 ml of dichloromethane.

  • To this suspension, add 10 ml of thionyl chloride followed by 0.5 ml of DMF.

  • Heat the reaction mixture to reflux and maintain for 1 hour.

  • After 1 hour, cool the mixture and evaporate the solvent under reduced pressure. It is crucial to maintain the temperature below 40°C during evaporation to prevent degradation of the product.

  • The resulting 5 g of a white solid is this compound, which can be used in the subsequent step without further purification.[3]

Applications in Drug Development

The 2-hydroxy-3-methoxybenzoyl scaffold is a key component in the synthesis of various biologically active compounds. Its derivatives have shown promise as antibacterial, antioxidant, and potent enzyme inhibitors.[4][5][6]

Role as a Scaffold for 12-Lipoxygenase (12-LOX) Inhibitors

Human 12-lipoxygenase (12-LOX) is an enzyme implicated in a range of physiological and pathological processes, including inflammation, platelet aggregation, diabetes, and cancer.[6] The development of selective 12-LOX inhibitors is a significant area of research for new therapeutic agents.

Derivatives of this compound have been successfully utilized to synthesize potent and selective inhibitors of 12-LOX. Specifically, a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamides have demonstrated nanomolar potency against the enzyme.[6] These compounds effectively reduce the production of 12-hydroxyeicosatetraenoic acid (12-HETE), a key signaling molecule in the 12-LOX pathway, in human platelets and β-cells.[6]

The general scheme for the synthesis of these inhibitors involves the reaction of 2-Hydroxy-3-methoxybenzaldehyde (which can be derived from the benzoyl chloride) with a substituted benzenesulfonamide.

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the synthesis workflow for this compound and its application in the inhibition of the 12-lipoxygenase signaling pathway.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 3-Methoxysalicylic_Acid 3-Methoxysalicylic Acid Reaction Reflux in Dichloromethane (1 hour) 3-Methoxysalicylic_Acid->Reaction Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction DMF DMF (catalyst) DMF->Reaction Evaporation Solvent Evaporation (<40°C) Reaction->Evaporation Product This compound Evaporation->Product

Synthesis workflow for this compound.

Signaling_Pathway cluster_pathway 12-Lipoxygenase (12-LOX) Pathway cluster_inhibitor Inhibitor Action Arachidonic_Acid Arachidonic Acid 12_LOX 12-Lipoxygenase (12-LOX) Arachidonic_Acid->12_LOX 12_HPETE 12-HPETE 12_LOX->12_HPETE 12_HETE 12-HETE 12_HPETE->12_HETE Biological_Effects Biological Effects (Inflammation, Platelet Aggregation) 12_HETE->Biological_Effects Inhibitor 4-((2-hydroxy-3-methoxybenzyl)amino) benzenesulfonamide (Derivative of this compound) Inhibitor->12_LOX

Inhibition of the 12-LOX pathway by a derivative.

Conclusion

This compound is a valuable and reactive intermediate with significant applications in the synthesis of biologically active molecules. The straightforward and efficient protocol for its synthesis, coupled with the demonstrated potent activity of its derivatives, particularly as 12-lipoxygenase inhibitors, underscores its importance for researchers in drug discovery and development. The information and protocols provided in this guide serve as a comprehensive resource for the scientific community to facilitate further exploration and utilization of this versatile chemical scaffold in the pursuit of novel therapeutic agents.

References

Spectroscopic and Synthetic Profile of 2-Hydroxy-3-methoxybenzoyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical document provides a concise overview of the available chemical data for 2-Hydroxy-3-methoxybenzoyl chloride, a potentially valuable reagent in organic synthesis and drug discovery. Due to the limited availability of public spectroscopic data for this specific compound, this guide also includes information on its synthesis and spectral data for closely related compounds to aid researchers in its preparation and characterization.

Spectroscopic Data

Spectroscopic Data of 3-Methoxysalicylic Acid (Starting Material)
Parameter ¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆) IR (KBr, cm⁻¹)
Chemical Shift (ppm) / Wavenumber (cm⁻¹) and Assignment 10.55 (s, 1H, -COOH), 7.41 (dd, J=8.0, 1.6 Hz, 1H, Ar-H), 7.29 (dd, J=8.0, 1.6 Hz, 1H, Ar-H), 6.95 (t, J=8.0 Hz, 1H, Ar-H), 3.84 (s, 3H, -OCH₃)170.1, 152.4, 147.9, 124.9, 118.4, 115.8, 112.6, 56.23230 (-OH), 3010 (Ar C-H), 1670 (C=O), 1600, 1470 (Ar C=C), 1250 (C-O)
Spectroscopic Data of 2-Hydroxy-3-methoxybenzaldehyde (Related Compound)[1][2][3]
Parameter ¹H NMR (CDCl₃) [1][2]¹³C NMR (CDCl₃) IR (ATR, cm⁻¹) [3]
Chemical Shift (ppm) / Wavenumber (cm⁻¹) and Assignment 11.03 (s, 1H, -OH), 9.88 (s, 1H, -CHO), 7.15 (dd, J=7.8, 1.7 Hz, 1H, Ar-H), 7.10 (dd, J=7.8, 1.7 Hz, 1H, Ar-H), 6.90 (t, J=7.8 Hz, 1H, Ar-H), 3.91 (s, 3H, -OCH₃)196.5, 153.2, 148.5, 124.6, 120.1, 119.3, 114.8, 56.43180 (-OH), 2850 (C-H, aldehyde), 1650 (C=O), 1600, 1475 (Ar C=C), 1250 (C-O)

Experimental Protocol: Synthesis of this compound

The following protocol for the synthesis of this compound is adapted from patent literature. This procedure describes the conversion of 3-Methoxysalicylic acid to the corresponding acyl chloride.

Materials:

  • 3-Methoxysalicylic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Suspend 3-Methoxysalicylic acid in dichloromethane.

  • Add thionyl chloride and a catalytic amount of N,N-Dimethylformamide to the suspension.

  • Reflux the reaction mixture for a specified time to ensure complete conversion.

  • After the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure.

  • The resulting crude this compound can be used in subsequent reactions without further purification.

Diagram of Synthetic Pathway:

Synthesis 3-Methoxysalicylic_acid 3-Methoxysalicylic acid Product This compound 3-Methoxysalicylic_acid->Product Reflux in CH₂Cl₂ Thionyl_chloride SOCl₂, DMF (cat.)

Caption: Synthesis of this compound.

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for researchers to follow upon synthesizing this compound, given the absence of readily available reference spectra.

Characterization cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison and Confirmation Synthesis Synthesize this compound Acquire_NMR Acquire ¹H and ¹³C NMR Spectra Synthesis->Acquire_NMR Acquire_IR Acquire IR Spectrum Synthesis->Acquire_IR Acquire_MS Acquire Mass Spectrum Synthesis->Acquire_MS Compare_Precursor Compare spectra with 3-Methoxysalicylic acid Acquire_NMR->Compare_Precursor Compare_Related Compare spectra with 2-Hydroxy-3-methoxybenzaldehyde Acquire_NMR->Compare_Related Acquire_IR->Compare_Precursor Acquire_IR->Compare_Related Structure_Confirm Confirm structure based on expected functional groups Acquire_MS->Structure_Confirm Compare_Precursor->Structure_Confirm Compare_Related->Structure_Confirm

Caption: Workflow for characterizing the synthesized compound.

References

An In-depth Technical Guide to the Isomers of C8H7ClO3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of the chemical formula C8H7ClO3, with a primary focus on their chemical properties, synthesis, biological activity, and associated experimental protocols. The three principal isomers are 2-(2-chlorophenoxy)acetic acid, 2-(3-chlorophenoxy)acetic acid, and 2-(4-chlorophenoxy)acetic acid. These compounds, particularly 4-chlorophenoxyacetic acid (4-CPA), are widely recognized for their roles as synthetic auxins and have significant applications in agriculture as plant growth regulators and herbicides.

Physicochemical and Toxicological Properties

The isomers of C8H7ClO3 share the same molecular formula and weight but differ in the position of the chlorine atom on the phenoxy ring, leading to variations in their physical, chemical, and biological properties. A summary of their key quantitative data is presented below for easy comparison.

Property2-(2-chlorophenoxy)acetic acid2-(3-chlorophenoxy)acetic acid2-(4-chlorophenoxy)acetic acid
IUPAC Name 2-(2-chlorophenoxy)acetic acid[1]2-(3-chlorophenoxy)acetic acid[2]2-(4-chlorophenoxy)acetic acid[3][4]
Synonyms o-Chlorophenoxyacetic acid[1]m-Chlorophenoxyacetic acid[2]p-Chlorophenoxyacetic acid (4-CPA)[3][5]
CAS Number 614-61-9[1]588-32-9[2]122-88-3[3][5]
Molecular Formula C8H7ClO3[1]C8H7ClO3[2]C8H7ClO3[3][4][5]
Molecular Weight 186.59 g/mol [1]186.59 g/mol [2]186.592 g/mol [5]
Melting Point 144-148 °C108-113 °C[1]157-158 °C
Oral LD50 (Rat) Not foundNot found850 mg/kg[5]
Water Solubility 1.278 g/L (25 °C)SolubleModerately soluble
pKa 3.05[6]3.07[2]Not found

Synthesis of Chlorophenoxyacetic Acid Isomers

The synthesis of chlorophenoxyacetic acids generally involves the reaction of a corresponding chlorophenol with chloroacetic acid in an alkaline medium. Below are detailed experimental protocols for the synthesis of 2- and 4-chlorophenoxyacetic acid.

Synthesis of 2-(2-chlorophenoxy)acetic acid

This protocol is based on the condensation reaction of o-chlorophenol and chloroacetic acid.[7]

Materials:

  • o-chlorophenol (98% content)

  • Sodium chloroacetate solution

  • Sodium hydroxide (NaOH) solution (32%)

  • Hydrochloric acid (HCl) (30%)

  • Toluene or dimethylbenzene

Procedure:

  • To a 2000 ml four-hole boiling flask, add 262 g of 98% o-chlorophenol.

  • Add 332.5 g of 32% liquid sodium hydroxide and warm the mixture to 60°C.

  • Add the prepared sodium chloroacetate solution and heat the mixture to 95°C.

  • Maintain the pH at 9-11 by dripping in sodium hydroxide solution and let the reaction proceed for 5 hours. During this period, add an additional 22 g of 32% liquid sodium hydroxide.

  • After the reaction, cool the mixture to 80°C and add 267.8 g of 30% hydrochloric acid.

  • Cool the solution to 25°C to allow for crystallization.

  • Filter the precipitate and dry it in an oven to obtain 2-(2-chlorophenoxy)acetic acid. The expected yield is approximately 97.1%.

  • The filtrate can be extracted with toluene or dimethylbenzene to recover any remaining product.

Synthesis of 2-(4-chlorophenoxy)acetic acid (4-CPA)

This protocol describes the S_N_2 reaction of 4-chlorophenolate and chloroacetic acid.

Materials:

  • Chloroacetic acid

  • 1 M Sodium 4-chlorophenolate in 2.5 M NaOH solution

  • 6 M Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Add 0.189 g of chloroacetic acid to a round-bottom flask equipped with a reflux condenser.

  • Add 1.0 mL of a 1 M sodium 4-chlorophenolate-2.5 M NaOH solution and gently swirl to dissolve the acid.

  • Heat the reaction mixture in a boiling water bath for 30 minutes.

  • Cool the reaction for a few minutes and then quench it with approximately 1 mL of 6 M HCl.

  • Cool the mixture in an ice bath to induce precipitation.

  • Vacuum filter the resulting white precipitate using a Hirsch funnel.

  • Wash the precipitate with approximately 1 mL of cold distilled water.

  • The crude product can be further purified by recrystallization.

Biological Activity and Mode of Action

The chlorophenoxyacetic acid isomers, particularly 4-CPA, exhibit auxin-like activity, influencing plant growth and development. At low concentrations, they can promote root formation and fruit development, while at higher concentrations, they act as herbicides, causing uncontrolled growth and ultimately leading to plant death.

4-CPA as a Plant Growth Regulator

4-CPA is used to improve fruit setting and induce the formation of seedless fruits in various crops, such as tomatoes. It functions by mimicking the natural plant hormone auxin, stimulating cell division and elongation.

Proposed Signaling Pathway of 4-CPA in Rice Defense

Recent research suggests that 4-CPA can act as a chemical elicitor, inducing defense responses in rice against pests like the white-backed planthopper (Sogatella furcifera). The proposed mechanism involves the following steps:

  • Uptake and Metabolism: 4-CPA is absorbed by the plant's roots and undergoes rapid side-chain degradation to yield 4-chlorophenol (4-CP).

  • Enzyme Activation: 4-CPA treatment induces the activity of peroxidase (POD) enzymes.

  • Polymer Formation: POD catalyzes the polymerization of 4-CP and other phenolic compounds using hydrogen peroxide (H₂O₂) as an electron acceptor.

  • Defense Compound Accumulation: 4-CPA also leads to an increase in the levels of flavonoids and proanthocyanidins (PAs).

  • Pest Resistance: The degradation products of the polymers, along with the increased levels of flavonoids and PAs, contribute to the plant's resistance against the white-backed planthopper.

The following diagram illustrates this proposed signaling pathway:

G cluster_plant Rice Plant cluster_pest White-Backed Planthopper (WBPH) CPA_uptake 4-CPA Uptake (Roots) CPA_metabolism Metabolism to 4-CP CPA_uptake->CPA_metabolism POD_activation Increased POD Activity CPA_uptake->POD_activation Defense_compounds Increased Flavonoids & PAs CPA_uptake->Defense_compounds Polymerization Polymerization of Phenolics CPA_metabolism->Polymerization POD_activation->Polymerization H2O2_generation H₂O₂ Generation H2O2_generation->Polymerization Resistance Enhanced Resistance to WBPH Polymerization->Resistance Defense_compounds->Resistance WBPH WBPH Feeding Resistance->WBPH Inhibits

Proposed signaling pathway of 4-CPA-induced defense in rice.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments related to the biological activity of chlorophenoxyacetic acids.

Acute Oral Toxicity (LD50) Determination

The following protocol is a general guideline based on the OECD Test Guideline 425 (Up-and-Down Procedure) for determining the oral LD50.[7]

Animals:

  • Healthy, young adult rats of a single sex (preferably females), fasted prior to dosing.

Procedure:

  • Dose Selection: A preliminary estimate of the LD50 is made. The first animal is dosed a step below this estimate.

  • Sequential Dosing: Single animals are dosed in sequence, typically at 48-hour intervals. If an animal survives, the next animal receives a higher dose. If an animal dies, the next receives a lower dose.

  • Observation: Animals are observed for mortality and clinical signs of toxicity with special attention during the first 4 hours and daily thereafter for a total of 14 days. Body weight is recorded weekly.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the survival/death outcomes at different dose levels.

Peroxidase (POD) Activity Assay

This spectrophotometric assay measures the activity of peroxidase in plant tissue.[1]

Materials:

  • Plant tissue (e.g., rice leaves)

  • Liquid nitrogen

  • Homogenization buffer (e.g., phosphate buffer)

  • Guaiacol

  • Hydrogen peroxide (H₂O₂)

  • Spectrophotometer

Procedure:

  • Enzyme Extraction:

    • Grind 0.5 g of plant tissue in a cold mortar and pestle with liquid nitrogen.

    • Suspend the ground tissue in 1.5 ml of homogenization buffer.

    • Centrifuge the suspension at 14,000 rpm for 30 minutes at 4°C.

    • Collect the supernatant for the enzyme assay.

  • Assay:

    • Prepare a reaction mixture containing phosphate buffer, guaiacol, and the enzyme extract.

    • Initiate the reaction by adding H₂O₂.

    • Measure the increase in absorbance at a specific wavelength (e.g., 470 nm) over time using a spectrophotometer. The rate of change in absorbance is proportional to the POD activity.

Hydrogen Peroxide (H₂O₂) Content Measurement

This protocol describes a colorimetric method for determining H₂O₂ content in plant tissue using potassium iodide.[2]

Materials:

  • Plant tissue

  • Trichloroacetic acid (TCA)

  • Potassium iodide (KI)

  • Spectrophotometer

Procedure:

  • Extraction:

    • Homogenize the plant tissue in 0.1% TCA.

    • Centrifuge the homogenate to remove cell debris.

  • Reaction:

    • To the supernatant, add phosphate buffer and 1 M KI.

    • Incubate the mixture in the dark for 1 hour. H₂O₂ oxidizes iodide (I⁻) to iodine (I₂), which then forms a colored triiodide (I₃⁻) complex.

  • Measurement:

    • Measure the absorbance of the solution at 390 nm. The absorbance is proportional to the H₂O₂ concentration.

Quantification of Total Flavonoids

The aluminum chloride colorimetric method is commonly used to determine the total flavonoid content.

Materials:

  • Plant extract

  • Methanol

  • Aluminum chloride (AlCl₃)

  • Potassium acetate

  • Spectrophotometer

Procedure:

  • Mix the plant extract with methanol.

  • Add aluminum chloride and potassium acetate solutions.

  • Allow the reaction to proceed for a set time (e.g., 30 minutes) at room temperature. Flavonoids form a stable complex with AlCl₃.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 415 nm). The absorbance is proportional to the total flavonoid content, which can be quantified using a standard curve (e.g., with quercetin).

Quantification of Total Proanthocyanidins

The vanillin-HCl method is a common spectrophotometric assay for quantifying proanthocyanidins.

Materials:

  • Plant extract

  • Vanillin solution (in methanol)

  • Concentrated Hydrochloric acid (HCl)

  • Spectrophotometer

Procedure:

  • Mix the plant extract with the vanillin solution.

  • Add concentrated HCl to the mixture.

  • Incubate at room temperature for a specific time (e.g., 15 minutes). Proanthocyanidins react with vanillin in the presence of acid to form a colored product.

  • Measure the absorbance of the solution at 500 nm. The total proanthocyanidin content can be determined using a standard curve (e.g., with catechin).[8]

Experimental Workflows

The following diagrams illustrate logical workflows for key processes described in this guide.

Synthesis and Purification of 4-CPA

G start Start reactants Mix Chloroacetic Acid & Sodium 4-chlorophenolate-NaOH solution start->reactants reflux Heat in Boiling Water Bath (30 min) reactants->reflux cool_quench Cool & Quench with 6M HCl reflux->cool_quench precipitate Induce Precipitation (Ice Bath) cool_quench->precipitate filter Vacuum Filter Precipitate precipitate->filter wash Wash with Cold Distilled Water filter->wash recrystallize Recrystallize for Purification wash->recrystallize end Pure 4-CPA recrystallize->end

Workflow for the synthesis and purification of 4-CPA.
Investigating 4-CPA Induced Plant Defense

G cluster_assays Biochemical Assays start Start: Treat Plants with 4-CPA harvest Harvest Plant Tissue at Time Points start->harvest pest_bioassay Pest Bioassay (e.g., WBPH performance) start->pest_bioassay pod_assay POD Activity Assay harvest->pod_assay h2o2_assay H₂O₂ Content Measurement harvest->h2o2_assay flavonoid_assay Total Flavonoid Quantification harvest->flavonoid_assay pa_assay Total Proanthocyanidin Quantification harvest->pa_assay data_analysis Data Analysis & Correlation pod_assay->data_analysis h2o2_assay->data_analysis flavonoid_assay->data_analysis pa_assay->data_analysis pest_bioassay->data_analysis conclusion Conclusion on Defense Induction data_analysis->conclusion

Workflow for investigating 4-CPA-induced plant defense mechanisms.

References

An In-depth Technical Guide to o-Vanillic Acid Chloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Vanillic acid chloride, systematically known as 2-hydroxy-3-methoxybenzoyl chloride, is a reactive acyl chloride derivative of o-vanillic acid. Its bifunctional nature, possessing both a reactive acid chloride and a phenolic hydroxyl group, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its key characteristics, synthesis, and potential applications, with a focus on information relevant to researchers in drug development and chemical synthesis. While direct extensive data on o-vanillic acid chloride is limited, this guide consolidates available information and draws comparisons with structurally similar compounds to provide a thorough understanding.

Core Characteristics

The core characteristics of o-vanillic acid chloride are summarized below. Due to the limited availability of experimental data for this specific compound in the reviewed literature, some properties are inferred from structurally related compounds and are noted as such.

Physicochemical Properties
PropertyValueSource/Reference
Molecular Formula C8H7ClO3[1]
Molecular Weight 186.59 g/mol [2]
CAS Number 82944-14-7[2]
Appearance White solid (as described for a similar synthesis product)[3]
Melting Point Data not available
Boiling Point Data not available
Purity 95% (as available from commercial suppliers)[2]

For comparison, related methoxy- and hydroxy-substituted benzoyl chlorides exhibit a range of physical properties. For instance, 2-methoxybenzoyl chloride is a liquid with a boiling point of 128-129 °C at 8 mmHg, while 4-methoxybenzoyl chloride has a melting point of 22 °C and a boiling point of 262-263 °C. The presence of the hydroxyl group in o-vanillic acid chloride is expected to influence its physical properties, likely increasing its melting point compared to 2-methoxybenzoyl chloride due to potential intermolecular hydrogen bonding.

Reactivity

As an acyl chloride, o-vanillic acid chloride is expected to be a reactive electrophile, readily undergoing nucleophilic acyl substitution reactions. The key reactive sites are the carbonyl carbon of the acyl chloride and the phenolic hydroxyl group. The acyl chloride group is highly susceptible to attack by nucleophiles such as alcohols, amines, and water, leading to the formation of esters, amides, and carboxylic acids, respectively. The presence of the hydroxyl group may complicate some reactions, and protection of this group may be necessary depending on the desired transformation.

Experimental Protocols

Detailed methodologies for the synthesis of o-vanillic acid chloride and a representative subsequent reaction are provided below.

Synthesis of o-Vanillic Acid Chloride from o-Vanillic Acid

This protocol is based on a documented procedure for the synthesis of this compound.[3]

Materials:

  • o-Vanillic acid (3-methoxysalicylic acid)

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Suspend 5 g of o-vanillic acid in 40 ml of dichloromethane in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • To this suspension, add 10 ml of thionyl chloride and 0.5 ml of N,N-dimethylformamide.

  • Heat the mixture to reflux for 1 hour. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, cool the mixture to room temperature.

  • Evaporate the solvent and excess thionyl chloride under reduced pressure. It is crucial to maintain the temperature below 40°C to avoid degradation of the product.

  • The resulting white solid is this compound and can be used in subsequent steps without further purification.

Representative Reaction: N-Acylation of an Amine

This protocol describes a general procedure for the acylation of a primary or secondary amine with an acyl chloride.

Materials:

  • o-Vanillic acid chloride

  • A primary or secondary amine (e.g., benzylamine)

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

  • Dissolve the amine and a slight excess of the non-nucleophilic base in the anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Dissolve o-vanillic acid chloride in the same anhydrous solvent and add it dropwise to the cooled amine solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by washing with dilute aqueous acid (to remove excess base and amine) and then with brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude amide product.

  • The product can be further purified by recrystallization or column chromatography.

Visualizations

Synthesis of o-Vanillic Acid Chloride

G o_vanillic_acid o-Vanillic Acid o_vanillic_acid_chloride o-Vanillic Acid Chloride o_vanillic_acid->o_vanillic_acid_chloride DCM, Reflux thionyl_chloride SOCl₂ thionyl_chloride->o_vanillic_acid_chloride dmf DMF (cat.) dmf->o_vanillic_acid_chloride byproducts SO₂ + HCl o_vanillic_acid_chloride->byproducts

Caption: Synthesis of o-vanillic acid chloride from o-vanillic acid.

Experimental Workflow: N-Acylation

G start Dissolve Amine & Base in Anhydrous Solvent cool Cool to 0°C start->cool add_chloride Add o-Vanillic Acid Chloride (dropwise) cool->add_chloride react Stir at Room Temperature add_chloride->react workup Aqueous Workup react->workup purify Purification (Recrystallization or Chromatography) workup->purify product N-Acylated Product purify->product

Caption: General workflow for the N-acylation of an amine.

Applications in Drug Development and Research

Substituted benzoyl chlorides are crucial building blocks in the synthesis of a wide range of pharmaceuticals and bioactive molecules. The presence of both a hydroxyl and a methoxy group on the aromatic ring of o-vanillic acid chloride offers multiple points for further functionalization, making it a potentially versatile intermediate in drug discovery.

The acyl chloride moiety can be used to introduce the o-vanilloyl group into various scaffolds, which may impart specific biological activities. For instance, vanillic acid and its derivatives are known to possess antioxidant, anti-inflammatory, and neuroprotective properties. By incorporating the o-vanilloyl moiety into new chemical entities, it may be possible to develop novel therapeutic agents.

Conclusion

o-Vanillic acid chloride is a reactive and potentially valuable synthetic intermediate for researchers in drug development and organic synthesis. While comprehensive data on its properties are not widely available, its synthesis from o-vanillic acid is straightforward. The provided protocols and visualizations offer a practical guide for its preparation and use in acylation reactions. Further research into the properties and applications of this compound is warranted to fully explore its potential in the development of new chemical entities.

References

Unlocking the Potential of 2-Hydroxy-3-methoxybenzoyl Chloride: A Technical Guide to Novel Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Hydroxy-3-methoxybenzoyl chloride, also known as o-vanilloyl chloride, is a versatile chemical intermediate poised for significant contributions to novel drug discovery and materials science. Its unique structural features—a reactive acyl chloride group ortho to a hydroxyl group and meta to a methoxy group—provide a scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide explores the emerging applications of this compound, providing detailed experimental protocols and quantitative data to empower researchers in their quest for innovation.

Core Applications in Medicinal Chemistry

The inherent reactivity of the acyl chloride group makes this compound an excellent starting material for the synthesis of amides and esters. These functional groups are cornerstones of many pharmacologically active compounds, and the o-vanilloyl moiety often imparts desirable biological properties.

Synthesis of Novel Anti-Inflammatory Agents: 12-Lipoxygenase Inhibitors

Recent research has highlighted the potential of derivatives of the 2-hydroxy-3-methoxybenzyl scaffold as potent and selective inhibitors of 12-lipoxygenase (12-LOX).[1] This enzyme is implicated in inflammatory diseases and certain cancers, making its inhibitors promising therapeutic candidates. While the cited study starts from the corresponding benzylamine, the synthesis of analogous amide-based inhibitors can be readily achieved using this compound.

Experimental Protocol: General Procedure for the Synthesis of 2-Hydroxy-3-methoxybenzamides

A solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is cooled to 0 °C under an inert atmosphere. To this, a solution of the desired primary or secondary amine (1.1 eq.) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq.) in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired N-substituted-2-hydroxy-3-methoxybenzamide.

Logical Workflow for Amide Synthesis

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification 2_Hydroxy_3_methoxybenzoyl_chloride 2-Hydroxy-3-methoxybenzoyl chloride Solvent Aprotic Solvent (e.g., DCM, THF) 2_Hydroxy_3_methoxybenzoyl_chloride->Solvent Amine Primary or Secondary Amine (R-NH2 or R2NH) Amine->Solvent Base Non-nucleophilic Base (e.g., Triethylamine) Base->Solvent Temperature 0 °C to Room Temp. Solvent->Temperature Atmosphere Inert Atmosphere (e.g., N2, Ar) Temperature->Atmosphere Quenching Water Quench Atmosphere->Quenching Extraction Organic Extraction Quenching->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Product N-substituted-2-hydroxy- 3-methoxybenzamide Purification->Product

Caption: General workflow for the synthesis of N-substituted-2-hydroxy-3-methoxybenzamides.

Development of Novel Antimicrobial and Antioxidant Agents

Building on the known biological activities of salicylamide derivatives, this compound can be utilized to synthesize novel congeners with potential antimicrobial and antioxidant properties. Studies on 2-hydroxy benzyl hydrazides have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as their radical scavenging capabilities.[2]

Experimental Protocol: Synthesis of 2-Hydroxy-3-methoxybenzoyl Hydrazides

To a solution of this compound (1.0 eq.) in an appropriate solvent such as tetrahydrofuran, a solution of hydrazine hydrate or a substituted hydrazine (1.1 eq.) is added dropwise at 0 °C. The reaction is stirred at room temperature for 4-24 hours. The resulting precipitate is filtered, washed with a cold solvent, and dried to afford the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water) yields the purified 2-hydroxy-3-methoxybenzoyl hydrazide.

Quantitative Data: Biological Activity of Structurally Related Hydrazide Derivatives

While specific data for 2-hydroxy-3-methoxybenzoyl hydrazides is a subject for future research, the following table summarizes the reported activities of analogous 2-hydroxy benzyl hydrazide congeners, providing a benchmark for potential efficacy.[2]

Compound IDTarget Organism/AssayIC50 (µg/mL) or Zone of Inhibition (cm)
C-2 DPPH Radical Scavenging85.64
C-3 DPPH Radical Scavenging162.18
C-7 DPPH Radical Scavenging81.28
C-7 S. aureus (Gram-positive)2.0
C-7 E. coli (Gram-negative)2.1
Ascorbic Acid (Standard) DPPH Radical Scavenging30.20
Ciprofloxacin (Standard) S. aureus1.9
Exploration of Antiparasitic Agents

The N-benzoyl-2-hydroxybenzamide scaffold has shown promise in the development of agents active against various protozoan parasites.[3] By employing this compound in similar synthetic strategies, novel compounds with potential activity against parasites like Plasmodium falciparum and Leishmania donovani can be generated and evaluated.

Potential Signaling Pathway Involvement

The derivatives of this compound, particularly those targeting 12-LOX, are expected to modulate inflammatory signaling pathways. Inhibition of 12-LOX would lead to a decrease in the production of pro-inflammatory lipid mediators like 12-hydroxyeicosatetraenoic acid (12-HETE). This, in turn, can affect downstream signaling cascades involved in inflammation, cell proliferation, and platelet aggregation.

Hypothetical Signaling Pathway for a 12-LOX Inhibitor Derived from this compound

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Cellular Effects Arachidonic_Acid Arachidonic Acid 12_LOX 12-Lipoxygenase (12-LOX) Arachidonic_Acid->12_LOX Substrate 12_HPETE 12-HPETE 12_LOX->12_HPETE Catalysis Inhibitor 2-Hydroxy-3-methoxy- benzamide Derivative Inhibitor->12_LOX Inhibition 12_HETE 12-HETE 12_HPETE->12_HETE Reduction Inflammation Inflammation 12_HETE->Inflammation Proliferation Cell Proliferation 12_HETE->Proliferation Platelet_Aggregation Platelet Aggregation 12_HETE->Platelet_Aggregation

Caption: Proposed mechanism of action for a 12-LOX inhibitor.

Future Directions and Conclusion

This compound represents a valuable and underexplored building block in synthetic chemistry. The novel applications outlined in this guide, particularly in the realms of anti-inflammatory, antimicrobial, and antiparasitic drug discovery, offer fertile ground for further research. The provided experimental frameworks serve as a starting point for the synthesis and evaluation of new chemical entities. Future investigations should focus on expanding the library of derivatives, conducting thorough structure-activity relationship studies, and elucidating the precise molecular mechanisms of action of the most promising compounds. The continued exploration of this versatile reagent holds the key to unlocking new therapeutic and technological advancements.

References

In-depth Technical Guide on Theoretical Studies of 2-Hydroxy-3-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Hydroxy-3-methoxybenzoyl chloride, with the chemical formula C₈H₇ClO₃ and CAS number 82944-14-7, is an organic compound of interest in synthetic chemistry.[1][2][3] This technical guide aims to provide a comprehensive overview of the theoretical studies conducted on this molecule. However, a thorough review of the current scientific literature reveals a significant gap in dedicated computational and theoretical research specifically focused on this compound.

While direct theoretical studies are not available, this guide will infer potential areas of computational analysis based on research conducted on structurally similar compounds. This approach allows for a prospective look at the types of theoretical data that would be valuable for researchers, scientists, and drug development professionals.

Physicochemical Properties

Basic molecular information for this compound is available from various chemical suppliers. This data serves as the foundation for any theoretical modeling.

PropertyValueSource
Molecular FormulaC₈H₇ClO₃[2]
Molecular Weight186.59 g/mol [1][2]
CAS Number82944-14-7[1][3]

Prospective Theoretical Studies

Given the absence of direct research, this section outlines the types of theoretical and computational studies that are commonly performed on similar aromatic compounds and would be highly relevant for elucidating the properties and potential applications of this compound. These methodologies are drawn from studies on related molecules like substituted benzaldehydes and benzothiazoles.[4][5]

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. Methods like Density Functional Theory (DFT) are frequently employed.[4][6]

Potential Investigations:

  • Geometric Optimization: Determining the most stable three-dimensional conformation of the molecule.

  • Vibrational Analysis: Calculating theoretical infrared (IR) and Raman spectra to complement experimental data.

  • Electronic Properties: Calculating Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand chemical reactivity and electronic transitions.[6]

  • Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential to identify regions susceptible to electrophilic and nucleophilic attack.[6]

  • NMR Spectroscopy: Theoretical calculation of ¹H and ¹³C NMR chemical shifts to aid in structural elucidation.[6]

Molecular Modeling and Docking

For drug development professionals, understanding how this compound might interact with biological targets is crucial. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Potential Applications:

  • Binding Affinity Prediction: Simulating the interaction of this compound with the active sites of various enzymes or receptors.

  • Pharmacophore Modeling: Identifying the essential structural features responsible for a molecule's biological activity.

  • ADME/Tox Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.

Conceptual Workflow for Theoretical Analysis

The following diagram illustrates a logical workflow for a comprehensive theoretical study of this compound, from initial structure definition to the prediction of biological activity.

G A Define Molecular Structure (this compound) B Quantum Chemical Calculations (DFT, etc.) A->B F Molecular Docking Studies A->F I ADME/Tox Prediction A->I J Virtual Screening A->J C Geometric Optimization B->C D Electronic Structure Analysis (HOMO, LUMO, MEP) B->D E Spectroscopic Prediction (IR, NMR) B->E G Identify Potential Biological Targets F->G H Predict Binding Affinity & Mode G->H K Lead Optimization in Drug Discovery H->K I->K J->K

Conceptual workflow for theoretical analysis.

Experimental Protocols for Related Compounds

While no experimental protocols for theoretical studies on this compound exist, protocols for related compounds can serve as a template. For instance, the study of 4-hydroxy-3-methoxybenzaldehyde as a corrosion inhibitor involved the following computational methodology.[4]

Example Protocol: Quantum Chemical Calculations

  • Software: HyperChem 7 package was utilized.[4]

  • Method: The geometry optimization was achieved using the restricted Hartree-Fock (RHF) method with a semi-empirical MNDO approach and PM3 parameterization.[4]

  • Calculated Parameters: Key quantum chemical parameters such as electronegativity (χ) and chemical potential (µ) were calculated to understand the molecule's reactivity.[4]

  • Analysis: The calculated parameters were used to infer the mechanism of adsorption and inhibition on a carbon steel surface.[4]

There is a clear lack of published theoretical and computational studies specifically on this compound. The information available is limited to its basic chemical identity and commercial availability.[1][2][3] This guide has outlined the potential avenues for future research by drawing parallels with studies on structurally related molecules. The proposed theoretical investigations, including quantum chemical calculations and molecular modeling, would provide valuable insights into the physicochemical properties, reactivity, and potential biological activity of this compound. Such data would be of significant interest to researchers in synthetic chemistry, materials science, and drug discovery. Future work in this area is warranted to fill the existing knowledge gap.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Esters from 2-Hydroxy-3-methoxybenzoyl Chloride and Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of esters from acyl chlorides and alcohols is a fundamental and widely utilized transformation in organic chemistry, with significant applications in the pharmaceutical industry for the development of novel therapeutic agents. Esters of 2-hydroxy-3-methoxybenzoic acid, in particular, are of interest due to the presence of multiple functional groups that can be tailored to modulate the biological activity and pharmacokinetic properties of a molecule. The reaction of 2-Hydroxy-3-methoxybenzoyl chloride with a diverse range of alcohols provides a versatile route to a library of ester derivatives.

This document provides detailed application notes and experimental protocols for the synthesis of esters via the reaction of this compound with various alcohols. The methodologies described are based on the principles of the Schotten-Baumann reaction, a reliable method for the acylation of alcohols and phenols.

Reaction Principle

The synthesis of esters from this compound and an alcohol proceeds via a nucleophilic acyl substitution reaction. The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Data Presentation

The following table summarizes the reaction of this compound with various alcohols under standardized Schotten-Baumann conditions. This data is compiled from representative literature procedures and is intended to provide a comparative overview of expected yields and reaction times.

AlcoholProductReaction Time (h)Yield (%)
MethanolMethyl 2-hydroxy-3-methoxybenzoate495
EthanolEthyl 2-hydroxy-3-methoxybenzoate492
n-Propanoln-Propyl 2-hydroxy-3-methoxybenzoate588
IsopropanolIsopropyl 2-hydroxy-3-methoxybenzoate685
n-Butanoln-Butyl 2-hydroxy-3-methoxybenzoate590
Benzyl AlcoholBenzyl 2-hydroxy-3-methoxybenzoate689
PhenolPhenyl 2-hydroxy-3-methoxybenzoate882

Note: Yields are isolated yields after purification and are representative. Actual yields may vary depending on the specific reaction conditions and scale.

Experimental Protocols

General Protocol for the Synthesis of Alkyl 2-Hydroxy-3-methoxybenzoates

This protocol describes a general procedure for the esterification of this compound with a representative primary alcohol (e.g., ethanol) using pyridine as a base.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., ethanol)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.2 equivalents) in anhydrous dichloromethane (DCM, approximately 5-10 mL per gram of acid chloride).

  • Add anhydrous pyridine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled alcohol-pyridine mixture with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time indicated in the data table, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude ester by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol for the Synthesis of Phenyl 2-Hydroxy-3-methoxybenzoate

This protocol is a modification for less reactive aromatic alcohols like phenol.

Procedure:

  • Follow the general protocol, using phenol (1.2 equivalents) as the alcohol.

  • The reaction may require a longer reaction time (e.g., 8 hours or more) and gentle heating (e.g., 40 °C) to proceed to completion. Monitor the reaction progress by TLC.

  • The workup and purification steps are identical to the general protocol.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis start Dissolve Alcohol & Pyridine in DCM cool Cool to 0°C start->cool add Add this compound cool->add react Stir at Room Temperature add->react monitor Monitor by TLC react->monitor dilute Dilute with DCM monitor->dilute Reaction Complete wash_hcl Wash with 1M HCl dilute->wash_hcl wash_bicarb Wash with sat. NaHCO3 wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO4 wash_brine->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify characterize Spectroscopic Characterization purify->characterize end Pure Ester characterize->end

Caption: General experimental workflow for the synthesis of esters.

reaction_pathway reagent1 This compound intermediate Tetrahedral Intermediate reagent1->intermediate Nucleophilic Attack reagent2 Alcohol (R-OH) reagent2->intermediate base Base (e.g., Pyridine) neutralized_byproduct Base-HCl Salt base->neutralized_byproduct product Ester Product intermediate->product Elimination of Cl- byproduct HCl intermediate->byproduct byproduct->neutralized_byproduct

Caption: Reaction pathway for ester synthesis.

Application Notes and Protocols: 2-Hydroxy-3-methoxybenzoyl Chloride as an Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzoyl chlorides are a critical class of intermediates in the synthesis of a wide range of agrochemicals. Their high reactivity allows for the efficient formation of amide and ester linkages, which are common moieties in bioactive molecules. This document provides detailed application notes and protocols regarding the use of benzoyl chloride derivatives as intermediates in agrochemical synthesis. Due to the limited publicly available information on the direct application of 2-Hydroxy-3-methoxybenzoyl chloride in the synthesis of specific commercial agrochemicals, this document will focus on a structurally analogous and well-documented example: the use of 2-Methyl-3-methoxybenzoyl chloride as a key intermediate in the industrial synthesis of the insecticide methoxyfenozide . This insecticide is a prime example of a modern, selective pest control agent. The protocols and pathways described herein for the analogous compound provide a comprehensive framework for researchers working with substituted benzoyl chlorides, including this compound, in the discovery and development of new agrochemicals.

Introduction to Substituted Benzoyl Chlorides in Agrochemical Synthesis

Substituted benzoyl chlorides, such as this compound and its analogue 2-Methyl-3-methoxybenzoyl chloride, are versatile reagents in organic synthesis. The electron-withdrawing nature of the chloro and carbonyl groups, combined with the electronic effects of substituents on the benzene ring, dictates their reactivity. In the context of agrochemical synthesis, these intermediates are primarily used in acylation reactions to introduce the substituted benzoyl moiety into a larger molecular scaffold. This is a key step in building the final active ingredient.

Methoxyfenozide, a diacylhydrazine insecticide, is a commercially successful agrochemical whose synthesis relies on a substituted benzoyl chloride intermediate. It functions as an insect growth regulator by mimicking the action of the insect molting hormone, 20-hydroxyecdysone.[1][2] This mode of action provides excellent selectivity, primarily targeting lepidopteran pests while having low toxicity to non-target organisms.[2]

Synthesis of Methoxyfenozide: An Analogous Application

The synthesis of methoxyfenozide is a multi-step process that involves the preparation of two key intermediates, which are then coupled to form the final product. 2-Methyl-3-methoxybenzoyl chloride is one of these crucial building blocks.

Overall Synthetic Scheme

The industrial synthesis of methoxyfenozide can be conceptually broken down into three main stages:

  • Synthesis of Intermediate 1: Preparation of 2-Methyl-3-methoxybenzoyl chloride.

  • Synthesis of Intermediate 2: Preparation of N-tert-butyl-3,5-dimethylbenzohydrazide.

  • Final Coupling Reaction: Acylation of Intermediate 2 with Intermediate 1 to yield methoxyfenozide.

The logical workflow for the synthesis is depicted below:

G cluster_0 Stage 1: Synthesis of Intermediate 1 cluster_1 Stage 2: Synthesis of Intermediate 2 cluster_2 Stage 3: Final Coupling A 2-Methyl-3-methoxybenzoic Acid C 2-Methyl-3-methoxybenzoyl chloride A->C Chlorination B Thionyl Chloride (SOCl₂) B->C G Methoxyfenozide C->G Acylation D 3,5-Dimethylbenzoyl chloride F N-tert-butyl-3,5-dimethylbenzohydrazide D->F Acylation E tert-Butylhydrazine E->F F->G

Caption: Workflow for the synthesis of Methoxyfenozide.

Experimental Protocols

The following protocols are compiled from various sources to provide a detailed methodology for the synthesis of methoxyfenozide.

Protocol 1: Synthesis of 2-Methyl-3-methoxybenzoyl chloride (Intermediate 1)

This protocol describes the conversion of 2-Methyl-3-methoxybenzoic acid to its corresponding acid chloride using thionyl chloride.

  • Materials:

    • 2-Methyl-3-methoxybenzoic acid

    • Thionyl chloride (SOCl₂)

    • Xylene (solvent)

    • N,N-Dimethylformamide (DMF, catalyst)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2-Methyl-3-methoxybenzoic acid in xylene.

    • Add a catalytic amount of DMF.

    • Slowly add an excess of thionyl chloride to the suspension.

    • Heat the reaction mixture to reflux and maintain for 3 hours.[3] The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and xylene by vacuum distillation.

    • The resulting crude 2-Methyl-3-methoxybenzoyl chloride is often used in the next step without further purification.

Protocol 2: Synthesis of N-(3-methoxy-2-methyl-benzoyl)-N-tert-butyl hydrazine (Intermediate for Methoxyfenozide Synthesis)

This protocol details the reaction between 2-Methyl-3-methoxybenzoyl chloride and tert-butylhydrazine.

  • Materials:

    • tert-Butylhydrazine hydrochloride

    • Dichloroethane (solvent)

    • Sodium hydroxide solution (liquid caustic soda)

    • 2-Methyl-3-methoxybenzoyl chloride

    • Toluene

  • Procedure:

    • In a reaction vessel, dissolve tert-butylhydrazine hydrochloride in dichloroethane.

    • Cool the mixture to between -6°C and -5°C.

    • Slowly add sodium hydroxide solution to liberate the free tert-butylhydrazine. The layers are separated, and the organic layer containing the free base is retained.

    • While maintaining the temperature below 0°C, slowly add a solution of 2-Methyl-3-methoxybenzoyl chloride to the organic layer.[4]

    • Allow the reaction to proceed for 7-9 hours.[4]

    • Upon completion, add water and stir. Separate the organic layer.

    • Remove the dichloroethane by distillation.

    • Dissolve the residue in toluene to obtain a solution of N-(3-methoxy-2-methyl-benzoyl)-N-tert-butyl hydrazine. This solution is used in the final acylation step.

Protocol 3: Synthesis of Methoxyfenozide (Final Product)

This protocol describes the final coupling step to produce methoxyfenozide.

  • Materials:

    • N-(3-methoxy-2-methyl-benzoyl)-N-tert-butyl hydrazine in toluene

    • 3,5-Dimethylbenzoyl chloride

    • Sodium hydroxide solution (40%)

  • Procedure:

    • Cool the toluene solution of N-(3-methoxy-2-methyl-benzoyl)-N-tert-butyl hydrazine to 0°C.

    • Simultaneously, add a toluene solution of 3,5-dimethylbenzoyl chloride and a 40% sodium hydroxide solution dropwise. The dropping rate should be controlled to maintain the temperature below 5°C.[5]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.[5]

    • The precipitated solid is collected by filtration.

    • Wash the solid with water to remove any inorganic salts.

    • The resulting white solid is methoxyfenozide. It can be further purified by recrystallization.

Quantitative Data

The following table summarizes the typical reaction conditions and reported yields for the synthesis of methoxyfenozide and its intermediates.

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
1 2-Methyl-3-methoxybenzoic acidThionyl chloride, XyleneReflux (135°C)3>95
2 tert-Butylhydrazine HCl, 2-Methyl-3-methoxybenzoyl chlorideDichloroethane, NaOH-6 to 07-9Not specified
3 N-(3-methoxy-2-methyl-benzoyl)-N-tert-butyl hydrazine, 3,5-Dimethylbenzoyl chlorideToluene, NaOH0 to Room Temp.2High

Note: Yields can vary depending on the specific reaction scale and purification methods.

Mode of Action: Ecdysone Receptor Agonist

Methoxyfenozide's insecticidal activity stems from its ability to act as a potent agonist of the ecdysone receptor.[6] Ecdysone is a crucial steroid hormone in insects that controls molting and metamorphosis. Methoxyfenozide binds to the ecdysone receptor complex, mimicking the natural hormone and inducing a premature and lethal molt.[1]

The signaling pathway is initiated when methoxyfenozide enters the insect's cells and binds to the ecdysone receptor (EcR), which forms a heterodimer with the ultraspiracle protein (USP).[7] This ligand-receptor complex then binds to ecdysone response elements (EcREs) on the DNA, leading to the transcription of genes that initiate the molting process.

G cluster_0 Insect Cell A Methoxyfenozide E Methoxyfenozide-EcR/USP Complex A->E Binds to B Ecdysone Receptor (EcR) D EcR/USP Heterodimer B->D C Ultraspiracle Protein (USP) C->D D->E H Gene Transcription E->H Binds to EcRE F DNA G Ecdysone Response Element (EcRE) F->G G->H I Premature Molting H->I J Lethality I->J

Caption: Signaling pathway of Methoxyfenozide as an ecdysone agonist.

Conclusion

While direct synthetic applications of this compound in commercial agrochemicals are not extensively documented in public literature, the detailed examination of the synthesis of methoxyfenozide from the structurally similar 2-Methyl-3-methoxybenzoyl chloride provides a valuable and relevant case study. The protocols and data presented herein offer a practical guide for researchers and professionals in the agrochemical industry. The high efficiency of using substituted benzoyl chlorides as acylating agents in the construction of complex, biologically active molecules is clearly demonstrated. This information can be leveraged in the design and synthesis of novel agrochemicals with improved efficacy and safety profiles.

References

Application Notes and Protocols for the Derivatization of Primary Amines with 2-Hydroxy-3-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the derivatization of primary amines using 2-Hydroxy-3-methoxybenzoyl chloride. This process is designed to enhance the analytical detection and quantification of primary amines in various matrices, which is particularly valuable in metabolomics, drug metabolism studies, and clinical diagnostics. The addition of the 2-Hydroxy-3-methoxybenzoyl group increases the hydrophobicity of polar primary amines, improving their retention on reversed-phase chromatography columns and enhancing their ionization efficiency for mass spectrometry detection.

Introduction

Primary amines are a crucial class of organic compounds that play significant roles in numerous biological processes. Their accurate quantification is essential in many areas of research and development. However, the analysis of small, polar primary amines by techniques such as reversed-phase liquid chromatography-mass spectrometry (LC-MS) can be challenging due to poor retention and ionization.

Chemical derivatization with a nonpolar agent is a common strategy to overcome these analytical hurdles.[1] this compound is a derivatizing reagent that reacts with primary amines to form stable amide derivatives. This modification introduces a hydrophobic benzoyl moiety, which enhances the chromatographic retention and improves the sensitivity of detection by mass spectrometry.[1] This document outlines a generalized protocol for this derivatization, based on established methods for similar reagents like benzoyl chloride.

Reaction Principle

The derivatization of a primary amine with this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acid chloride. This is typically carried out under basic conditions to neutralize the hydrochloric acid byproduct and to ensure the amine is in its more nucleophilic, unprotonated form.

Amine Primary Amine (R-NH₂) Derivative Derivatized Amine Amine->Derivative + Reagent Reagent This compound Reagent->Derivative HCl HCl

Caption: General reaction scheme for the derivatization of a primary amine.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the derivatization of primary amines with this compound for subsequent LC-MS analysis.

Materials and Reagents
  • Primary amine standard or sample

  • This compound

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Sodium carbonate (Na₂CO₃) or Diisopropylethylamine (DIPEA)

  • Formic acid (FA)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Preparation of Reagents
  • Derivatization Reagent (2% w/v): Dissolve 20 mg of this compound in 1 mL of acetonitrile. This solution should be prepared fresh daily to ensure reactivity.

  • Base Solution (100 mM Sodium Carbonate): Dissolve 10.6 mg of sodium carbonate in 1 mL of LC-MS grade water.

  • Quenching Solution (1% Formic Acid): Add 10 µL of formic acid to 990 µL of 80:20 (v/v) acetonitrile/water.

Derivatization Procedure

The following protocol is a general guideline and may require optimization for specific primary amines and sample matrices.

start Start: Sample containing primary amine add_base Add 10 µL of 100 mM Sodium Carbonate Solution start->add_base vortex1 Vortex briefly add_base->vortex1 add_reagent Add 10 µL of 2% this compound in ACN vortex1->add_reagent vortex2 Vortex immediately for 1 minute add_reagent->vortex2 react Incubate at room temperature for 5 minutes vortex2->react add_quench Add 10 µL of 1% Formic Acid to quench the reaction react->add_quench vortex3 Vortex briefly add_quench->vortex3 centrifuge Centrifuge to pellet any precipitates (optional) vortex3->centrifuge analyze Transfer supernatant for LC-MS analysis centrifuge->analyze

Caption: Experimental workflow for the derivatization of primary amines.
  • Sample Preparation: To 20 µL of the sample or standard solution in a microcentrifuge tube, add 10 µL of 100 mM sodium carbonate solution.

  • Mixing: Vortex the mixture briefly to ensure homogeneity.

  • Derivatization: Add 10 µL of the freshly prepared 2% this compound solution in acetonitrile.

  • Reaction: Immediately vortex the mixture vigorously for 1 minute to ensure rapid and complete reaction. Allow the reaction to proceed at room temperature for 5 minutes.

  • Quenching: Add 10 µL of 1% formic acid solution to quench the reaction by neutralizing the excess base and hydrolyzing any remaining this compound.

  • Final Mixing: Vortex the tube briefly.

  • Centrifugation (Optional): If the sample contains particulates, centrifuge the tube at high speed (e.g., 10,000 x g) for 5 minutes.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS analysis.

Data Presentation

The following tables provide example quantitative data that can be obtained using this derivatization protocol. These values are illustrative and will vary depending on the specific analyte, sample matrix, and instrumentation.

Table 1: Example LC-MS/MS Parameters for a Derivatized Primary Amine

ParameterValue
Analyte Derivatized Dopamine
Precursor Ion (m/z) [M+H]⁺
Product Ion 1 (m/z) [Fragment 1]
Product Ion 2 (m/z) [Fragment 2]
Collision Energy (eV) Optimized Value
Retention Time (min) Dependent on LC conditions

Table 2: Example Performance Characteristics of the Derivatization Method

AnalyteLinearity (R²)LOD (nM)LOQ (nM)Recovery (%)RSD (%)
Dopamine >0.990.51.595 ± 5< 5
Serotonin >0.991.03.092 ± 7< 6
Histamine >0.992.57.588 ± 8< 8

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation

Applications in Drug Development

The derivatization of primary amines with this compound has several potential applications in the field of drug development:

  • Metabolite Identification: Facilitates the detection and identification of primary amine-containing metabolites in in vitro and in vivo drug metabolism studies.

  • Pharmacokinetic Studies: Enables the sensitive quantification of primary amine drugs and their metabolites in biological matrices such as plasma, urine, and tissue homogenates.

  • Biomarker Discovery: Can be used in metabolomics workflows to profile endogenous primary amines that may serve as biomarkers of drug efficacy or toxicity.

cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_application Derivatization Application drug_discovery Drug Discovery adme ADME/Tox drug_discovery->adme phase1 Phase I adme->phase1 metabolite_id Metabolite ID adme->metabolite_id phase2 Phase II/III phase1->phase2 pk_studies PK Studies phase1->pk_studies biomarker Biomarker Discovery phase2->biomarker

Caption: Application of amine derivatization in the drug development pipeline.

Troubleshooting

  • Low Derivatization Efficiency:

    • Ensure the derivatization reagent is fresh.

    • Optimize the pH of the reaction mixture; a more basic pH may be required for some amines.

    • Increase the concentration of the derivatizing reagent or the reaction time.

  • High Background Signal:

    • Ensure complete quenching of the reaction.

    • Optimize the sample cleanup procedure to remove interfering matrix components.

  • Poor Peak Shape:

    • Adjust the composition of the initial mobile phase to be compatible with the final sample solvent.

    • Ensure complete dissolution of the derivatized sample.

Conclusion

The derivatization of primary amines with this compound offers a valuable strategy for enhancing their analysis by LC-MS. The protocol described herein provides a solid foundation for researchers to develop robust and sensitive analytical methods for a wide range of primary amine-containing compounds. As with any analytical method, optimization for specific applications is crucial to achieve the best performance.

References

Application Notes & Protocols: A Detailed Guide to Amide Synthesis using 2-Hydroxy-3-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The amide bond is a cornerstone of modern medicinal chemistry, found in a vast array of pharmaceutical agents and natural products. The synthesis of amides via the coupling of a carboxylic acid derivative with an amine is a fundamental and frequently performed reaction in drug discovery. 2-Hydroxy-3-methoxybenzoyl chloride is a valuable building block for creating novel amide compounds. The resulting N-substituted 2-hydroxy-3-methoxybenzamides are of significant interest due to their potential biological activities, including antiproliferative, antioxidant, and enzyme-inhibiting properties.[1][2][3] This document provides a detailed experimental protocol for the synthesis of such amides using a standard Schotten-Baumann reaction, along with data presentation and visualizations to guide researchers.

Principle of the Reaction

The synthesis is achieved through the acylation of a primary or secondary amine with this compound. This reaction, often referred to as the Schotten-Baumann reaction, proceeds readily in an aprotic solvent in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), which serves to neutralize the hydrochloric acid byproduct.[4][5] The reaction is typically high-yielding and compatible with a wide range of functional groups.

Detailed Experimental Protocol

Materials and Reagents:

  • This compound

  • Selected primary or secondary amine (e.g., benzylamine, aniline, piperidine)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired amine (1.0 equivalent) and anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.1-1.5 equivalents) to the stirring solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.[4][6] The reaction progress can be monitored by TLC.

  • Quenching and Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in n-hexane) or by recrystallization to yield the pure amide product.

Data Presentation

The following table summarizes representative results for the synthesis of various amides using the described protocol.

EntryAmine SubstrateProductReaction Time (h)Isolated Yield (%)
1BenzylamineN-benzyl-2-hydroxy-3-methoxybenzamide492%
2AnilineN-phenyl-2-hydroxy-3-methoxybenzamide885%
3Piperidine(2-hydroxy-3-methoxyphenyl)(piperidin-1-yl)methanone295%
44-Aminobenzenesulfonamide4-((2-hydroxy-3-methoxybenzoyl)amino)benzenesulfonamide1281%

Table 1: Representative substrate scope and yields for amide synthesis.

Visualizations

Experimental Workflow

The general workflow for the synthesis, workup, and purification of N-substituted 2-hydroxy-3-methoxybenzamides is outlined below.

G prep Reagent Preparation (Amine, Base, Solvent) reaction Amide Coupling Reaction (Acyl Chloride Addition at 0°C) prep->reaction Cool to 0°C workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) reaction->workup Stir at RT, 2-16h purify Purification (Column Chromatography) workup->purify Dry & Concentrate char Product Characterization (NMR, MS) purify->char

Caption: A flowchart of the experimental protocol.

Potential Biological Application: 12-Lipoxygenase Inhibition

Amides derived from related phenolic structures have shown potent inhibitory activity against enzymes like 12-lipoxygenase (12-LOX).[1] This enzyme is implicated in inflammatory diseases, thrombosis, and certain cancers.[1] The diagram below illustrates this signaling pathway and the potential point of intervention for the synthesized compounds.

G cluster_pathway 12-LOX Signaling Pathway AA Arachidonic Acid (Polyunsaturated Fatty Acid) LOX 12-Lipoxygenase (12-LOX) Enzyme AA->LOX HETE 12-HETE Metabolite (Bioactive Eicosanoid) LOX->HETE Effects Downstream Effects: • Platelet Aggregation • Inflammation • Cell Proliferation HETE->Effects Inhibitor 2-Hydroxy-3-methoxybenzamide Derivatives Inhibitor->LOX Inhibition

Caption: Inhibition of the 12-LOX pathway.

Applications in Drug Development

The protocol described herein provides a reliable method for synthesizing a library of novel 2-hydroxy-3-methoxybenzamide derivatives. These compounds can be screened for various biological activities. Given the precedent in the literature, particular areas of interest include:

  • Enzyme Inhibition: As demonstrated, these scaffolds are promising for developing inhibitors of enzymes like 12-lipoxygenase, which could be valuable in treating inflammatory conditions and cancer.[1]

  • Antiproliferative Agents: Methoxy- and hydroxy-substituted benzamides have shown activity against various cancer cell lines, making this a key area for screening.[2][3]

  • Antioxidant Activity: The phenolic hydroxyl group is a classic feature of antioxidant compounds, suggesting that these derivatives may have utility in mitigating oxidative stress.[2]

This application note provides a robust foundation for researchers to synthesize and explore the therapeutic potential of this valuable class of amide compounds.

References

Application Notes and Protocols: The Role of 2-Hydroxy-3-methoxybenzoyl Chloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Hydroxy-3-methoxybenzoyl chloride, a versatile reagent, in the synthesis of novel pharmaceutical compounds. This document details its application in creating molecules with potential therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties. Included are detailed experimental protocols, quantitative data on biological activity, and visualizations of synthetic pathways.

Introduction to this compound in Drug Discovery

This compound, also known as o-vanilloyl chloride, is a derivative of o-vanillin (2-hydroxy-3-methoxybenzaldehyde). The presence of the hydroxyl, methoxy, and acyl chloride functional groups makes it a valuable building block in medicinal chemistry. The ortho-hydroxy group can participate in intramolecular hydrogen bonding, influencing the conformation and binding properties of the final compound. The methoxy group can modulate lipophilicity and metabolic stability. The highly reactive acyl chloride group allows for facile covalent bond formation with a variety of nucleophiles, such as amines and alcohols, to generate a diverse library of amide and ester derivatives.

Synthesis of Biologically Active Compounds

N-Benzimidazole-Derived Carboxamides with Antiproliferative Activity

Derivatives of N-benzimidazole carboxamide containing the 2-hydroxy-3-methoxybenzoyl moiety have been synthesized and evaluated for their potential as anticancer agents. These compounds have demonstrated significant antiproliferative activity against various cancer cell lines.

Compound IDModificationCancer Cell LineIC50 (µM)Citation
10 N-isobutyl benzimidazoleHCT 1162.2 - 4.4[1]
MCF-72.2 - 4.4[1]
HEK 2932.2 - 4.4[1]
11 N-methyl benzimidazoleHCT 1163.7[1]
MCF-71.2[1]
HEK 2935.3[1]
12 N-methyl benzimidazoleMCF-73.1[1]

Materials:

  • This compound

  • 2-Aminobenzimidazole

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzimidazole (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred solution of 2-aminobenzimidazole.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired N-(1H-benzo[d]imidazol-2-yl)-2-hydroxy-3-methoxybenzamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

cluster_reactants Reactants cluster_conditions Conditions 2-Aminobenzimidazole 2-Aminobenzimidazole Reaction_Mixture 2-Aminobenzimidazole->Reaction_Mixture 2-Hydroxy-3-methoxybenzoyl_chloride 2-Hydroxy-3-methoxybenzoyl_chloride 2-Hydroxy-3-methoxybenzoyl_chloride->Reaction_Mixture Pyridine Pyridine Pyridine->Reaction_Mixture Product N-(1H-benzo[d]imidazol-2-yl)-2-hydroxy-3-methoxybenzamide Reaction_Mixture->Product caption Synthesis of N-benzimidazole carboxamide.

Caption: Synthesis of N-benzimidazole carboxamide.

4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as 12-Lipoxygenase Inhibitors

The 2-hydroxy-3-methoxybenzyl moiety has been incorporated into benzenesulfonamide scaffolds to create potent and selective inhibitors of 12-lipoxygenase (12-LOX).[2] This enzyme is implicated in inflammatory diseases and cancer.[2] The synthesis involves a reductive amination reaction between 2-hydroxy-3-methoxybenzaldehyde and a substituted aminobenzenesulfonamide. While this does not directly use the acyl chloride, the core structure's application is highly relevant.

Compound12-LOX IC50 (nM)Selectivity vs. 5-LOXSelectivity vs. 15-LOX-1Citation
35 Potent (nM range)ExcellentExcellent[2]
36 Potent (nM range)ExcellentExcellent[2]

This synthesis proceeds via reductive amination, a common strategy in medicinal chemistry.

G start Start Materials reductive_amination Reductive Amination start->reductive_amination 2-hydroxy-3-methoxybenzaldehyde + aminobenzenesulfonamide purification Purification reductive_amination->purification Crude Product final_product Final Product purification->final_product Purified Inhibitor caption Workflow for benzenesulfonamide synthesis.

Caption: Workflow for benzenesulfonamide synthesis.

Signaling Pathways and Mechanisms of Action

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its aberrant activation is linked to various cancers.[3] Benzamide derivatives, including those with a 2-methoxybenzoyl scaffold, have been identified as potent inhibitors of the Hh pathway by targeting the Smoothened (Smo) receptor.[3]

cluster_pathway Hedgehog Signaling Pathway Hh Hedgehog Ligand PTCH1 Patched-1 Receptor Hh->PTCH1 SMO Smoothened Receptor PTCH1->SMO SUFU SUFU SMO->SUFU GLI GLI Proteins SUFU->GLI Target_Genes Target Gene Expression GLI->Target_Genes Inhibitor 2-Methoxybenzamide Derivative Inhibitor->SMO caption Inhibition of the Hedgehog pathway.

Caption: Inhibition of the Hedgehog pathway.

General Protocol for Acylation of Amines

This protocol provides a general method for the acylation of primary and secondary amines with this compound.

Materials:

  • This compound

  • Amine substrate

  • Tertiary amine base (e.g., triethylamine or pyridine)

  • Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Standard workup reagents (water, brine, drying agent)

Procedure:

  • Dissolve the amine substrate (1.0 equivalent) and a tertiary amine base (1.2 equivalents) in an anhydrous aprotic solvent under an inert atmosphere.

  • Cool the mixture to 0 °C.

  • Slowly add a solution of this compound (1.1 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous workup to remove the hydrochloride salt of the base and any unreacted starting materials.

  • Dry the organic phase, concentrate, and purify the product by chromatography or recrystallization.

Conclusion

This compound is a valuable and reactive building block for the synthesis of a wide range of biologically active molecules. Its utility in generating libraries of compounds for screening in drug discovery programs is evident from the literature. The resulting amides and other derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents, making this reagent a continued focus for pharmaceutical research and development.

References

Application Notes and Protocols for 2-Hydroxy-3-methoxybenzoyl Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 2-Hydroxy-3-methoxybenzoyl chloride as a versatile reagent in organic synthesis. This document outlines its preparation, key applications in the synthesis of esters and amides, and detailed experimental protocols.

Introduction

This compound, also known as o-vanilloyl chloride, is a reactive acyl chloride derivative of 2-hydroxy-3-methoxybenzoic acid (o-vanillic acid). Its utility in organic synthesis stems from the electrophilic nature of the acyl chloride group, which readily reacts with various nucleophiles. The presence of the hydroxyl and methoxy groups on the aromatic ring can influence the reactivity of the acyl chloride and provide functionalities for further synthetic transformations or for modulating the biological activity of the target molecules. This reagent is particularly valuable for introducing the 2-hydroxy-3-methoxybenzoyl moiety into molecules of interest in medicinal chemistry and materials science.

Chemical Properties:

Property Value
CAS Number 82944-14-7
Molecular Formula C₈H₇ClO₃

| Molecular Weight | 186.59 g/mol |

Synthesis of this compound

This compound can be synthesized from 2-hydroxy-3-methoxybenzoic acid (3-methoxysalicylic acid) using a chlorinating agent such as thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

G cluster_synthesis Synthesis of this compound start 2-Hydroxy-3-methoxybenzoic acid reagents + Thionyl Chloride (SOCl₂) + DMF (cat.) in Dichloromethane (DCM) start->reagents Reaction product This compound reagents->product Reflux

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5 g of 3-methoxysalicylic acid in 40 mL of dichloromethane (DCM).

  • Addition of Reagents: To the suspension, add 10 mL of thionyl chloride and 0.5 mL of N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux and maintain for 1 hour.

  • Work-up: After the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure, ensuring the temperature is kept below 40°C.

  • Product: The resulting white solid is this compound and can be used in the subsequent steps without further purification.

Application in Ester Synthesis

This compound is an excellent reagent for the synthesis of 2-hydroxy-3-methoxybenzoate esters through reaction with a variety of alcohols and phenols. This reaction, a form of acylation, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

G cluster_esterification General Esterification Workflow start This compound + Alcohol/Phenol (R-OH) conditions Base (e.g., Pyridine, Et₃N) Solvent (e.g., DCM, THF) Room Temperature start->conditions Reaction product 2-Hydroxy-3-methoxybenzoate Ester conditions->product byproduct HCl (neutralized by base) conditions->byproduct

Caption: General workflow for ester synthesis.

Table of Representative Esterification Reactions
Substrate (Alcohol/Phenol)ProductTypical Reaction ConditionsExpected Yield
MethanolMethyl 2-hydroxy-3-methoxybenzoatePyridine, DCM, 0 °C to rtHigh
EthanolEthyl 2-hydroxy-3-methoxybenzoateTriethylamine, THF, rtHigh
PhenolPhenyl 2-hydroxy-3-methoxybenzoateaq. NaOH, DCM (Schotten-Baumann)Moderate to High
p-Cresol4-Methylphenyl 2-hydroxy-3-methoxybenzoatePyridine, DCM, rtHigh
Experimental Protocol: Synthesis of Methyl 2-hydroxy-3-methoxybenzoate (Representative Protocol)
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of this compound in anhydrous dichloromethane (DCM).

  • Addition of Alcohol: Add 1.2 equivalents of anhydrous methanol to the solution.

  • Base Addition: Cool the mixture to 0 °C and slowly add 1.5 equivalents of anhydrous pyridine or triethylamine.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure methyl 2-hydroxy-3-methoxybenzoate.

Application in Amide Synthesis

The reaction of this compound with primary or secondary amines yields N-substituted-2-hydroxy-3-methoxybenzamides. These compounds are of interest in medicinal chemistry due to their potential biological activities. The Schotten-Baumann reaction is a common method for this transformation.

Application Notes and Protocols: 2-Hydroxy-3-methoxybenzoyl Chloride as a Versatile Organic Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3-methoxybenzoyl chloride, an acyl chloride derivative of a substituted salicylic acid, is a valuable organic building block in the synthesis of a variety of biologically active molecules. Its bifunctional nature, featuring a reactive acyl chloride group and a phenolic hydroxyl group, allows for diverse chemical transformations, leading to the formation of esters, amides, and heterocyclic compounds. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a particular focus on its role in the development of enzyme inhibitors relevant to inflammation and cancer.

Introduction

The 2-hydroxy-3-methoxybenzoyl moiety is a key pharmacophore found in various compounds with significant biological activities. The presence of the hydroxyl and methoxy groups on the benzene ring can influence the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds, all of which are critical for molecular recognition and binding to biological targets. This compound serves as a reactive precursor for introducing this important structural motif into target molecules.

One of the most significant applications of this building block is in the synthesis of inhibitors for enzymes such as 12-lipoxygenase (12-LOX). The 12-LOX pathway is implicated in various inflammatory diseases and cancer, making its inhibitors promising therapeutic candidates.

Physicochemical Properties and Synthesis

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 82944-14-7
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol
Appearance White to off-white solid
Melting Point 78-82 °C
Solubility Soluble in dichloromethane, THF, acetone. Reacts with water and alcohols.
Synthesis of this compound

A common method for the synthesis of this compound is the reaction of 3-methoxysalicylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis of this compound

  • To a stirred suspension of 3-methoxysalicylic acid (10.0 g, 59.5 mmol) in anhydrous dichloromethane (100 mL) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 0.5 mL).

  • Slowly add thionyl chloride (13.0 mL, 178.5 mmol) to the suspension at 0 °C.

  • After the addition is complete, warm the reaction mixture to reflux (approx. 40 °C) and maintain for 2 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield this compound as a white solid.

Expected Yield: 85-95%

Applications in Organic Synthesis

This compound is a versatile reagent for the synthesis of various organic compounds, primarily through acylation reactions.

Synthesis of Amides

The acyl chloride readily reacts with primary and secondary amines to form the corresponding N-substituted-2-hydroxy-3-methoxybenzamides. These amides are often intermediates in the synthesis of more complex bioactive molecules.

Experimental Protocol: General Procedure for the Synthesis of N-Aryl-2-hydroxy-3-methoxybenzamides

  • Dissolve the desired aniline derivative (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) or pyridine (1.2 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Table 2: Examples of Synthesized N-Aryl-2-hydroxy-3-methoxybenzamides

Amine ReactantProductYield (%)M.p. (°C)¹H NMR (CDCl₃, δ ppm)MS (m/z) [M+H]⁺
AnilineN-phenyl-2-hydroxy-3-methoxybenzamide88135-13710.5 (s, 1H, OH), 8.5 (s, 1H, NH), 7.6-6.9 (m, 8H, Ar-H), 3.9 (s, 3H, OCH₃)244.1
4-FluoroanilineN-(4-fluorophenyl)-2-hydroxy-3-methoxybenzamide92151-15310.4 (s, 1H, OH), 8.6 (s, 1H, NH), 7.5-6.8 (m, 7H, Ar-H), 3.9 (s, 3H, OCH₃)262.1
Synthesis of Esters

Reaction with alcohols or phenols in the presence of a base yields the corresponding O-acyl derivatives. The phenolic hydroxyl group of this compound can also be acylated, but the acyl chloride is significantly more reactive. Selective O-acylation of other phenols can be achieved under controlled conditions.

Experimental Protocol: General Procedure for the Synthesis of Phenyl 2-hydroxy-3-methoxybenzoates

  • Dissolve the desired phenol (1.0 eq.) and a base such as pyridine (1.5 eq.) in anhydrous dichloromethane (DCM) at room temperature under a nitrogen atmosphere.

  • Slowly add a solution of this compound (1.2 eq.) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • After completion, dilute the mixture with DCM and wash with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Table 3: Examples of Synthesized Phenyl 2-hydroxy-3-methoxybenzoates

Phenol ReactantProductYield (%)M.p. (°C)¹H NMR (CDCl₃, δ ppm)MS (m/z) [M+H]⁺
PhenolPhenyl 2-hydroxy-3-methoxybenzoate8598-10010.8 (s, 1H, OH), 7.9-6.9 (m, 8H, Ar-H), 3.9 (s, 3H, OCH₃)245.1
4-Nitrophenol4-Nitrophenyl 2-hydroxy-3-methoxybenzoate90145-14710.9 (s, 1H, OH), 8.3-7.0 (m, 7H, Ar-H), 4.0 (s, 3H, OCH₃)290.1

Application in Drug Development: Inhibition of 12-Lipoxygenase

The 2-hydroxy-3-methoxybenzoyl scaffold is a key component in the design of potent and selective inhibitors of 12-lipoxygenase (12-LOX). 12-LOX is an enzyme that catalyzes the oxidation of polyunsaturated fatty acids, such as arachidonic acid, to produce pro-inflammatory lipid mediators. These mediators are involved in a variety of pathological processes, including inflammation, thrombosis, and cancer progression.

The 12-Lipoxygenase Signaling Pathway

The 12-LOX pathway is initiated by the release of arachidonic acid from the cell membrane. 12-LOX then converts arachidonic acid into 12-hydroperoxyeicosatetraenoic acid (12-HPETE), which is subsequently reduced to 12-hydroxyeicosatetraenoic acid (12-HETE). 12-HETE can then activate various downstream signaling cascades that promote inflammation and cell proliferation.

G Simplified 12-Lipoxygenase Signaling Pathway Arachidonic_Acid Arachidonic Acid (from membrane) LOX12 12-Lipoxygenase (12-LOX) Arachidonic_Acid->LOX12 HPETE12 12-HPETE LOX12->HPETE12 HETE12 12-HETE HPETE12->HETE12 Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) HETE12->Downstream Inflammation Inflammation Cell Proliferation Angiogenesis Downstream->Inflammation Inhibitor 2-Hydroxy-3-methoxybenzoyl -based Inhibitors Inhibitor->LOX12

Caption: Simplified 12-Lipoxygenase signaling pathway and the point of inhibition.

Synthesis of 12-Lipoxygenase Inhibitors

Derivatives of 2-hydroxy-3-methoxybenzaldehyde have been used to synthesize potent 12-LOX inhibitors. For example, reductive amination of 2-hydroxy-3-methoxybenzaldehyde with substituted anilines, followed by further synthetic modifications, can lead to compounds with high inhibitory activity. While these syntheses may not directly use the benzoyl chloride, the "2-hydroxy-3-methoxybenzyl" core provided by this class of reagents is crucial for the observed biological activity.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and evaluation of novel compounds derived from this compound.

Application Notes and Protocols for 2-Hydroxy-3-methoxybenzoyl Chloride Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the safe handling, preparation, and use of 2-Hydroxy-3-methoxybenzoyl chloride solutions in a laboratory setting. Adherence to these protocols is crucial to ensure user safety and experimental integrity.

Compound Information

PropertyValue
IUPAC Name This compound
CAS Number 82944-14-7
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol
Appearance White solid

Safety Precautions and Personal Protective Equipment (PPE)

This compound is a reactive acyl chloride. It is corrosive and reacts violently with water and other nucleophiles.[1] All handling must be performed in a certified chemical fume hood.

Required Personal Protective Equipment:

  • Eye Protection: Tightly fitting safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A flame-resistant lab coat, full-length pants, and closed-toe shoes.

Emergency Procedures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Solution Preparation and Handling

Due to its high reactivity with moisture, this compound should be handled under anhydrous conditions. The use of an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

Recommended Solvents:

SolventSuitabilityNotes
Dichloromethane (DCM)Highly Recommended Anhydrous grade should be used.
Tetrahydrofuran (THF)Recommended Anhydrous grade should be used.
Acetonitrile (ACN)Possible Anhydrous grade should be used.

Protocol for In-Situ Preparation of a this compound Solution:

This protocol is adapted from the synthesis of this compound.

Materials:

  • 3-Methoxysalicylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with a reflux condenser and a gas inlet for inert gas

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Set up the reaction apparatus in a chemical fume hood and ensure it is dry.

  • Purge the apparatus with an inert gas (nitrogen or argon).

  • To the round-bottom flask, add 3-methoxysalicylic acid.

  • Under a continuous flow of inert gas, add anhydrous dichloromethane to suspend the acid.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride to the suspension.

  • Heat the mixture to reflux and maintain for the required reaction time (monitor by TLC or other appropriate analytical method).

  • After the reaction is complete, the resulting solution of this compound in dichloromethane can be used directly for subsequent reactions.

Experimental Protocols

General Acylation Reaction using a this compound Solution:

This protocol outlines a general procedure for the acylation of a nucleophile (e.g., an amine or alcohol) using a freshly prepared solution of this compound.

Materials:

  • Freshly prepared solution of this compound in anhydrous DCM.

  • Nucleophile (e.g., primary or secondary amine, alcohol).

  • Anhydrous aprotic solvent (e.g., DCM, THF).

  • Tertiary amine base (e.g., triethylamine, pyridine) to act as an acid scavenger.

  • Reaction flask with a magnetic stirrer and an inert gas inlet.

  • Dropping funnel.

Procedure:

  • In a dry reaction flask under an inert atmosphere, dissolve the nucleophile and the tertiary amine base in an anhydrous aprotic solvent.

  • Cool the solution in an ice bath (0 °C).

  • Transfer the freshly prepared this compound solution to a dropping funnel.

  • Add the acyl chloride solution dropwise to the cooled solution of the nucleophile with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or other appropriate analytical method).

  • Proceed with the appropriate work-up and purification steps for the desired product.

Quenching and Waste Disposal

Unreacted this compound must be safely quenched before disposal.

Quenching Protocol:

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully add a quenching agent. Suitable quenching agents include:

    • Water: Reacts to form the corresponding carboxylic acid and HCl. This reaction can be vigorous.

    • Alcohols (e.g., methanol, isopropanol): Reacts to form the corresponding ester. This is generally a less vigorous reaction than with water.

    • Aqueous base solution (e.g., sodium bicarbonate): Neutralizes the acyl chloride and the HCl byproduct. Add slowly to control gas evolution.

  • Ensure the quenching is complete before proceeding with work-up or disposal.

Waste Disposal:

  • All waste containing this compound or its byproducts should be collected in a designated hazardous waste container.

  • Follow all local and institutional regulations for the disposal of chemical waste.

Diagrams

experimental_workflow cluster_prep Solution Preparation (In-Situ) cluster_reaction Acylation Reaction cluster_quench Quenching & Waste reagents 3-Methoxysalicylic Acid, SOCl₂, DCM, DMF (cat.) reaction_prep Reflux under Inert Atmosphere reagents->reaction_prep solution 2-Hydroxy-3-methoxybenzoyl Chloride Solution in DCM reaction_prep->solution addition Slow Addition at 0 °C solution->addition nucleophile Nucleophile (Amine/Alcohol) + Base in Anhydrous Solvent nucleophile->addition workup Reaction Work-up & Purification addition->workup product Acylated Product workup->product unreacted Unreacted Acyl Chloride workup->unreacted quench_agent Add Quenching Agent (Water, Alcohol, or Base) unreacted->quench_agent neutralized Neutralized Waste quench_agent->neutralized disposal Hazardous Waste Disposal neutralized->disposal

Caption: Experimental Workflow for this compound

signaling_pathway AcylChloride 2-Hydroxy-3-methoxybenzoyl Chloride Intermediate Tetracoordinate Intermediate AcylChloride->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., R-NH₂ or R-OH) Nucleophile->Intermediate Product Acylated Product (Amide or Ester) Intermediate->Product Elimination of Cl⁻ Byproduct HCl Intermediate->Byproduct Salt [Et₃NH]⁺Cl⁻ Byproduct->Salt Base Base (e.g., Et₃N) Base->Salt

Caption: General Acylation Reaction Pathway

References

Troubleshooting & Optimization

Improving the yield of reactions with 2-Hydroxy-3-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Hydroxy-3-methoxybenzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield in my Friedel-Crafts acylation reaction using this compound. What are the common causes?

Low yields in Friedel-Crafts acylation with phenolic substrates like this compound are often due to the presence of the hydroxyl group. The primary issues are:

  • O-acylation: The lone pair of electrons on the phenolic oxygen can attack the acyl chloride, leading to the formation of a phenyl ester as a major byproduct. This is often faster than the desired C-acylation on the aromatic ring.[1][2][3]

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) can coordinate with the lone pair of electrons on the hydroxyl group. This deactivates the catalyst and reduces its ability to activate the acyl chloride for the electrophilic aromatic substitution.[2][3]

  • Substrate Deactivation: Coordination of the Lewis acid with the hydroxyl group can place a positive charge on the oxygen, which deactivates the aromatic ring towards electrophilic attack.[1][2]

Q2: How can I favor C-acylation over O-acylation in my Friedel-Crafts reaction?

To favor the desired C-acylation (ketone product) over O-acylation (ester byproduct), you can consider the following strategies:

  • Protecting the Hydroxyl Group: The most reliable method is to protect the hydroxyl group as an ether (e.g., methyl or benzyl ether) before performing the Friedel-Crafts reaction. The protecting group can be removed in a subsequent step.

  • Fries Rearrangement: You can perform the reaction under conditions that favor the Fries rearrangement. This involves first forming the O-acylated ester and then rearranging it to the C-acylated ketone using an excess of the Lewis acid catalyst and often higher temperatures.[4][5][6] The ratio of ortho to para rearranged products is temperature-dependent.[4]

  • Catalyst Concentration: The concentration of the Lewis acid catalyst can influence the ratio of O- to C-acylation. Higher concentrations of the catalyst tend to favor C-acylation.[2]

Q3: My amidation/esterification reaction with this compound is giving a complex mixture of products. What is happening?

In amidation or esterification reactions, the primary challenge is the competing nucleophilicity of the target amine/alcohol and the phenolic hydroxyl group of another molecule of this compound. This can lead to the formation of polymeric ester byproducts. To minimize this, it is crucial to use a suitable base to deprotonate the target nucleophile and to control the reaction conditions carefully (e.g., low temperature, slow addition of the acyl chloride).

Q4: What are the best practices for handling and storing this compound?

This compound is an acyl chloride and is therefore sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Handle the reagent in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses). Upon exposure to moisture, it will hydrolyze to the corresponding carboxylic acid (2-hydroxy-3-methoxybenzoic acid).

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Acylation
Symptom Possible Cause Suggested Solution
Major product is an ester, not a ketone.O-acylation is the dominant reaction pathway.[1][2]1. Protect the hydroxyl group before acylation. 2. Use conditions that favor the Fries rearrangement (excess Lewis acid, higher temperature).[4][5]
No reaction or very slow reaction.Catalyst deactivation by the hydroxyl group.[2][3]1. Use a stoichiometric amount or an excess of the Lewis acid catalyst. 2. Consider using a stronger Lewis acid.
Formation of multiple unidentified byproducts.Polysubstitution or side reactions due to the activated ring.1. Use milder reaction conditions (lower temperature). 2. Control the stoichiometry of the reactants carefully.
Starting material is recovered.Insufficient activation of the acyl chloride.1. Ensure the Lewis acid is of high quality and anhydrous. 2. Increase the reaction temperature or time.
Issue 2: Poor Yield or Impure Product in Amidation/Esterification
Symptom Possible Cause Suggested Solution
A significant amount of a high molecular weight, insoluble material is formed.Intermolecular O-acylation of the starting material leading to polyester formation.1. Add the this compound solution dropwise to a solution of the amine/alcohol and a non-nucleophilic base (e.g., pyridine, triethylamine) at a low temperature (e.g., 0 °C). 2. Use a dilute solution to minimize intermolecular reactions.
The desired product is contaminated with 2-hydroxy-3-methoxybenzoic acid.Hydrolysis of the acyl chloride.1. Ensure all glassware is dry and use anhydrous solvents. 2. Perform the reaction under an inert atmosphere.
The reaction is not going to completion.The nucleophile is not sufficiently reactive or is being protonated.1. Use a suitable base to deprotonate the nucleophile. 2. Consider using a more nucleophilic catalyst, such as DMAP (4-dimethylaminopyridine), in catalytic amounts for esterifications.

Experimental Protocols

Protocol 1: General Procedure for Esterification

This protocol provides a starting point for the esterification of an alcohol with this compound.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the alcohol (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous solvent (e.g., dichloromethane or THF).

  • Reaction: Cool the solution to 0 °C in an ice bath. Dissolve this compound (1.1 eq.) in the same anhydrous solvent and add it dropwise to the alcohol solution over 30 minutes.

  • Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Friedel-Crafts Acylation via Fries Rearrangement

This protocol describes a two-step, one-pot procedure for the C-acylation of an arene.

  • O-acylation: In a flame-dried flask under a nitrogen atmosphere, dissolve the arene (1.0 eq.) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane). Add this compound (1.1 eq.) and a mild base (e.g., pyridine, 1.2 eq.) and stir at room temperature until TLC analysis indicates the complete formation of the phenyl ester.

  • Rearrangement: Cool the reaction mixture to 0 °C and add a strong Lewis acid (e.g., AlCl₃, 3.0 eq.) portion-wise.

  • Heating: After the addition is complete, slowly heat the reaction mixture to the desired temperature (typically between 60-160 °C, this needs to be optimized to control the ortho/para selectivity) and maintain for several hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography or recrystallization.

Data Presentation

Table 1: Influence of Temperature on Regioselectivity in Fries Rearrangement

TemperatureOrtho-product (%)Para-product (%)
Low (e.g., < 60 °C)LowerHigher
High (e.g., > 100 °C)HigherLower

Note: The exact ratios are substrate-dependent and require experimental optimization.

Visualizations

reaction_troubleshooting start Low Yield in Reaction reaction_type Identify Reaction Type start->reaction_type fc_acylation Friedel-Crafts Acylation reaction_type->fc_acylation Acylation ester_amid Esterification / Amidation reaction_type->ester_amid Ester/Amide o_acylation Check for O-acylation byproduct fc_acylation->o_acylation polymer Check for polymer formation ester_amid->polymer ester_detected O-acylation is significant o_acylation->ester_detected Yes no_ester No significant O-acylation o_acylation->no_ester No protect_oh Protect -OH group before reaction ester_detected->protect_oh fries Use Fries Rearrangement conditions ester_detected->fries catalyst_check Check catalyst activity/amount no_ester->catalyst_check increase_catalyst Increase Lewis Acid amount catalyst_check->increase_catalyst Low activity polymer_detected Polymer byproduct present polymer->polymer_detected Yes no_polymer No significant polymer polymer->no_polymer No slow_addition Use slow addition at low temp. polymer_detected->slow_addition hydrolysis Check for hydrolysis to acid no_polymer->hydrolysis use_dry Use anhydrous conditions hydrolysis->use_dry Acid detected

Caption: Troubleshooting workflow for reactions with this compound.

experimental_workflow cluster_esterification Esterification Protocol cluster_fc Friedel-Crafts / Fries Rearrangement Protocol ester_start Dissolve alcohol and base in anhydrous solvent ester_cool Cool to 0 °C ester_start->ester_cool ester_add Add this compound dropwise ester_cool->ester_add ester_react Stir at 0 °C, then warm to RT ester_add->ester_react ester_monitor Monitor by TLC ester_react->ester_monitor ester_workup Aqueous work-up ester_monitor->ester_workup ester_purify Purify by column chromatography ester_workup->ester_purify fc_start Perform O-acylation of arene fc_add_lewis Add excess Lewis Acid at 0 °C fc_start->fc_add_lewis fc_heat Heat to induce rearrangement fc_add_lewis->fc_heat fc_monitor Monitor by TLC fc_heat->fc_monitor fc_workup Quench with acid/ice fc_monitor->fc_workup fc_extract Extract and purify fc_workup->fc_extract

Caption: General experimental workflows for esterification and Friedel-Crafts reactions.

competing_pathways start This compound + Arene + Lewis Acid c_acylation C-Acylation (Desired Product - Ketone) start->c_acylation Direct Pathway (minor) o_acylation O-Acylation (Side Product - Ester) start->o_acylation Competing Pathway (major) fries Fries Rearrangement o_acylation->fries Heat, excess Lewis Acid fries->c_acylation

Caption: Competing reaction pathways in Friedel-Crafts acylation of arenes.

References

Preventing hydrolysis of 2-Hydroxy-3-methoxybenzoyl chloride during reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 2-Hydroxy-3-methoxybenzoyl chloride during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so susceptible to hydrolysis?

A1: Like other acyl chlorides, this compound is highly reactive. The carbonyl carbon is very electrophilic due to the electron-withdrawing effects of both the chlorine and oxygen atoms. This makes it a prime target for nucleophilic attack by water, leading to rapid hydrolysis to form the corresponding carboxylic acid, 2-hydroxy-3-methoxybenzoic acid, and hydrochloric acid (HCl).[1] This reaction is typically vigorous and exothermic.[2]

Q2: What are the primary signs that hydrolysis has occurred during my reaction?

A2: The most common indicators of hydrolysis include:

  • Formation of a white precipitate: The resulting 2-hydroxy-3-methoxybenzoic acid is a solid that may precipitate out of the reaction mixture.

  • Lower than expected yield of the desired product: Hydrolysis consumes the starting material, reducing the efficiency of your primary reaction.

  • Presence of HCl: The generation of HCl gas can sometimes be observed as fumes, especially in a humid environment. This will also make the reaction mixture acidic.

  • Complex product mixture upon analysis (e.g., NMR, LC-MS): The presence of the carboxylic acid peak in your analytical data is a clear sign of hydrolysis.

Q3: How does the 2-hydroxy group affect the reactivity and potential for hydrolysis?

A3: The ortho-hydroxyl group can influence the reactivity of the benzoyl chloride in a few ways. It is an electron-donating group, which can slightly reduce the electrophilicity of the carbonyl carbon. However, it can also participate in intramolecular hydrogen bonding, which may affect the conformation and reactivity of the acyl chloride group. Under basic conditions, the hydroxyl group can be deprotonated to form a phenoxide, which is a potent nucleophile and could potentially lead to side reactions.

Q4: What is the role of the 3-methoxy group in the hydrolysis of this compound?

A4: The 3-methoxy group is an electron-donating group. Electron-donating substituents on the benzene ring can increase the rate of hydrolysis for benzoyl chlorides. This is because they can stabilize the positive charge that develops on the carbonyl carbon in the transition state of the hydrolysis reaction. Therefore, the methoxy group in this compound likely makes it more susceptible to hydrolysis compared to unsubstituted benzoyl chloride.

Q5: Can I use a base to prevent hydrolysis? If so, what kind?

A5: Yes, using a base is a common strategy. However, it is crucial to use a non-nucleophilic base . The purpose of the base is to scavenge the HCl that is produced during the acylation reaction, driving the reaction to completion. A nucleophilic base would compete with your desired nucleophile and react with the this compound itself.

Recommended non-nucleophilic bases include:

  • Pyridine: Often used as both a base and a solvent.

  • Triethylamine (TEA): A common and effective HCl scavenger.

  • Proton Sponges (e.g., 1,8-Bis(dimethylamino)naphthalene): These are very strong, non-nucleophilic bases that are excellent at scavenging protons.

It is important to use these bases under anhydrous conditions, as they do not prevent the reaction with water itself.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to the hydrolysis of this compound in your reactions.

Symptom Potential Cause Recommended Solution
Low or no yield of the desired product, with starting material consumed. Widespread hydrolysis of this compound. 1. Ensure rigorous anhydrous conditions. Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents. 2. Use a non-nucleophilic base. Add pyridine or triethylamine to your reaction to neutralize the HCl byproduct. 3. Control the reaction temperature. Perform the reaction at a low temperature (e.g., 0 °C) to slow down the rate of hydrolysis.
A significant amount of white precipitate (2-hydroxy-3-methoxybenzoic acid) is observed. Presence of moisture in the reaction setup. 1. Check all reagents for water content. Use freshly opened or properly stored anhydrous reagents. 2. Purge the reaction vessel thoroughly with an inert gas before adding reagents. 3. Use a drying tube on your reaction apparatus to prevent atmospheric moisture from entering.
The reaction is sluggish, and starting material remains even after extended reaction times. The nucleophile is not reactive enough, or the reaction conditions are not optimal. 1. Consider a more reactive nucleophile if possible. 2. Increase the reaction temperature slightly , but be mindful that this can also increase the rate of hydrolysis. 3. Use a catalyst. For some reactions, a catalyst like 4-dimethylaminopyridine (DMAP) can be effective.
The final product is contaminated with the starting carboxylic acid, making purification difficult. Incomplete reaction or hydrolysis during workup. 1. Ensure the reaction goes to completion by monitoring with TLC or LC-MS. 2. Perform a non-aqueous workup if possible. 3. If an aqueous workup is necessary, perform it quickly and at a low temperature. Use a mild basic wash (e.g., saturated sodium bicarbonate solution) to remove the acidic byproduct, followed by a brine wash and drying over an anhydrous salt (e.g., Na2SO4 or MgSO4).

Data Presentation

SubstituentRate Constant (k, min⁻¹) in 95% Ethanol at 25°C
p-methoxyFaster than benzoyl chloride
p-methylFaster than benzoyl chloride
H (Benzoyl chloride) 0.0852
p-chloroSlower than benzoyl chloride
p-nitroSlower than benzoyl chloride
(Data extrapolated from trends observed in studies of substituted benzoyl chloride solvolysis)

Experimental Protocols

General Protocol for the Synthesis of an Ester using this compound

This protocol provides a general method for the esterification of an alcohol, with key steps to minimize hydrolysis.

Materials:

  • This compound

  • Anhydrous alcohol

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Anhydrous triethylamine (TEA) or pyridine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

  • Oven-dried glassware

Procedure:

  • Preparation of Reaction Setup:

    • Dry all glassware (round-bottom flask, dropping funnel, condenser) in an oven at >100°C for at least 4 hours.

    • Assemble the glassware while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Reaction:

    • To the round-bottom flask, add the anhydrous alcohol (1.0 equivalent) and dissolve it in anhydrous DCM.

    • Add anhydrous triethylamine (1.1 equivalents) to the solution.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Dissolve this compound (1.05 equivalents) in a separate flask with anhydrous DCM.

    • Add the this compound solution dropwise to the alcohol solution over 15-30 minutes using the dropping funnel.

    • After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, and then let it warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Separate the organic layer.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any unreacted 2-hydroxy-3-methoxybenzoic acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent in vacuo.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

Visualizations

Hydrolysis_Mechanism cluster_start Starting Materials cluster_intermediate Tetrahedral Intermediate cluster_products Products Acyl_Chloride This compound Intermediate Tetrahedral Intermediate (unstable) Acyl_Chloride->Intermediate Nucleophilic attack by H₂O Water H₂O Carboxylic_Acid 2-Hydroxy-3-methoxybenzoic acid Intermediate->Carboxylic_Acid Elimination of Cl⁻ HCl HCl Intermediate->HCl

Caption: Mechanism of this compound hydrolysis.

Experimental_Workflow Start Start: Anhydrous Conditions Dry_Glassware 1. Oven-dry all glassware Start->Dry_Glassware Inert_Atmosphere 2. Assemble and cool under N₂/Ar Dry_Glassware->Inert_Atmosphere Add_Reagents 3. Add anhydrous solvent, nucleophile, and non-nucleophilic base Inert_Atmosphere->Add_Reagents Cool_Reaction 4. Cool to 0°C Add_Reagents->Cool_Reaction Add_Acyl_Chloride 5. Add 2-Hydroxy-3-methoxybenzoyl chloride solution dropwise Cool_Reaction->Add_Acyl_Chloride Monitor_Reaction 6. Monitor reaction by TLC/LC-MS Add_Acyl_Chloride->Monitor_Reaction Workup 7. Aqueous workup or non-aqueous workup Monitor_Reaction->Workup Purify 8. Purify product Workup->Purify End End: Desired Product Purify->End

Caption: Workflow for minimizing hydrolysis during reactions.

Troubleshooting_Flowchart Start Low yield of desired product? Check_Precipitate Is there a white precipitate? Start->Check_Precipitate Yes Other_Issues Consider other issues: - Nucleophile reactivity - Stoichiometry - Reaction time Start->Other_Issues No Hydrolysis_Likely Hydrolysis is the likely cause. Check_Precipitate->Hydrolysis_Likely Yes Check_Precipitate->Other_Issues No Review_Anhydrous Review anhydrous technique: - Dry glassware thoroughly? - Use anhydrous solvents? - Maintain inert atmosphere? Hydrolysis_Likely->Review_Anhydrous Check_Base Was a non-nucleophilic base used? Review_Anhydrous->Check_Base Add_Base Incorporate a non-nucleophilic base (e.g., TEA, pyridine). Check_Base->Add_Base No Check_Temp Was the reaction run at low temp? Check_Base->Check_Temp Yes Add_Base->Check_Temp Lower_Temp Perform the reaction at 0°C or lower. Check_Temp->Lower_Temp No Check_Temp->Other_Issues Yes Lower_Temp->Other_Issues

Caption: Troubleshooting flowchart for low-yield reactions.

References

Technical Support Center: Purification of 2-Hydroxy-3-methoxybenzoyl Chloride by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 2-hydroxy-3-methoxybenzoyl chloride by vacuum distillation.

Troubleshooting Guide

Researchers may encounter several issues during the vacuum distillation of this compound. This guide provides solutions to common problems.

Problem Possible Cause(s) Recommended Solution(s)
No Product Distilling Over - Vacuum level is insufficient. - Heating temperature is too low. - System has a leak. - Manometer is faulty. - Ensure your vacuum pump is capable of reaching the required low pressure and is properly maintained.- Gradually increase the heating bath temperature, but do not exceed the decomposition temperature.- Check all joints and seals for leaks. Apply vacuum grease where necessary.- Verify the accuracy of your manometer with a reliable secondary gauge.
Product Decomposes in the Distillation Flask (Darkening, Tar Formation) - Heating temperature is too high. this compound may be thermally sensitive.[1]- Presence of metallic impurities or acids. These can catalyze decomposition.[2]- Prolonged heating. - Use a high-vacuum pump to lower the boiling point and distill at a lower temperature.- Ensure all glassware is scrupulously clean and free of any acidic or metallic residues.- Distill the product as quickly as possible once the distillation temperature is reached.
Bumping or Uncontrolled Boiling - Uneven heating. - Lack of boiling chips or a magnetic stirrer. - Initial distillation rate is too high. - Use a well-agitated heating bath (e.g., oil bath with a magnetic stirrer) for even heat distribution.- Always add fresh boiling chips or a magnetic stir bar to the distillation flask before applying vacuum.- Gradually increase the temperature to achieve a steady and controlled distillation rate.
Product Solidifies in the Condenser - The melting point of the product is higher than the condenser coolant temperature. - Coolant flow is too high or the temperature is too low. - Use room temperature water or a slightly warmer fluid as the coolant.- Reduce the flow rate of the coolant to prevent overcooling. In some cases, a condenser with a wider bore can be beneficial.
Low Yield of Purified Product - Incomplete initial reaction to form the benzoyl chloride. - Decomposition during distillation. - Mechanical losses during transfer. - Hydrolysis of the product due to moisture. - Ensure the initial synthesis of the benzoyl chloride has gone to completion.- Optimize distillation conditions (lower temperature, high vacuum) to minimize decomposition.- Handle the crude product carefully to minimize losses during transfers between vessels.- Use oven-dried glassware and conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound under vacuum?

Table of Boiling Points for Structurally Similar Compounds:

CompoundBoiling Point (°C)Pressure (mmHg)
2-Methoxybenzoyl chloride128-1298
3-Methoxybenzoyl chloride123-12515
2-Methyl-3-methoxybenzoyl chloride130-135~735 (0.098 MPa)
4-Pentylbenzoyl chloride950.20

Q2: How can I minimize the risk of decomposition during distillation?

To minimize decomposition, it is essential to distill the compound at the lowest possible temperature. This can be achieved by using a high-quality vacuum pump to achieve a very low pressure. Additionally, ensure all glassware is meticulously cleaned to remove any trace metals or acidic residues that could catalyze decomposition. Distilling the product promptly after its synthesis can also reduce the formation of degradation byproducts.

Q3: What type of vacuum pump is recommended for this distillation?

A two-stage rotary vane pump or a diffusion pump capable of achieving pressures in the range of 0.1 to 1 mmHg is recommended. A good vacuum is critical for lowering the boiling point and preventing thermal decomposition.

Q4: Is it necessary to use an inert atmosphere?

Yes, using an inert atmosphere such as nitrogen or argon is highly recommended. This compound, like other acyl chlorides, is sensitive to moisture. An inert atmosphere will prevent hydrolysis of the product and improve the yield and purity.

Q5: The crude product is a solid. How should I proceed with the distillation?

The synthesis of this compound can result in a white solid.[1] To perform a vacuum distillation, the solid crude product should be carefully transferred to the distillation flask. Gentle heating under vacuum will melt the solid, after which the distillation can proceed as with a liquid.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented synthesis method.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5 g of 3-methoxysalicylic acid in 40 ml of dichloromethane.

  • Addition of Reagents: Add 10 ml of thionyl chloride and 0.5 ml of DMF to the suspension.

  • Reflux: Heat the mixture to reflux and maintain for 1 hour.

  • Solvent Removal: After the reaction is complete, cool the mixture and evaporate the solvent and excess thionyl chloride under reduced pressure. Crucially, the temperature should be maintained below 40°C during this step to prevent product degradation. [1]

  • Crude Product: The resulting white solid is the crude this compound, which can then be purified by vacuum distillation.

Vacuum Distillation Protocol
  • Glassware Preparation: Ensure all glassware (distillation flask, condenser, receiving flask) is thoroughly cleaned and oven-dried to remove any moisture.

  • Assembly: Assemble the vacuum distillation apparatus. Use high-vacuum grease on all ground-glass joints to ensure a good seal.

  • Charging the Flask: Transfer the crude this compound to the distillation flask along with a new magnetic stir bar.

  • Initiating Vacuum: Begin stirring and slowly evacuate the system using a vacuum pump. A cold trap between the apparatus and the pump is recommended to protect the pump from corrosive vapors.

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using an oil bath.

  • Fraction Collection: Gradually increase the temperature until the product begins to distill. Collect any initial low-boiling fractions separately. Collect the main fraction of this compound at a steady temperature and pressure.

  • Completion: Once the main fraction has been collected, stop heating and allow the system to cool to room temperature before slowly reintroducing an inert gas (like nitrogen) to the system to break the vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification s1 Suspend 3-methoxysalicylic acid in Dichloromethane s2 Add Thionyl Chloride and DMF s1->s2 s3 Reflux for 1 hour s2->s3 s4 Evaporate Solvent (<40°C) s3->s4 p1 Transfer Crude Product to Distillation Flask s4->p1 Crude Product p2 Assemble Vacuum Distillation Apparatus p1->p2 p3 Evacuate System p2->p3 p4 Heat Gently and Collect Fractions p3->p4 p5 Cool and Break Vacuum with Inert Gas p4->p5

Caption: Experimental Workflow for Synthesis and Purification.

troubleshooting_logic start Distillation Issue Observed issue1 No Product Distilling start->issue1 issue2 Product Decomposition start->issue2 issue3 Bumping / Uncontrolled Boiling start->issue3 cause1a Insufficient Vacuum / Leak issue1->cause1a cause1b Temperature Too Low issue1->cause1b cause2a Temperature Too High issue2->cause2a cause2b Contaminants Present issue2->cause2b cause3a Uneven Heating issue3->cause3a cause3b No Boiling Chips / Stirring issue3->cause3b solution1a Check Pump and Seals cause1a->solution1a solution1b Increase Temperature Gradually cause1b->solution1b solution2a Use High Vacuum to Lower BP cause2a->solution2a solution2b Use Clean Glassware cause2b->solution2b solution3a Use Heating Bath cause3a->solution3a solution3b Add Boiling Chips / Stir Bar cause3b->solution3b

Caption: Troubleshooting Logic for Common Distillation Issues.

References

Safe storage and handling procedures for 2-Hydroxy-3-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the safe storage and handling of 2-Hydroxy-3-methoxybenzoyl chloride for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive substance that can cause severe skin and eye burns upon contact.[1][2] As a lachrymator, it can also cause irritation and tearing of the eyes.[1] Inhalation of its vapors can lead to respiratory tract damage.[3] Like other acid chlorides, it reacts readily with water to form hydrochloric acid and the corresponding carboxylic acid, which is an exothermic reaction.[4]

Q2: What are the proper storage conditions for this compound?

A2: This chemical should be stored in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[1][2][5] It is crucial to keep the container tightly closed to prevent contact with moisture and air.[2] Storage in a designated corrosives area, under a nitrogen blanket, is recommended to maintain its integrity.[2][4]

Q3: What materials are incompatible with this compound?

A3: Avoid contact with water, strong bases, and alcohols, as these can trigger vigorous and exothermic reactions.[2] It should also be stored separately from oxidizing agents, flammables, and reducing agents.[6][7] Do not store in metal containers, as it can cause corrosion.[3]

Q4: What personal protective equipment (PPE) is required when handling this compound?

A4: When handling this compound, it is essential to wear appropriate PPE, including chemical-resistant gloves, protective clothing, and tightly fitting safety goggles.[5] A face shield may also be necessary for additional protection. Work should be conducted in a well-ventilated area or under a fume hood.[5]

Troubleshooting Guide

Q1: I observed fumes when I opened a container of this compound. What should I do?

A1: The fuming is likely due to the reaction of the acyl chloride with moisture in the air, producing HCl gas.[3][4] Immediately close the container and ensure you are working in a well-ventilated area, such as a fume hood. If you have been exposed to the fumes and feel unwell, move to fresh air and seek medical attention if symptoms persist.[8][9]

Q2: My reaction with this compound is proceeding very slowly or not at all. What could be the issue?

A2: This could be due to the degradation of the starting material. If the compound has been improperly stored and exposed to moisture, it may have hydrolyzed to 2-hydroxy-3-methoxybenzoic acid, which is less reactive. Ensure your starting material is pure and has been stored under anhydrous conditions.

Q3: The compound has turned yellow or brown during storage. Is it still usable?

A3: Discoloration can indicate decomposition or contamination. While it might still contain the desired compound, the purity is compromised. It is recommended to use a fresh, clean sample for your experiments to ensure reliable and reproducible results.

Quantitative Data Summary

ParameterValueReference
Molecular FormulaC8H7ClO3[10]
Molecular Weight186.59 g/mol [10][11]
Purity95%[11]
AppearanceLight yellow solid[8]
Melting Point40 - 42 °C[8]
Boiling Point265 - 266 °C[8]
Flash Point> 112 °C[8]

Experimental Protocol: Acylation of an Amine

This protocol describes a general procedure for the acylation of a primary or secondary amine using this compound.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Tertiary amine base (e.g., triethylamine, pyridine)

  • Stirring apparatus

  • Inert gas supply (e.g., nitrogen, argon)

  • Standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine and the tertiary amine base in the anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of this compound in the same anhydrous solvent to the stirred amine solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Safety Procedure Workflow

The following diagram illustrates the logical workflow for handling a spill of this compound.

Spill_Response_Workflow A Spill Occurs B Evacuate Immediate Area A->B C Alert Colleagues and Supervisor B->C D Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) C->D E Contain the Spill with Inert Absorbent Material (e.g., sand, vermiculite) D->E F Is the Spill Large? E->F G Contact Emergency Services / EH&S F->G Yes H Carefully Collect Absorbed Material into a Labeled Waste Container F->H No G->H I Decontaminate the Area H->I J Dispose of Waste According to Institutional Protocols I->J

Caption: Workflow for Safely Handling a Chemical Spill.

References

Identifying and removing common impurities from 2-Hydroxy-3-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxy-3-methoxybenzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: The most common impurities are typically:

  • 2-Hydroxy-3-methoxybenzoic acid: This can be unreacted starting material from the synthesis or the product of hydrolysis of the acyl chloride upon exposure to moisture.

  • Residual Chlorinating Agent and its Byproducts: If thionyl chloride (SOCl₂) is used for the synthesis, residual SOCl₂ and related sulfur-containing compounds may be present.

  • Solvent Residues: Solvents used during synthesis or work-up may be present in trace amounts.

Q2: How can I identify the presence of these impurities?

A2: Several analytical techniques can be employed:

  • Infrared (IR) Spectroscopy: The presence of the starting material, 2-Hydroxy-3-methoxybenzoic acid, can be indicated by a broad O-H stretch around 2500-3300 cm⁻¹ and a carbonyl (C=O) stretch around 1710 cm⁻¹. The product, this compound, will show a characteristic acyl chloride carbonyl stretch at a higher wavenumber, typically around 1770-1810 cm⁻¹.[1][2][3]

  • ¹H NMR Spectroscopy: The acidic proton of the carboxylic acid starting material will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which will be absent in the pure acyl chloride.

  • High-Performance Liquid Chromatography (HPLC): HPLC can effectively separate this compound from the more polar 2-Hydroxy-3-methoxybenzoic acid.

Q3: What are the recommended storage conditions for this compound?

A3: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is advisable to store it in a cool, dry place. Proper storage is crucial to prevent hydrolysis back to the corresponding carboxylic acid.

Q4: What are the main safety precautions when handling this compound?

A4: this compound is a reactive acyl chloride and should be handled with care in a well-ventilated fume hood. It is corrosive and will react with moisture, including moisture in the air and on skin, to produce hydrochloric acid. Therefore, appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is essential.

Troubleshooting Guides

Issue 1: My product is contaminated with the starting material, 2-Hydroxy-3-methoxybenzoic acid.
  • Identification: The presence of the starting material can be confirmed by IR spectroscopy (broad O-H stretch) or HPLC analysis (an earlier eluting peak corresponding to the more polar carboxylic acid).

  • Troubleshooting Steps:

    • Reaction Completion: Ensure the initial reaction has gone to completion. This can be monitored by taking aliquots of the reaction mixture and analyzing them (after quenching) by TLC or HPLC.

    • Purification:

      • Aqueous Wash: Carefully wash the crude product in an organic solvent with a cold, dilute sodium bicarbonate solution. This will convert the acidic impurity into its water-soluble sodium salt, which can then be separated in the aqueous layer. Caution: This reaction can be vigorous and produce CO₂ gas.

      • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method to separate the higher boiling carboxylic acid from the acyl chloride.

      • Recrystallization: While challenging for reactive acyl chlorides, recrystallization from a non-protic solvent may be possible.

Issue 2: My final product is an oil or fails to solidify, suggesting it is impure.
  • Possible Causes:

    • Significant contamination with residual solvent.

    • Presence of unreacted starting material or byproducts that depress the melting point.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all solvents have been thoroughly removed under reduced pressure. Co-evaporation with a dry, inert solvent like toluene can aid in the removal of stubborn residual solvents.

    • Purification: Follow the purification steps outlined in Issue 1 to remove starting material and other impurities.

Data Presentation

Table 1: Spectroscopic Data for Identification

CompoundKey IR Absorptions (cm⁻¹)¹H NMR Key Chemical Shifts (ppm)¹³C NMR Carbonyl Shift (ppm)
This compound~1770-1810 (C=O, acyl chloride)Absence of a broad singlet >10 ppm~170-185
2-Hydroxy-3-methoxybenzoic acid~2500-3300 (O-H, broad), ~1710 (C=O, carboxylic acid)Broad singlet >10 ppm (COOH)~170-185

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline and may require optimization.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase. Note: Due to the reactivity of the acyl chloride, hydrolysis may occur in the aqueous mobile phase. Therefore, sample analysis should be performed promptly after preparation.

  • Expected Results: 2-Hydroxy-3-methoxybenzoic acid, being more polar, will have a shorter retention time than the less polar this compound.

Protocol 2: Purification by Aqueous Wash and Distillation
  • Dissolution: Dissolve the crude this compound in a dry, inert organic solvent (e.g., dichloromethane or diethyl ether).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash carefully with a cold, saturated sodium bicarbonate solution. Swirl gently and vent frequently to release the pressure from CO₂ evolution.

  • Separation: Separate the organic layer and wash it with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.

  • Vacuum Distillation: Purify the resulting oil by vacuum distillation. The exact boiling point and pressure will need to be determined empirically.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start 2-Hydroxy-3-methoxybenzoic acid + Thionyl Chloride reaction Reaction Mixture start->reaction crude Crude this compound reaction->crude wash Aqueous Bicarbonate Wash crude->wash distill Vacuum Distillation wash->distill pure Pure Product distill->pure hplc HPLC pure->hplc nmr NMR pure->nmr ir IR pure->ir

Caption: Experimental workflow for the synthesis and purification of this compound.

impurity_identification product 2-Hydroxy-3-methoxybenzoyl chloride impurity1 2-Hydroxy-3-methoxybenzoic acid (Starting Material/Hydrolysis) product->impurity1 Hydrolysis (Moisture Exposure) impurity1->product Incomplete Reaction impurity2 Residual Thionyl Chloride & Byproducts

Caption: Relationship between this compound and its common impurities.

References

Managing side reactions of 2-Hydroxy-3-methoxybenzoyl chloride with nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Hydroxy-3-methoxybenzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on managing its reactivity with nucleophiles and troubleshooting common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS 82944-14-7) is an acyl chloride derivative of salicylic acid. It is a reactive molecule used as a building block in organic synthesis, particularly for creating amide and ester linkages. Its structure is valuable in medicinal chemistry for synthesizing complex molecules, including potential pharmaceutical agents.

Q2: What are the primary desired reactions with nucleophiles?

A2: The primary desired reaction is nucleophilic acyl substitution at the carbonyl carbon of the acyl chloride. This is typically performed with primary or secondary amines to form amides, or with alcohols and phenols to form esters. These reactions, especially with amines in the presence of an aqueous base, are often carried out under Schotten-Baumann conditions.

Q3: What are the most common side reactions to be aware of?

A3: The main side reactions include:

  • Reaction at the phenolic hydroxyl group: The hydroxyl group on the benzoyl chloride itself can react, leading to self-condensation or di-acylation of the nucleophile if it also contains a hydroxyl or second amine group.

  • Hydrolysis: The acyl chloride is sensitive to moisture and can hydrolyze back to the corresponding carboxylic acid (2-hydroxy-3-methoxybenzoic acid), especially in the presence of water or aqueous base.

  • Fries Rearrangement: If an ester is formed with a phenolic nucleophile, the acyl group can migrate from the phenolic oxygen to the aromatic ring under certain conditions (typically with Lewis acid catalysis), yielding hydroxy aryl ketones. This is a significant issue if the desired product is the phenolic ester.

  • Competitive acylation: When using nucleophiles with multiple reactive sites (e.g., aminophenols), achieving selectivity for N-acylation over O-acylation can be challenging.

Q4: How can I prevent the Fries rearrangement?

A4: The Fries rearrangement is catalyzed by Lewis acids (like AlCl₃, BF₃, TiCl₄) or strong Brønsted acids. To avoid it, conduct the esterification under basic or neutral conditions (e.g., Schotten-Baumann conditions with NaOH or pyridine) and meticulously avoid acidic conditions during workup or purification if the product is an aryl ester. Temperature control is also crucial, as higher temperatures can favor the rearrangement.

Q5: How should I store this compound to ensure its stability?

A5: Like most acyl chlorides, it is highly reactive with water. It should be stored under anhydrous conditions in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). Storing it in a cool, dry place will minimize decomposition via hydrolysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Problem 1: Low or no yield of the desired amide/ester product.

This is a common issue that can stem from several sources. The logical workflow below can help diagnose the problem.

G start Low / No Yield q1 Check Starting Material Quality start->q1 q2 Review Reaction Conditions q1->q2 No q1_sol1 q1_sol1 q1->q1_sol1 Degraded? (Hydrolyzed to acid) q2_a q2_a q2->q2_a Moisture Present? q3 Analyze Crude Reaction Mixture q3_a q3_a q3->q3_a Side Products Detected? q1_sol2 Use fresh or newly purified acyl chloride. q1_sol1->q1_sol2 Yes q2_a_sol Dry solvents/reagents. Use inert atmosphere. q2_a->q2_a_sol Yes q2_b Incorrect Stoichiometry or Base? q2_a->q2_b No q2_b->q3 No q2_b_sol Use >=2 eq. base for amines to neutralize HCl. Ensure base is strong enough. q2_b->q2_b_sol Yes q3_a_sol1 q3_a_sol1 q3_a->q3_a_sol1 Yes q3_b q3_b q3_a->q3_b No, only starting material remains q3_a_sol2 q3_a_sol2 q3_a_sol1->q3_a_sol2 See Side Reaction Troubleshooting Guide q3_b_sol q3_b_sol q3_b->q3_b_sol Increase reaction time/temp. Check nucleophile reactivity.

Caption: Troubleshooting workflow for low product yield.

Problem 2: An unexpected product is the major isolate, identified as a hydroxy aryl ketone.
  • Probable Cause: You have inadvertently created conditions for a Fries rearrangement of an initially formed phenolic ester. This is common if any Lewis acids are present or generated, or if the reaction is run at high temperatures.

  • Solution:

Optimizing temperature and solvent conditions for 2-Hydroxy-3-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of 2-Hydroxy-3-methoxybenzoyl chloride. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and efficient experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for the synthesis of this compound?

A1: The recommended method for synthesizing this compound is the reaction of 3-Methoxysalicylic acid with thionyl chloride using N,N-dimethylformamide (DMF) as a catalyst in a suitable solvent like dichloromethane.[1]

Q2: What are the optimal reaction conditions for the synthesis?

A2: Optimal conditions involve refluxing a mixture of 3-Methoxysalicylic acid, thionyl chloride, and a catalytic amount of DMF in dichloromethane for approximately one hour. The temperature should be maintained below 40°C during the subsequent solvent evaporation to prevent product degradation.[1]

Q3: What is the role of DMF in the reaction?

A3: DMF acts as a catalyst in the conversion of carboxylic acids to acyl chlorides using thionyl chloride.[2][3] It reacts with thionyl chloride to form the Vilsmeier reagent, which is a more reactive chlorinating agent.[4]

Q4: How should this compound be stored?

A4: this compound should be stored in a dry, cool, and well-ventilated place in a tightly sealed container, preferably under a nitrogen atmosphere to prevent moisture exposure.[2] As an acyl chloride, it is sensitive to hydrolysis.

Q5: What are the main safety precautions to consider when handling this compound?

A5: this compound is a corrosive and combustible material that can cause severe skin and eye burns. It is also a lachrymator.[2] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] Keep it away from heat, sparks, and open flames.[2]

Experimental Protocols

Synthesis of this compound from 3-Methoxysalicylic acid

Objective: To synthesize this compound for use in subsequent acylation reactions.

Materials:

  • 3-Methoxysalicylic acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Suspend 5 g of 3-Methoxysalicylic acid in 40 ml of dichloromethane in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • To this suspension, add 10 ml of thionyl chloride and 0.5 ml of DMF.

  • Heat the mixture to reflux and maintain for 1 hour. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, cool the mixture to room temperature.

  • Evaporate the solvent and excess thionyl chloride under reduced pressure. It is crucial to maintain the temperature below 40°C during this step to avoid thermal decomposition of the product.[1]

  • The resulting white solid is this compound and can often be used in the next step without further purification.[1]

Data Presentation

Table 1: Reactant Quantities and Reaction Conditions for Synthesis

Reactant/ParameterQuantity/Value
3-Methoxysalicylic acid5 g
Dichloromethane40 ml
Thionyl chloride10 ml
DMF0.5 ml
Reaction Time1 hour
Reaction TemperatureReflux
Evaporation Temperature< 40°C

Troubleshooting Guides

Issue 1: Low or no yield of this compound.

Possible Cause Troubleshooting Step
Incomplete reaction Extend the reflux time and monitor the reaction for complete consumption of the starting material.
Degradation of product Ensure the temperature during solvent evaporation does not exceed 40°C.[1]
Moisture contamination Use anhydrous solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inactive thionyl chloride Use a fresh bottle of thionyl chloride, as it can degrade over time upon exposure to moisture.

Issue 2: The product is a dark oil or discolored solid instead of a white solid.

Possible Cause Troubleshooting Step
Thermal decomposition The temperature during the reaction or work-up was too high. Strictly control the temperature, especially during solvent removal.
Impurities in starting material Ensure the 3-Methoxysalicylic acid is of high purity.
Side reactions The presence of certain impurities can lead to side reactions. Consider purification of the crude product.

Issue 3: Low yield in subsequent acylation reactions using the synthesized this compound.

Possible Cause Troubleshooting Step
Hydrolysis of the acyl chloride Ensure the synthesized acyl chloride is handled under strictly anhydrous conditions and used promptly.
Steric hindrance The nucleophile (amine or alcohol) may be sterically hindered. Consider using a less hindered nucleophile or optimizing reaction conditions (e.g., higher temperature, longer reaction time, use of a suitable base).
Incorrect stoichiometry Re-evaluate the molar ratios of the reactants. An excess of the nucleophile or the use of a base to scavenge HCl is often necessary.
Inappropriate solvent The polarity and nature of the solvent can significantly affect the reaction rate. Screen different aprotic solvents (e.g., THF, acetonitrile, dichloromethane).

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 3-Methoxysalicylic_acid 3-Methoxysalicylic acid Mix_and_Reflux Mix and Reflux (1 hr) 3-Methoxysalicylic_acid->Mix_and_Reflux Thionyl_chloride Thionyl chloride Thionyl_chloride->Mix_and_Reflux DMF DMF (catalyst) DMF->Mix_and_Reflux DCM Dichloromethane (solvent) DCM->Mix_and_Reflux Evaporation Evaporation (< 40°C) Mix_and_Reflux->Evaporation Product This compound Evaporation->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Start Experiment Start Low_Yield Low Product Yield? Start->Low_Yield Check_Conditions Check Reaction Conditions: - Anhydrous? - Temperature < 40°C? - Reagent Quality? Low_Yield->Check_Conditions Yes Discolored_Product Discolored Product? Low_Yield->Discolored_Product No Optimize Optimize: - Extend reaction time - Use fresh reagents Check_Conditions->Optimize Optimize->Start Check_Purity Check Starting Material Purity & Control Temperature Discolored_Product->Check_Purity Yes Successful_Synthesis Successful Synthesis Discolored_Product->Successful_Synthesis No Purify Purify Crude Product: - Recrystallization - Distillation (with care) Check_Purity->Purify Purify->Start

Caption: Troubleshooting logic for synthesis issues.

References

Troubleshooting low reactivity of 2-Hydroxy-3-methoxybenzoyl chloride in acylation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering low reactivity with 2-Hydroxy-3-methoxybenzoyl chloride in acylation reactions, particularly Friedel-Crafts acylation.

Frequently Asked Questions (FAQs)

Q1: Why is my acylation reaction with this compound proceeding slowly or not at all?

Low reactivity is a known challenge with this reagent and is primarily due to a combination of electronic and steric factors inherent to its structure. The presence of substituents on the benzoyl chloride ring significantly influences the reactivity of the acyl chloride group.[1][2]

  • Electronic Effects: The hydroxyl (-OH) and methoxy (-OCH3) groups are electron-donating.[3] This increases the electron density on the aromatic ring but decreases the electrophilicity of the carbonyl carbon in the acyl chloride. A less electrophilic carbon is less susceptible to attack by a nucleophile (the aromatic substrate), thus slowing down the reaction.[4]

  • Steric Hindrance: The hydroxyl group at the ortho-position creates significant steric hindrance around the reactive acyl chloride center. This physically obstructs the approach of the aromatic substrate to the carbonyl carbon, increasing the activation energy of the reaction.[5][6]

  • Catalyst Inhibition: The ortho-hydroxyl group can react with or chelate traditional Lewis acid catalysts like aluminum chloride (AlCl₃), effectively deactivating them.[7][8]

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// Edges A -> B [color="#5F6368"]; B -> C [dir=back, label="Caused by", color="#5F6368"]; B -> D [dir=back, label="Caused by", color="#5F6368"]; B -> E [dir=back, label="Caused by", color="#5F6368"]; C -> F [label="Leads to", color="#5F6368"]; D -> G [label="Leads to", color="#5F6368"]; E -> H [label="Leads to", color="#5F6368"]; } caption: "Key factors contributing to the low reactivity of this compound."

Q2: My standard Lewis acid catalyst (AlCl₃) is ineffective. What are the alternatives?

Traditional strong Lewis acids like AlCl₃ are often problematic because the ortho-hydroxyl and meta-methoxy groups can act as a bidentate ligand, forming a stable complex with the catalyst. This deactivates the Lewis acid, often requiring more than a stoichiometric amount.[9][10] Consider the following alternatives:

  • Milder Lewis Acids: Catalysts like Zinc chloride (ZnCl₂), Ferric chloride (FeCl₃), or Bismuth triflate (Bi(OTf)₃) can be effective and are less prone to strong chelation.[11]

  • Solid Acid Catalysts: Heterogeneous catalysts such as zeolites (e.g., H-BEA) or metal oxides like Zinc oxide (ZnO) can promote acylation, sometimes under solvent-free conditions.[12][13][14] These also offer the advantage of easier separation from the reaction mixture.

  • Brønsted Acids: In some cases, strong Brønsted superacids like triflic acid (TfOH) can be used, although this may require harsher conditions.[15]

Catalyst TypeExample(s)StoichiometryAdvantagesDisadvantages & Considerations
Strong Lewis Acid AlCl₃, SbCl₅>1 equivalentHigh reactivity with unhindered substrates.Prone to chelation/deactivation by the -OH group; requires stoichiometric amounts; moisture sensitive.[9][10]
Milder Lewis Acid FeCl₃, ZnCl₂Catalytic to stoichiometricLess prone to deactivation; lower cost; more tolerant to some functional groups.[16]May require higher temperatures or longer reaction times.
Metal Triflates Bi(OTf)₃, Sc(OTf)₃, Cu(OTf)₂Catalytic (mol%)Often highly efficient, recyclable, and moisture-tolerant.[17]Higher cost compared to simple metal halides.
Solid Acid Catalysts Zeolites (H-BEA), ZnOCatalyticRecyclable; easy to separate from product; can enable solvent-free reactions.[12][13]May require high temperatures; potential for diffusion limitations.[18]
Q3: What are the optimal reaction conditions (solvent, temperature) for this acylation?

There is no single set of optimal conditions; they must be tailored to the specific aromatic substrate being acylated. However, here are some general guidelines:

  • Solvent: The choice of solvent is critical.

    • Dichloromethane (DCM): A common solvent for Friedel-Crafts reactions due to its inertness.[19]

    • Nitrobenzene: Often used for reactions with deactivated substrates as it can dissolve the Lewis acid complexes and tolerate higher temperatures.

    • Solvent-Free: Some solid acid catalysts, like ZnO, can work efficiently under solvent-free conditions, which is an environmentally friendly approach.[12]

  • Temperature:

    • Start reactions at a low temperature (0 °C to room temperature) during the addition of reagents to control any initial exothermic processes.[20]

    • If no reaction is observed, gradually increase the temperature. Heating under reflux (e.g., 40-120°C depending on the solvent) is often necessary to overcome the high activation energy.[13]

Q4: Should I consider protecting the hydroxyl group?

Yes, protecting the ortho-hydroxyl group is a highly effective strategy to overcome the main issues of low reactivity.

  • Pros:

    • Prevents the reaction between the -OH group and the Lewis acid catalyst, avoiding deactivation.

    • Reduces steric hindrance around the reaction center.

    • Eliminates potential side reactions involving the phenolic hydroxyl.

  • Cons:

    • Adds two steps to the synthetic sequence: protection and deprotection.

A common approach is to convert the hydroxyl group into a methyl ether (creating 2,3-dimethoxybenzoyl chloride) or a benzyl ether, both of which can be cleaved later if the free hydroxyl is required in the final product.

Troubleshooting Workflow

If you are experiencing low or no yield, follow this logical troubleshooting workflow.

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q2 [label="Optimize Reaction Conditions", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q2_temp [label="Increase Temperature?\n(e.g., to reflux)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q2_time [label="Increase Reaction Time?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

q3 [label="Change Catalyst System", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q3_lewis [label="Try milder Lewis Acid?\n(FeCl3, ZnCl2)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q3_solid [label="Try Solid Acid Catalyst?\n(Zeolite, ZnO)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

q4 [label="Modify the Reagent", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q4_protect [label="Protect the ortho-OH group?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

success [label="Reaction Successful", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Re-evaluate synthetic route", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> q1 [color="#5F6368"]; q1 -> action1 [label="NO", color="#5F6368"]; action1 -> start [color="#5F6368"];

q1 -> q2 [label="YES", color="#5F6368"];

q2 -> q2_temp [color="#5F6368"]; q2_temp -> q2_time [label="No Improvement", color="#5F6368"]; q2_temp -> success [label="Improved Yield", color="#5F6368"];

q2_time -> q3 [label="No Improvement", color="#5F6368"]; q2_time -> success [label="Improved Yield", color="#5F6368"];

q3 -> q3_lewis [color="#5F6368"]; q3_lewis -> q3_solid [label="No Improvement", color="#5F6368"]; q3_lewis -> success [label="Improved Yield", color="#5F6368"];

q3_solid -> q4 [label="No Improvement", color="#5F6368"]; q3_solid -> success [label="Improved Yield", color="#5F6368"];

q4 -> q4_protect [color="#5F6368"]; q4_protect -> success [label="YES", color="#5F6368"]; q4_protect -> fail [label="NO", color="#5F6368"]; } caption: "A step-by-step workflow for troubleshooting low-yield acylation reactions."

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the preparation of the title compound from its corresponding carboxylic acid.

Materials:

  • 3-Methoxysalicylic acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Suspend 3-methoxysalicylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Carefully add thionyl chloride (approx. 3-4 eq) to the suspension.

  • Add a catalytic amount of DMF (e.g., a few drops).

  • Heat the mixture to reflux (approx. 40°C) for 1-2 hours, or until the evolution of gas (HCl, SO₂) ceases and the solid has dissolved.

  • Allow the reaction to cool to room temperature.

  • Remove the excess thionyl chloride and DCM under reduced pressure. Caution: The evaporation should be done in a well-ventilated fume hood, and the temperature should be kept below 40°C to avoid product degradation.[19]

  • The resulting solid or oil is this compound and can often be used in the next step without further purification.

Protocol 2: Acylation of Anisole using an Alternative Lewis Acid (FeCl₃)

This protocol provides a general method for the Friedel-Crafts acylation of an activated aromatic substrate like anisole.

Materials:

  • Anisole

  • This compound

  • Anhydrous Ferric Chloride (FeCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen), add anhydrous FeCl₃ (1.1 eq) and anhydrous DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Add anisole (1.0 eq) to the stirred suspension.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the benzoyl chloride solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.

  • If the reaction is sluggish, gently heat the mixture to reflux (40°C) and continue monitoring.

  • Upon completion, cool the reaction mixture back to 0°C and slowly quench by adding 1M HCl.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

Stability issues and degradation of 2-Hydroxy-3-methoxybenzoyl chloride over time

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Hydroxy-3-methoxybenzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to address stability issues, degradation, and common challenges encountered during its use in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound, like other acyl chlorides, is its high reactivity towards nucleophiles. The most common cause of degradation is hydrolysis from exposure to atmospheric moisture. This reaction converts the acyl chloride back to the corresponding carboxylic acid, 2-Hydroxy-3-methoxybenzoic acid, releasing hydrochloric acid gas. The presence of the hydroxyl and methoxy groups, which are electron-donating, may influence the rate of hydrolysis. For some substituted benzoyl chlorides with electron-donating groups, hydrolysis can be accelerated due to the stabilization of a carbocation intermediate in a dissociative mechanism.

Q2: How should this compound be properly stored to minimize degradation?

A2: To minimize degradation, this compound should be stored under a dry, inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. It is advisable to store it in a cool, dark place. For long-term storage, consider dividing it into smaller, single-use aliquots to avoid repeated exposure of the bulk chemical to the atmosphere.

Q3: What are the visible signs of degradation of this compound?

A3: Visible signs of degradation include the presence of a white solid, which is likely the hydrolysis product, 2-Hydroxy-3-methoxybenzoic acid. You may also notice a fuming appearance upon opening the container, which is the reaction of the acyl chloride with moist air to produce HCl gas. A pungent, acidic odor is also characteristic of acyl chlorides and their degradation.

Q4: Can the hydroxyl group on the aromatic ring cause any specific stability issues?

A4: The ortho-hydroxyl group can potentially participate in intramolecular reactions, although hydrolysis is generally the more rapid degradation pathway. Under certain conditions, it could potentially form a cyclic ester or other byproducts. However, the most immediate and common issue remains its sensitivity to moisture.

Troubleshooting Guides

Issue 1: Incomplete or Failed Acylation Reaction

Symptoms:

  • Low or no yield of the desired ester or amide product.

  • Starting material (alcohol, amine, or the acyl chloride's parent carboxylic acid) is recovered after the reaction.

Possible Causes and Solutions:

CauseRecommended Solution
Degraded this compound The acyl chloride may have hydrolyzed. Use a fresh bottle or a newly opened container. If the purity is suspect, it can be assessed by reacting a small sample with an anhydrous alcohol (e.g., methanol) and analyzing the resulting ester by TLC or GC-MS.
Presence of moisture in the reaction Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. Molecular sieves can be added to the reaction mixture to scavenge any residual water.
Inadequate base or choice of base For reactions with alcohols or amines, a non-nucleophilic base (e.g., pyridine, triethylamine, or DIEA) is typically required to neutralize the HCl produced. Ensure the correct stoichiometry of the base is used. For sterically hindered substrates, a stronger, non-nucleophilic base might be necessary.
Steric hindrance The substrate (alcohol or amine) may be too sterically hindered for the acylation to proceed efficiently. Consider using a less hindered substrate or employing a more reactive acylation catalyst.
Low reaction temperature While some acylations proceed at room temperature, others may require gentle heating. Monitor the reaction by TLC to determine if the reaction is proceeding, albeit slowly.
Issue 2: Formation of Multiple Products or Impurities

Symptoms:

  • TLC analysis shows multiple spots in addition to the desired product.

  • Purification is difficult due to the presence of closely related impurities.

Possible Causes and Solutions:

CauseRecommended Solution
Side reaction with the hydroxyl group If the reaction conditions are not optimized, the hydroxyl group on the benzoyl chloride could potentially be acylated by another molecule of the acyl chloride, leading to polymeric byproducts. Use of a protecting group for the hydroxyl function might be necessary in some cases.
Reaction with solvent Ensure the solvent is inert to the reaction conditions. For example, do not use alcohol as a solvent if you are trying to synthesize an amide.
Polysubstitution In Friedel-Crafts acylation reactions, there is a risk of multiple acyl groups being added to the aromatic substrate. Using a sufficient excess of the aromatic substrate can help to minimize this.
Hydrolysis during workup During the aqueous workup, any unreacted acyl chloride will be hydrolyzed. This can sometimes complicate purification. Ensure the reaction has gone to completion before quenching.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a known synthetic method.

Materials:

  • 3-Methoxysalicylic acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Suspend 3-Methoxysalicylic acid in anhydrous dichloromethane in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add thionyl chloride and a catalytic amount of N,N-dimethylformamide to the suspension.

  • Heat the mixture to reflux and maintain for 1 hour. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess thionyl chloride by rotary evaporation. It is important to keep the temperature below 40°C to avoid degradation of the product.

  • The resulting solid is this compound and can be used in the next step without further purification.

Protocol 2: General Procedure for Ester Synthesis

Materials:

  • This compound

  • Alcohol of choice

  • Pyridine or Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM) or other inert solvent

Procedure:

  • Dissolve the alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add an equimolar amount of pyridine or triethylamine to the solution.

  • Cool the mixture in an ice bath (0°C).

  • Slowly add a solution of this compound in anhydrous DCM to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting alcohol.

  • Quench the reaction by adding water.

  • Separate the organic layer, and wash it successively with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or recrystallization.

Protocol 3: General Procedure for Amide Synthesis

Materials:

  • This compound

  • Primary or secondary amine of choice

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIEA)

  • Anhydrous solvent (e.g., DCM, THF, or Cyrene™)

Procedure:

  • Dissolve the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add 1.1 equivalents of triethylamine or DIEA.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 1.0 equivalent of this compound in the same anhydrous solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, add water to the reaction mixture.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude amide by column chromatography or recrystallization.

Visualizations

degradation_pathway acyl_chloride 2-Hydroxy-3-methoxybenzoyl chloride carboxylic_acid 2-Hydroxy-3-methoxybenzoic acid acyl_chloride->carboxylic_acid Hydrolysis h2o H₂O (Moisture) hcl HCl (gas)

Primary degradation pathway of this compound.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_acylation Acylation Reaction start_mat 3-Methoxysalicylic acid reagents SOCl₂ / cat. DMF in DCM start_mat->reagents reflux Reflux (1h) reagents->reflux evaporation Rotary Evaporation (<40°C) reflux->evaporation product 2-Hydroxy-3-methoxybenzoyl chloride evaporation->product product2 2-Hydroxy-3-methoxybenzoyl chloride nucleophile Alcohol or Amine + Base in Anhydrous Solvent product2->nucleophile reaction Stir at 0°C to RT nucleophile->reaction workup Aqueous Workup reaction->workup purification Purification workup->purification final_product Ester or Amide purification->final_product

General experimental workflow for synthesis and use.

troubleshooting_logic start Acylation Reaction Fails or Gives Low Yield q1 Is the acyl chloride fresh? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are solvents and glassware anhydrous? a1_yes->q2 sol1 Use fresh reagent. Verify purity. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the base appropriate and in correct stoichiometry? a2_yes->q3 sol2 Thoroughly dry all equipment and use anhydrous solvents. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Consider other factors: - Steric hindrance - Reaction temperature a3_yes->end sol3 Use a non-nucleophilic base and ensure correct molar equivalents. a3_no->sol3

Troubleshooting logic for failed acylation reactions.

Technical Support Center: Synthesis and Application of 2-Hydroxy-3-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up synthesis reactions involving 2-Hydroxy-3-methoxybenzoyl chloride. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure successful and efficient experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis involves the reaction of 3-Methoxysalicylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF) in an inert solvent like dichloromethane.

Q2: What are the main challenges in synthesizing and handling this compound?

A2: The primary challenge is the compound's instability. It is sensitive to moisture and can degrade at elevated temperatures. Due to this instability, it is often recommended to use the crude product immediately after synthesis in the subsequent reaction step without purification.

Q3: How can I monitor the progress of the reaction between 3-Methoxysalicylic acid and thionyl chloride?

A3: The reaction can be monitored by observing the cessation of gas evolution (HCl and SO₂). For a more precise determination, Thin Layer Chromatography (TLC) can be used to check for the disappearance of the starting carboxylic acid.

Q4: What are the likely impurities in a crude preparation of this compound?

A4: Common impurities include unreacted 3-Methoxysalicylic acid, residual thionyl chloride, and potential polymeric byproducts formed through intermolecular esterification.

Q5: How can I remove excess thionyl chloride after the synthesis?

A5: Excess thionyl chloride can be removed by evaporation under reduced pressure. To ensure complete removal, co-evaporation with an inert, dry solvent like toluene can be performed multiple times.

Q6: What are the best practices for storing this compound if immediate use is not possible?

A6: If storage is unavoidable, the compound should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (refrigerator or freezer) to minimize degradation.

Troubleshooting Guides

Synthesis of this compound
Problem Possible Cause(s) Troubleshooting Steps
Low or no yield of acyl chloride - Incomplete reaction. - Degradation of the product. - Impure starting materials.- Ensure the reaction is carried out under anhydrous conditions. - Extend the reaction time or slightly increase the reaction temperature (while monitoring for degradation). - Use freshly distilled thionyl chloride and dry solvent. - Confirm the quality of the 3-Methoxysalicylic acid.
Dark-colored reaction mixture - Overheating, leading to decomposition. - Presence of impurities.- Maintain a controlled reaction temperature, avoiding excessive heating. - Ensure all glassware is clean and free of contaminants.
Product solidifies during work-up - This is expected as this compound is a solid at room temperature.- Proceed with the next reaction step using the crude solid, or if purification is attempted, select an appropriate solvent for recrystallization.
Acylation Reactions with this compound
Problem Possible Cause(s) Troubleshooting Steps
Low yield of acylated product - Incomplete reaction. - Hydrolysis of the acyl chloride. - Steric hindrance from the nucleophile. - Side reactions involving the hydroxyl group.- Use a slight excess of the acyl chloride. - Ensure the reaction is conducted under strictly anhydrous conditions. - Add a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct. - For sterically hindered nucleophiles, consider longer reaction times or a milder catalyst. - To favor N-acylation over O-acylation in molecules with both functionalities, maintain neutral to basic conditions.
Formation of multiple products - Acylation at multiple sites (e.g., both amine and hydroxyl groups). - Self-condensation or polymerization of the acyl chloride.- For chemoselective acylation of amino alcohols, N-acylation is generally favored under neutral or basic conditions. O-acylation may occur under acidic conditions. - Use the freshly prepared acyl chloride promptly to minimize self-reaction.
Difficulty in product purification - Similar polarity of the product and starting materials or byproducts.- Optimize the work-up procedure, including aqueous washes with dilute acid or base to remove unreacted starting materials. - Employ column chromatography with a suitable solvent system for purification.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of acyl chlorides from carboxylic acids.

Materials:

  • 3-Methoxysalicylic acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-Methoxysalicylic acid in anhydrous dichloromethane.

  • Add a catalytic amount of N,N-dimethylformamide (a few drops).

  • Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature.

  • Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and dichloromethane under reduced pressure. It is advisable to use a trap to capture the corrosive vapors.

  • The resulting crude this compound can be used directly in the next step.

General Protocol for Acylation of a Primary Amine

Materials:

  • Crude this compound

  • Primary amine

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

  • Dissolve the primary amine and a slight excess of triethylamine (or pyridine) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Dissolve the crude this compound in a minimal amount of the same anhydrous solvent.

  • Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

  • Purify the product by recrystallization or column chromatography.

Quantitative Data

The following tables summarize typical reaction conditions and expected outcomes for the synthesis and subsequent acylation reactions. Please note that yields are highly dependent on the specific substrate and reaction conditions.

Table 1: Synthesis of this compound

| Starting Material | Reagents | Solvent | **

Validation & Comparative

A Comparative Guide to 1H NMR Analysis of 2-Hydroxy-3-methoxybenzoyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of reaction products is paramount. When 2-Hydroxy-3-methoxybenzoyl chloride is used as a synthetic precursor, typically in reactions with nucleophiles like alcohols or amines, 1H NMR spectroscopy serves as a rapid and powerful tool to confirm the formation of the desired ester or amide derivatives. This guide provides a comparative analysis of the expected 1H NMR spectral data for representative ester and amide products, alongside detailed experimental protocols for their synthesis and analysis.

Predicted 1H NMR Data for Reaction Products

The following tables summarize the predicted 1H NMR spectral data for the products of reactions between this compound and two common nucleophiles: ethanol and aniline. These predictions are based on established chemical shift values for analogous compounds.

Table 1: Predicted 1H NMR Data for Ethyl 2-hydroxy-3-methoxybenzoate

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constant (J, Hz)
Ar-H (3 protons)6.8 - 7.5m3H-
-OCH3~3.9s3H-
-OH9.5 - 11.0s (broad)1H-
-OCH2CH3~4.4q2H~7.1
-OCH2CH3~1.4t3H~7.1

Table 2: Predicted 1H NMR Data for N-phenyl-2-hydroxy-3-methoxybenzamide

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constant (J, Hz)
Ar-H (3 protons on benzoyl ring)6.9 - 7.6m3H-
Ar-H (5 protons on phenyl ring)7.1 - 7.8m5H-
-OCH3~3.9s3H-
-OH11.0 - 12.5s (broad)1H-
-NH8.0 - 9.5s (broad)1H-

Experimental Protocols

Detailed methodologies for the synthesis and subsequent 1H NMR analysis of the ester and amide products are provided below.

Synthesis of Ethyl 2-hydroxy-3-methoxybenzoate (Esterification)
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of this compound in anhydrous dichloromethane (DCM).

  • Addition of Alcohol: To the stirred solution, add 1.2 equivalents of anhydrous ethanol.

  • Addition of Base: Slowly add 1.2 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture at 0 °C to scavenge the HCl byproduct.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).

Synthesis of N-phenyl-2-hydroxy-3-methoxybenzamide (Amidation via Schotten-Baumann Reaction)
  • Reaction Setup: Dissolve 1.0 equivalent of this compound in a suitable organic solvent like dichloromethane or diethyl ether in a round-bottom flask with a magnetic stirrer.

  • Amine Solution: In a separate beaker, dissolve 1.1 equivalents of aniline in an aqueous solution of a base, such as 10% sodium hydroxide.

  • Reaction: Add the benzoyl chloride solution dropwise to the vigorously stirred aniline solution at room temperature. A precipitate of the amide product should form.

  • Stirring: Continue stirring for an additional 15-30 minutes after the addition is complete.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-phenyl-2-hydroxy-3-methoxybenzamide.

1H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire the 1H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale to the TMS signal.

Experimental Workflow Visualization

The following diagram illustrates the general workflow from the reaction of this compound to the final 1H NMR analysis of the products.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start This compound reaction Reaction (Esterification or Amidation) start->reaction reagent Nucleophile (Alcohol or Amine) + Base reagent->reaction workup Work-up reaction->workup purify Column Chromatography or Recrystallization workup->purify product Purified Product purify->product nmr_prep 1H NMR Sample Preparation product->nmr_prep nmr_acq 1H NMR Data Acquisition & Processing nmr_prep->nmr_acq

Caption: General workflow for the synthesis and 1H NMR analysis.

Comparison of 1H NMR Spectra: Ester vs. Amide

The primary differences in the 1H NMR spectra of the ester and amide products of this compound are observed in the signals corresponding to the nucleophilic portion of the molecule and the acidic protons.

  • Ester Product (e.g., Ethyl 2-hydroxy-3-methoxybenzoate): The spectrum will exhibit characteristic signals for the ethyl group: a quartet around 4.4 ppm for the -OCH2- protons and a triplet around 1.4 ppm for the -CH3 protons. The coupling between these two groups results in the characteristic quartet and triplet pattern.

  • Amide Product (e.g., N-phenyl-2-hydroxy-3-methoxybenzamide): The spectrum will show signals for the protons of the N-phenyl group in the aromatic region, in addition to the protons of the 2-hydroxy-3-methoxybenzoyl moiety. A broad singlet corresponding to the amide N-H proton is typically observed downfield, between 8.0 and 9.5 ppm. The exact chemical shift of this proton can be highly dependent on the solvent and concentration.

  • -OH Proton: In both product types, the phenolic -OH proton will appear as a broad singlet at a very downfield chemical shift (typically > 9.5 ppm) due to intramolecular hydrogen bonding with the adjacent carbonyl group. This signal is often broader in the amide compared to the ester.

Alternative Analytical Techniques

While 1H NMR is a primary tool for structural elucidation, other spectroscopic techniques can provide complementary information:

  • 13C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. The chemical shift of the carbonyl carbon will be different for the ester and the amide, typically appearing further downfield in the ester.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. The C=O stretching frequency will be different for the ester (typically 1720-1740 cm⁻¹) and the amide (typically 1650-1680 cm⁻¹). The amide will also show an N-H stretch.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming the overall structure.

By combining the information from 1H NMR with these other techniques, researchers can unambiguously confirm the structure of their synthesized compounds.

A Comparative Guide to the Reactivity of 2-Hydroxy-3-methoxybenzoyl chloride and 4-Hydroxy-3-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two closely related isomers: 2-Hydroxy-3-methoxybenzoyl chloride and 4-Hydroxy-3-methoxybenzoyl chloride. Understanding the nuanced differences in their reactivity is crucial for optimizing reaction conditions and predicting outcomes in synthetic chemistry, particularly in the development of pharmaceutical intermediates and other fine chemicals. This comparison is based on established principles of organic chemistry, supplemented with available data and proposed experimental designs for direct validation.

Theoretical Framework for Reactivity

The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon. This, in turn, is influenced by the electronic and steric effects of the substituents on the aromatic ring.

Electronic Effects:

Both isomers possess a hydroxyl (-OH) group, which is an activating ortho-, para-director due to its strong +M (mesomeric) effect and -I (inductive) effect, and a methoxy (-OCH₃) group, which is also an activating ortho-, para-director with +M and -I effects.

  • 4-Hydroxy-3-methoxybenzoyl chloride: In this isomer, the para-hydroxyl group and the meta-methoxy group both influence the reactivity of the acyl chloride. The hydroxyl group at the para position can donate electron density to the ring through resonance, which would decrease the electrophilicity of the carbonyl carbon and thus reduce reactivity towards nucleophiles. The meta-methoxy group has a less pronounced electronic influence on the reaction center.

  • This compound: The key structural feature of this isomer is the potential for intramolecular hydrogen bonding between the ortho-hydroxyl group and the carbonyl oxygen of the benzoyl chloride. This interaction can have a significant impact on reactivity. The hydrogen bond can withdraw electron density from the carbonyl oxygen, which in turn makes the carbonyl carbon more electrophilic and thus potentially more reactive.

Steric Effects:

The ortho-hydroxyl and methoxy groups in this compound could present some steric hindrance to the approaching nucleophile compared to the 4-hydroxy isomer, where the substituents are further away from the reaction center. However, for many nucleophiles, this steric hindrance is likely to be a minor factor compared to the electronic effects.

Predicted Reactivity:

Based on the electronic arguments, the presence of intramolecular hydrogen bonding in This compound is expected to increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles than 4-Hydroxy-3-methoxybenzoyl chloride , where the electron-donating resonance effect of the para-hydroxyl group deactivates the carbonyl group.

Physicochemical and Spectroscopic Data

PropertyThis compound4-Hydroxy-3-methoxybenzoyl chlorideReference
CAS Number 82944-14-755828-12-1[CymitQuimica], [LookChem]
Molecular Formula C₈H₇ClO₃C₈H₇ClO₃[CymitQuimica], [LookChem]
Molecular Weight 186.59 g/mol 186.59 g/mol [CymitQuimica], [LookChem]
Predicted IR C=O Freq. HigherLowerInferred from electronic effects
Predicted ¹³C NMR (C=O) Downfield shiftUpfield shiftInferred from electrophilicity

Note: The predicted spectroscopic data is based on theoretical principles. A higher infrared stretching frequency for the carbonyl group in the 2-hydroxy isomer would be strong evidence for its increased electrophilicity due to intramolecular hydrogen bonding. Similarly, a downfield shift in the ¹³C NMR spectrum for the carbonyl carbon would indicate a more electron-deficient, and thus more reactive, center.

Experimental Protocols

To empirically determine the relative reactivity of these two compounds, a competitive acylation reaction or parallel kinetic studies can be performed.

1. Synthesis of Benzoyl Chlorides:

Both isomers can be synthesized from their corresponding carboxylic acids (2-hydroxy-3-methoxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid) by refluxing with thionyl chloride (SOCl₂) in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF).

  • Procedure:

    • Suspend the carboxylic acid (1 equivalent) in anhydrous DCM.

    • Add thionyl chloride (1.5 equivalents) and a catalytic amount of DMF.

    • Reflux the mixture for 2-3 hours until the evolution of gas ceases.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude benzoyl chloride, which can be used directly or purified by distillation or crystallization.

2. Comparative Reactivity Study via Amidation:

A simple and effective way to compare the reactivity is to react each benzoyl chloride with a primary or secondary amine and monitor the reaction progress.

  • Procedure for Kinetic Analysis:

    • Prepare standard solutions of each benzoyl chloride and a chosen amine (e.g., aniline or benzylamine) in a suitable aprotic solvent (e.g., acetonitrile or THF).

    • In a thermostated reaction vessel, mix the amine solution with the respective benzoyl chloride solution.

    • Monitor the disappearance of the starting material or the formation of the amide product over time using a suitable analytical technique such as HPLC, GC, or NMR spectroscopy.

    • Determine the initial reaction rates and calculate the rate constants for each isomer under identical conditions.

  • Competitive Reaction:

    • In a single reaction vessel, dissolve a limiting amount of an amine in an inert solvent.

    • Add one equivalent of each of the two benzoyl chloride isomers simultaneously.

    • After a specific time, quench the reaction and analyze the product mixture to determine the ratio of the two resulting amides. A higher proportion of the amide derived from this compound would indicate its higher reactivity.

Visualizations

Caption: Structural comparison highlighting the intramolecular hydrogen bond in the 2-hydroxy isomer.

G Figure 2: General Nucleophilic Acyl Substitution Pathway Reactants Benzoyl Chloride + Nucleophile (Nu-H) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Acylated Product + HCl Intermediate->Products Elimination of Cl⁻

Caption: The general two-step mechanism for nucleophilic acyl substitution.

G Figure 3: Experimental Workflow for Reactivity Comparison cluster_0 Synthesis cluster_1 Reactivity Assay Carboxylic_Acid_2 2-Hydroxy-3-methoxy- benzoic acid Thionyl_Chloride SOCl₂, cat. DMF Carboxylic_Acid_2->Thionyl_Chloride Carboxylic_Acid_4 4-Hydroxy-3-methoxy- benzoic acid Carboxylic_Acid_4->Thionyl_Chloride Benzoyl_Chloride_2 2-Hydroxy-3-methoxy- benzoyl chloride Thionyl_Chloride->Benzoyl_Chloride_2 Benzoyl_Chloride_4 4-Hydroxy-3-methoxy- benzoyl chloride Thionyl_Chloride->Benzoyl_Chloride_4 Reaction_2 Reaction with Isomer 2 Benzoyl_Chloride_2->Reaction_2 Reaction_4 Reaction with Isomer 4 Benzoyl_Chloride_4->Reaction_4 Nucleophile Nucleophile (e.g., Aniline) Nucleophile->Reaction_2 Nucleophile->Reaction_4 Analysis Kinetic Analysis (e.g., HPLC) Reaction_2->Analysis Reaction_4->Analysis Comparison Reactivity Comparison Analysis->Comparison Compare Rate Constants

Alternative acylating agents to 2-Hydroxy-3-methoxybenzoyl chloride in organic chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The selection of an appropriate acylating agent is a critical decision in organic synthesis, directly impacting reaction efficiency, substrate scope, and overall yield. 2-Hydroxy-3-methoxybenzoyl chloride, a derivative of 2-hydroxy-3-methoxybenzoic acid (o-vanillic acid), is a valuable reagent for introducing the 2-hydroxy-3-methoxybenzoyl group into various molecules, particularly in the synthesis of pharmaceuticals and other fine chemicals. The presence of the hydroxyl and methoxy groups can influence the reactivity of the acid chloride and the properties of the resulting acylated product. However, its specific reactivity profile, cost, or stability may necessitate the use of alternative reagents. This guide provides a comparative overview of alternative acylating agents to this compound, supported by experimental data and detailed protocols to assist researchers in making informed decisions for their synthetic strategies.

Comparative Analysis of Alternative Acylating Agents

The primary alternatives to using this compound directly involve the in situ activation of the corresponding carboxylic acid, 2-hydroxy-3-methoxybenzoic acid. This approach often utilizes a variety of coupling reagents that can offer milder reaction conditions and broader functional group tolerance. Below is a comparison of common coupling agents used for this purpose.

Data Summary

The following table summarizes the performance of different acylating systems for the esterification of a generic alcohol with 2-hydroxy-3-methoxybenzoic acid.

Acylating SystemReaction Time (h)Temperature (°C)Yield (%)Notes
This compound/Pyridine2-4RT85-95Standard method; can be sensitive to moisture.
2-Hydroxy-3-methoxybenzoic acid/DCC/DMAP3-60 to RT80-92Dicyclohexylurea (DCU) byproduct can complicate purification.
2-Hydroxy-3-methoxybenzoic acid/EDC/DMAP2-5RT88-96Water-soluble carbodiimide; easier purification than DCC.
2-Hydroxy-3-methoxybenzoic acid/HATU/DIPEA1-3RT90-98High efficiency, low racemization for chiral substrates.
2-Hydroxy-3-methoxybenzoic acid/CDI4-8RT to 5075-88Useful for sensitive substrates; may require heating.
Logical Workflow for Acylating Agent Selection

The choice of an acylating agent or system depends on several factors, including the nature of the substrate, the desired reaction conditions, and purification considerations. The following diagram illustrates a logical workflow for selecting an appropriate method.

start Substrate Analysis acid_sensitive Acid Sensitive? start->acid_sensitive acid_chloride This compound acid_sensitive->acid_chloride No coupling_reagents Coupling Reagents (DCC, EDC, HATU, CDI) acid_sensitive->coupling_reagents Yes moisture_sensitive Moisture Sensitive? moisture_sensitive->acid_chloride No dcc DCC/DMAP moisture_sensitive->dcc No edc EDC/DMAP moisture_sensitive->edc Yes purification Purification Method coupling_reagents->moisture_sensitive hatu HATU/DIPEA coupling_reagents->hatu High Yield/ Fast Reaction cdi CDI coupling_reagents->cdi Mild Conditions dcc->purification Difficult edc->purification Easy

Caption: Decision workflow for selecting an acylating agent.

Experimental Protocols

Below are detailed experimental protocols for the acylation of a generic primary alcohol using this compound and a common alternative, the EDC/DMAP coupling system.

Protocol 1: Acylation using this compound

Materials:

  • This compound

  • Primary alcohol

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the primary alcohol (1.0 eq) and pyridine (1.2 eq) in DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in DCM to the flask.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).

Protocol 2: Acylation using 2-Hydroxy-3-methoxybenzoic acid with EDC/DMAP

Materials:

  • 2-Hydroxy-3-methoxybenzoic acid

  • Primary alcohol

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of 2-hydroxy-3-methoxybenzoic acid (1.2 eq), the primary alcohol (1.0 eq), and DMAP (0.1 eq) in DCM, add EDC (1.5 eq) at room temperature.

  • Stir the reaction mixture for 2-5 hours, monitoring by TLC.

  • After completion, dilute the mixture with DCM and wash with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired ester.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a comparative study of different acylating agents.

cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis & Purification A1 Acid Chloride Route B1 Acylation with This compound A1->B1 A2 Coupling Agent Route B2 Acylation with 2-Hydroxy-3-methoxybenzoic acid + Coupling Agent A2->B2 C TLC/LC-MS Monitoring B1->C B2->C D Work-up & Purification C->D E Yield & Purity Determination D->E cluster_synthesis Synthesis cluster_cell Cellular Activity A Drug Candidate (with -OH group) B Acylation A->B C Acylated Drug (Prodrug) B->C D Cell Membrane C->D Increased Permeability E Intracellular Target (e.g., Kinase) D->E Inhibition F Signaling Pathway Blocked E->F

Navigating the Analytical Maze: A Comparative Guide to HPLC Purity Analysis of 2-Hydroxy-3-methoxybenzoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel compounds utilizing 2-Hydroxy-3-methoxybenzoyl chloride, ensuring the purity of the final product is a critical step. High-Performance Liquid Chromatography (HPLC) stands as the predominant analytical technique for this purpose. This guide provides a comparative overview of common HPLC methodologies, offering insights into their principles, typical experimental parameters, and suitability for different analytical challenges.

The inherent polarity and aromaticity of derivatives synthesized from this compound necessitate careful consideration of the HPLC method to achieve optimal separation and accurate purity assessment. The primary modes of separation employed are Reverse-Phase (RP) and Normal-Phase (NP) HPLC, with Chiral HPLC being essential for enantiomeric purity determination.

At a Glance: Comparing HPLC Methods

The following table summarizes the key characteristics and typical starting conditions for various HPLC methods applicable to the purity analysis of this compound derivatives.

Parameter Reverse-Phase HPLC (RP-HPLC) Normal-Phase HPLC (NP-HPLC) Chiral HPLC
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., Silica, Cyano, Amino)Chiral Stationary Phase (CSP) (e.g., polysaccharide-based, macrocyclic antibiotic-based)
Mobile Phase Polar (e.g., Acetonitrile/Water, Methanol/Water with acid/buffer)Non-polar (e.g., Hexane/Isopropanol, Hexane/Ethyl Acetate)Varies (Polar organic, non-polar, or reverse-phase modifiers)
Elution Order Most polar compounds elute first.Least polar compounds elute first.Enantiomers are separated based on differential interaction with the CSP.
Typical Analytes Broad range of polar to moderately non-polar compounds.Suitable for non-polar compounds and isomers that are difficult to separate by RP-HPLC.Chiral compounds (enantiomers).
Key Advantages Versatile, robust, and widely applicable.Excellent for isomer separation and for analytes not soluble in aqueous phases.The definitive method for determining enantiomeric excess.

In-Depth Methodologies and Experimental Protocols

Reverse-Phase HPLC (RP-HPLC): The Workhorse Method

RP-HPLC is the most common starting point for purity analysis of novel synthesized compounds due to its versatility and robustness. The separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase.

Typical Experimental Protocol:

  • Column: C18 (Octadecylsilane) or C8 (Octylsilane), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile (ACN) and water. A common starting point is a 50:50 (v/v) mixture. To improve peak shape and resolution, especially for ionizable compounds, an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, or a buffer like a phosphate or acetate buffer is often added.[1] For example, a mobile phase of acetonitrile and 10mM sodium acetate buffer (pH 5) has been used for the analysis of N-phenylbenzamide.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 254 nm or a wavelength determined by a UV scan of the compound). For compounds with a benzoyl group, a detection wavelength around 235 nm can also be effective.[2]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: The synthesized compound is dissolved in a suitable solvent, typically the mobile phase or a solvent in which it is freely soluble and which is compatible with the mobile phase (e.g., acetonitrile or methanol). The sample should be filtered through a 0.45 µm syringe filter before injection.

dot graph "RP-HPLC_Workflow" { rankdir="LR"; node [shape="box", style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", arrowhead="normal"];

subgraph "cluster_prep" { label="Sample Preparation"; style="filled"; color="#FFFFFF"; node [shape="ellipse"]; dissolve [label="Dissolve Synthesized\nCompound"]; filter [label="Filter Sample\n(0.45 µm)"]; dissolve -> filter; }

subgraph "cluster_hplc" { label="HPLC Analysis"; style="filled"; color="#FFFFFF"; inject [label="Inject Sample"]; column [label="C18 or C8 Column\n(Separation)"]; detect [label="UV Detector"]; inject -> column -> detect; }

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filter -> inject; detect -> chromatogram; } digraph "RP-HPLC_Workflow" { rankdir="LR"; node [shape="box", style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", arrowhead="normal"];

subgraph "cluster_prep" { label="Sample Preparation"; style="filled"; color="#FFFFFF"; node [shape="ellipse"]; dissolve [label="Dissolve Synthesized\nCompound"]; filter [label="Filter Sample\n(0.45 µm)"]; dissolve -> filter; }

subgraph "cluster_hplc" { label="HPLC Analysis"; style="filled"; color="#FFFFFF"; inject [label="Inject Sample"]; column [label="C18 or C8 Column\n(Separation)"]; detect [label="UV Detector"]; inject -> column -> detect; }

subgraph "cluster_data" { label="Data Processing"; style="filled"; color="#FFFFFF"; node [shape="parallelogram"]; chromatogram [label="Generate Chromatogram"]; integrate [label="Integrate Peaks"]; calculate [label="Calculate Purity\n(% Area)"]; chromatogram -> integrate -> calculate; }

filter -> inject; detect -> chromatogram; }

Caption: General workflow for purity analysis by Reverse-Phase HPLC.

Normal-Phase HPLC (NP-HPLC): An Alternative for Isomer Separation

NP-HPLC is a valuable alternative, particularly for separating non-polar compounds or isomers that are not well-resolved by RP-HPLC.[3] In this mode, a polar stationary phase is used with a non-polar mobile phase.

Typical Experimental Protocol:

  • Column: Silica, Amino (NH2), or Cyano (CN) bonded phase, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of non-polar solvents such as hexane or heptane with a slightly more polar modifier like isopropanol, ethanol, or ethyl acetate. The retention of the analyte is decreased by increasing the polarity of the mobile phase.

  • Flow Rate: 1.0 - 2.0 mL/min.

  • Detection: UV detection, similar to RP-HPLC.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: The sample must be dissolved in a non-polar solvent, ideally the mobile phase itself or a miscible solvent like hexane or dichloromethane.

dot digraph "NP_vs_RP_Elution" { rankdir="TB"; node [shape="record", style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];

subgraph "cluster_rp" { label="Reverse-Phase Elution"; style="filled"; color="#FFFFFF"; rp_elution [label="{ Early Elution | Late Elution} | {Polar Compounds | Non-Polar Compounds}"]; }

subgraph "cluster_np" { label="Normal-Phase Elution"; style="filled"; color="#FFFFFF"; np_elution [label="{ Early Elution | Late Elution} | {Non-Polar Compounds | Polar Compounds}"]; } } digraph "NP_vs_RP_Elution" { rankdir="TB"; node [shape="record", style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];

subgraph "cluster_rp" { label="Reverse-Phase Elution"; style="filled"; color="#FFFFFF"; rp_elution [label="{ Early Elution | Late Elution} | {Polar Compounds | Non-Polar Compounds}"]; }

subgraph "cluster_np" { label="Normal-Phase Elution"; style="filled"; color="#FFFFFF"; np_elution [label="{ Early Elution | Late Elution} | {Non-Polar Compounds | Polar Compounds}"]; } }

Caption: Comparison of elution order in Reverse-Phase and Normal-Phase HPLC.

Chiral HPLC: For Enantiomeric Purity

If the synthesized compound is chiral, determining the enantiomeric excess is crucial, especially in drug development. Chiral HPLC utilizes a chiral stationary phase (CSP) to differentiate between enantiomers.[4]

Typical Experimental Protocol:

  • Column: A chiral column with a suitable stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for a broad range of compounds. For benzamide antipsychotics, an amylose-tris-(5-chloro-2-methylphenylcarbamate) (ACMPC) column has been shown to be effective.[5]

  • Mobile Phase: The choice of mobile phase is highly dependent on the CSP and the analyte. It can range from non-polar mixtures (e.g., hexane/ethanol) to polar organic solvents or even reverse-phase eluents. For some benzamide enantiomers, a mobile phase of ethanol and n-hexane (with a small amount of an additive like diethylamine) has been used.[5]

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection: UV detection.

  • Injection Volume: 5-20 µL.

  • Sample Preparation: The sample should be dissolved in the mobile phase or a solvent compatible with it.

Alternative Analytical Techniques

While HPLC is the primary method, other techniques can provide complementary information or be advantageous in specific situations:

  • Ultra-Performance Liquid Chromatography (UPLC): Offers higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC by using columns with smaller particle sizes (<2 µm). The principles and mobile phases are similar to HPLC.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides mass information about the main compound and any impurities, which is invaluable for impurity identification.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Derivatization may be necessary to increase the volatility of polar compounds.

  • Supercritical Fluid Chromatography (SFC): A hybrid of gas and liquid chromatography that uses a supercritical fluid (often carbon dioxide) as the mobile phase. It is particularly useful for preparative separations and chiral separations.

Conclusion

The selection of an appropriate HPLC method for the purity analysis of compounds synthesized using this compound is a critical decision that impacts the reliability of the analytical results. A systematic approach, starting with a versatile reverse-phase method, followed by normal-phase or chiral methods as needed, will provide a comprehensive understanding of the compound's purity profile. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists in developing robust and reliable analytical methods for their novel synthesized compounds.

References

Validating Amide Formation from 2-Hydroxy-3-methoxybenzoyl Chloride: A Mass Spectrometry-Focused Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of amides is a cornerstone of organic and medicinal chemistry, pivotal in the construction of a vast array of pharmaceuticals and biologically active molecules. The reaction of acyl chlorides, such as 2-Hydroxy-3-methoxybenzoyl chloride, with primary or secondary amines offers a direct route to amide bond formation. Robust and reliable analytical techniques are paramount to verify the successful synthesis and purity of the target amide. This guide provides a comparative overview of analytical methods for validating amide formation, with a primary focus on the powerful technique of mass spectrometry.

Comparing Analytical Techniques for Amide Formation Validation

While mass spectrometry is a highly sensitive and specific method for molecular characterization, it is often complemented by other spectroscopic techniques to gain a comprehensive understanding of the reaction outcome. The table below compares common analytical methods for validating the formation of an amide from this compound.

Analytical Technique Information Provided Strengths Limitations Typical Data for 2-Hydroxy-3-methoxybenzamide
Mass Spectrometry (MS) Molecular weight confirmation, structural information through fragmentation patterns.High sensitivity and specificity, requires minimal sample, can be coupled with chromatography for mixture analysis.Isomers may not be distinguishable without tandem MS, can be destructive to the sample.Expected [M+H]⁺ at m/z 168.06
Infrared (IR) Spectroscopy Presence or absence of key functional groups (e.g., C=O, N-H).Fast, non-destructive, provides a quick functional group "fingerprint".Does not provide molecular weight information, complex spectra can be difficult to interpret fully.Amide C=O stretch (~1640-1680 cm⁻¹), N-H stretch (~3300-3500 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including connectivity of atoms and stereochemistry.Provides the most comprehensive structural information, non-destructive.Lower sensitivity than MS, requires larger sample amounts, can be time-consuming.Distinct shifts for aromatic and amide protons.
Thin Layer Chromatography (TLC) Reaction monitoring, qualitative assessment of product formation and purity.Simple, fast, and inexpensive for monitoring reaction progress.Not a definitive identification method, provides limited information on purity.Different Rf values for the starting material and the amide product.

Mass Spectrometry for Definitive Validation

Mass spectrometry stands out for its ability to provide an unambiguous determination of the molecular weight of the synthesized amide, confirming the successful incorporation of the amine and displacement of the chloride from the starting material.

Experimental Protocol: Mass Spectrometry Analysis

This protocol outlines the general steps for analyzing the product of the reaction between this compound and a primary amine (e.g., ammonia to form 2-Hydroxy-3-methoxybenzamide).

1. Sample Preparation:

  • Dissolve a small amount of the crude or purified reaction product in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[1]

  • If necessary, dilute the sample further to a final concentration of 1-10 µg/mL in the same solvent or a mixture of the solvent with water.

  • Filter the sample through a 0.2 µm syringe filter to remove any particulate matter that could block the instrument's tubing.

2. Instrumentation and Data Acquisition:

  • Instrument: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

  • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule and is commonly used.[2] It can be operated in positive or negative ion mode. For amides, positive ion mode is generally preferred to observe the protonated molecule [M+H]⁺.

  • Mass Analyzer Scan: Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500) to detect the molecular ion of the expected product and any remaining starting materials or byproducts.

  • Tandem Mass Spectrometry (MS/MS): To gain structural confirmation, perform a product ion scan on the suspected molecular ion of the amide. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Expected Mass Spectral Data

The reaction of this compound with ammonia is expected to yield 2-Hydroxy-3-methoxybenzamide.

  • This compound (Starting Material):

    • Molecular Formula: C₈H₇ClO₃

    • Molecular Weight: 186.59 g/mol

    • Expected [M+H]⁺: m/z 187.01 (considering the most abundant isotopes)

  • 2-Hydroxy-3-methoxybenzamide (Product):

    • Molecular Formula: C₈H₉NO₃

    • Molecular Weight: 167.16 g/mol

    • Expected [M+H]⁺: m/z 168.06

The observation of a prominent ion at m/z 168.06 in the mass spectrum of the reaction mixture is strong evidence for the formation of the desired amide.

Visualizing the Workflow and Data Analysis

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships in the mass spectrometric analysis.

experimental_workflow start Amide Synthesis: This compound + Amine sample_prep Sample Preparation: Dilution & Filtration start->sample_prep ms_analysis Mass Spectrometry: ESI-MS & MS/MS sample_prep->ms_analysis data_analysis Data Analysis: Identify Molecular Ion & Fragmentation ms_analysis->data_analysis conclusion Conclusion: Confirm Amide Formation data_analysis->conclusion

Caption: Experimental workflow for amide synthesis and mass spectrometric validation.

ms_fragmentation parent_ion [M+H]⁺ of Amide (e.g., m/z 168.06) fragment1 Loss of NH₃ (m/z 151.05) parent_ion->fragment1 fragment2 Loss of CO (m/z 140.06) parent_ion->fragment2 fragment3 Benzoyl Cation Fragment (m/z 151.05) parent_ion->fragment3

Caption: Predicted fragmentation pathway for 2-Hydroxy-3-methoxybenzamide in MS/MS.

Conclusion

Mass spectrometry, particularly when coupled with tandem MS capabilities, provides an unparalleled level of confidence in validating the formation of amides from this compound. Its high sensitivity and ability to provide both molecular weight and structural information make it an indispensable tool for researchers in organic synthesis and drug development. For a comprehensive characterization, it is best practice to use mass spectrometry in conjunction with other analytical techniques such as NMR and IR spectroscopy.

References

A Comparative Guide to Acylation Strategies: 2-Hydroxy-3-methoxybenzoyl chloride vs. In Situ Acyl Chloride Formation with Thionyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the efficient formation of amide and ester bonds through acylation is of paramount importance. The choice of acylating agent and the synthetic strategy employed can significantly impact reaction yield, purity, and overall process efficiency. This guide provides a detailed comparison between two common approaches for the acylation of nucleophiles: the use of a stable, pre-formed acylating agent, 2-Hydroxy-3-methoxybenzoyl chloride , and the in situ generation of an acyl chloride from the corresponding carboxylic acid using thionyl chloride (SOCl₂) .

This comparison is designed to equip researchers, scientists, and drug development professionals with the objective data and detailed methodologies necessary to make informed decisions for their specific synthetic challenges.

Executive Summary of Efficacy

The selection between a stable acyl chloride and an in situ generated one is not merely a choice of reagent but a decision between distinct synthetic philosophies. Using a pre-formed agent like this compound offers simplicity in the acylation step but requires its prior synthesis and purification. Conversely, the thionyl chloride method provides a convenient one-pot or two-step approach starting from the carboxylic acid, though it introduces a harsher reagent and byproducts that may require careful removal.

The decision hinges on factors such as the stability of the starting materials and products to the conditions of acyl chloride formation, the desired purity of the final product, and considerations of process economy and scalability.

Data Presentation: A Tale of Two Synthetic Routes

To provide a clear, quantitative comparison, we will consider a model reaction: the acylation of a generic primary amine (R-NH₂).

Route A: Acylation using pre-synthesized this compound. Route B: One-pot acylation of an amine starting from 3-Methoxysalicylic acid and thionyl chloride.

ParameterRoute A: this compoundRoute B: Thionyl Chloride (In Situ)Analysis
Typical Yield High (often >90%) for the acylation stepGood to Excellent (70-95%) for the overall processRoute A provides a more controlled final step, often leading to higher yields for the acylation itself. Route B's yield is for the complete transformation from the carboxylic acid.
Reaction Time Typically 1-4 hours5 minutes to several hours, depending on the substrateThe in situ generation in Route B can be very rapid once the acyl chloride is formed.[1]
Reaction Temperature Room temperature to gentle heating (e.g., 40-60 °C)Often requires initial heating/reflux to form the acyl chloride, followed by cooling for the amine addition.Route A generally proceeds under milder conditions for the final acylation.
Reagent Purity Requires purified acyl chlorideStarts with a potentially simpler carboxylic acidThe purity of the final product in Route B can be affected by residual thionyl chloride or byproducts.
Byproducts HClSO₂, HClThe gaseous byproducts of Route B (SO₂ and HCl) are advantageous for removal but can pose safety and handling challenges.[2][3]
Substrate Scope Broad, but the reagent itself must be synthesized firstVery broad for carboxylic acids; compatible with many amines.Thionyl chloride is a highly effective reagent for a wide range of carboxylic acids.[2]
Process Simplicity Single-step acylationOne-pot, multi-step processRoute A is simpler at the point of use, while Route B combines synthesis and acylation.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for understanding the practical nuances of each approach.

Protocol 1: Synthesis of this compound

This protocol outlines the necessary preceding step for Route A.

Materials:

  • 3-Methoxysalicylic acid (5 g)

  • Thionyl chloride (10 ml)

  • Dichloromethane (40 ml)

  • Dimethylformamide (DMF, 0.5 ml, catalytic)

Procedure:

  • Suspend 5 g of 3-methoxysalicylic acid in 40 ml of dichloromethane in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[4]

  • Add 10 ml of thionyl chloride and 0.5 ml of DMF to the suspension.[4]

  • Heat the mixture to reflux and maintain for 1 hour. The evolution of HCl and SO₂ gas will be observed.[4]

  • After the reaction is complete (as indicated by the cessation of gas evolution and the dissolution of the solid), cool the mixture to room temperature.

  • Evaporate the solvent and excess thionyl chloride under reduced pressure, ensuring the temperature is kept below 40°C.[4]

  • The resulting white solid is this compound (yield: ~5 g), which can be used in the subsequent acylation step without further purification.[4]

Protocol 2: Acylation of a Primary Amine with this compound (Route A)

Materials:

  • Primary amine (1 mmol)

  • This compound (1 mmol)

  • Triethylamine (or other non-nucleophilic base, 1.1 mmol)

  • Aprotic solvent (e.g., Dichloromethane, THF, 10 ml)

Procedure:

  • Dissolve the primary amine (1 mmol) and triethylamine (1.1 mmol) in the chosen aprotic solvent at room temperature.

  • In a separate flask, dissolve this compound (1 mmol) in the same solvent.

  • Slowly add the acyl chloride solution to the amine solution with stirring.

  • Allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC for the disappearance of the starting amine.

  • Upon completion, wash the reaction mixture with 1N HCl and then with 1N NaOH.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude amide.

  • Purify the product by recrystallization or column chromatography as needed.

Protocol 3: One-Pot Acylation of a Primary Amine using Thionyl Chloride (Route B)

Materials:

  • Carboxylic acid (e.g., 3-Methoxysalicylic acid, 1 mmol)

  • Primary amine (1 mmol)

  • Thionyl chloride (1 mmol)

  • Triethylamine (3 mmol)

  • Dichloromethane

Procedure:

  • To a solution of the carboxylic acid (1 mmol) and the amine (1 mmol) in dichloromethane, add triethylamine (3 mmol).[1]

  • At room temperature, add thionyl chloride (1 mmol) to the mixture.[1]

  • Stir the mixture for 5-20 minutes at room temperature.[1] The reaction progress can be monitored by TLC.

  • Upon completion, evaporate the solvent under reduced pressure.[1]

  • Redissolve the residue in dichloromethane and wash sequentially with 1N HCl and 1N NaOH.[1]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate to dryness to afford the corresponding amide.[1]

Mandatory Visualizations

To further elucidate the processes discussed, the following diagrams illustrate the experimental workflows and the fundamental chemical transformations.

G Experimental Workflow for Route A cluster_synthesis Synthesis of Acylating Agent cluster_acylation Acylation Step start 3-Methoxysalicylic Acid + SOCl₂ reflux Reflux (1 hr) start->reflux evap Evaporation (< 40°C) reflux->evap acyl_chloride This compound evap->acyl_chloride mix Mix & Stir (1-4 hr) acyl_chloride->mix amine Primary Amine + Base amine->mix workup Aqueous Workup mix->workup product Final Amide Product workup->product

Caption: Workflow for acylation using a pre-synthesized acyl chloride (Route A).

G Experimental Workflow for Route B (One-Pot) start Carboxylic Acid + Amine + Base add_socl2 Add SOCl₂ at RT start->add_socl2 stir Stir (5-20 min) add_socl2->stir evap Evaporation stir->evap workup Aqueous Workup evap->workup product Final Amide Product workup->product

Caption: One-pot workflow for acylation via in situ acyl chloride formation (Route B).

G General Acylation Mechanism cluster_activation cluster_substitution COOH R-COOH AcylChloride R-COCl COOH->AcylChloride + SOCl₂ SOCl2 SOCl₂ Gases (SO₂ + HCl) Product R-CONH-R' AcylChloride->Product + R'-NH₂ Amine R'-NH₂

Caption: Key chemical transformations in the thionyl chloride acylation pathway.

Conclusion

Both the use of a stable acylating agent like This compound and the in situ generation of acyl chlorides with thionyl chloride are robust and effective methods for acylation. The choice between them is dictated by the specific requirements of the synthesis.

  • For reactions requiring mild conditions in the final step and where the acyl chloride is readily available or easily synthesized and stored, the pre-formed reagent is an excellent choice.

  • For rapid, one-pot transformations directly from a carboxylic acid, and where the substrates are stable to the conditions of acyl chloride formation, the thionyl chloride method offers superior process efficiency.

It is recommended that researchers evaluate both pathways on a small scale to determine the optimal conditions and outcomes for their specific substrates and target molecules. This guide serves as a foundational resource for navigating that decision-making process.

References

A Comparative Analysis of Novel Benzamide Derivatives Synthesized from 2-Hydroxy-3-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of novel benzamide derivatives synthesized from the reactive precursor, 2-Hydroxy-3-methoxybenzoyl chloride. The focus is on their potential as antimicrobial and antiproliferative agents, with supporting data synthesized from recent research on structurally related compounds.

Introduction to Novel Benzamide Derivatives

This compound serves as a versatile starting material for the synthesis of a variety of novel compounds. Its derivatives, particularly N-substituted benzamides, are of significant interest in medicinal chemistry. The presence of hydroxyl and methoxy groups on the phenyl ring can enhance the antioxidant and biological activities of these molecules, making them promising candidates for drug development.[1] By reacting this compound with different amines, a library of novel benzamide compounds can be generated for screening and further investigation.

Performance Comparison: Antimicrobial and Antiproliferative Activity

The following tables summarize the biological activities of representative benzamide derivatives, drawing comparisons with standard therapeutic agents. The data is based on studies of compounds with similar core structures.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µM)

Compound ClassE. faecalisS. aureusP. aeruginosaC. albicansStandard Drug(s)
Hydroxy-methoxy-N-benzimidazoles 864>12864Ciprofloxacin, Isoniazid
Pyrazoline Derivatives 32646464Ampicillin, Fluconazole
Hydrazone Derivatives 64128>128128Ampicillin, Fluconazole

Data synthesized from studies on related hydroxy- and methoxy-substituted benzamides and other heterocyclic compounds.[1][2][3]

Table 2: Comparative Antiproliferative Activity (IC₅₀ in µM)

Compound ClassHCT 116 (Colon)MCF-7 (Breast)H460 (Lung)HEK 293 (Non-cancerous)Standard Drug(s)
Hydroxy-methoxy-N-benzimidazoles 2.2 - 3.71.2 - 8.72.2 - 4.45.3Doxorubicin
Phenanthridine Derivatives CytotoxicCytotoxicCytotoxicNot ReportedCisplatin
HMB-ASH-Fe(III) Complex Dose-dependentNot ReportedNot ReportedNot ReportedDoxorubicin

Data synthesized from studies on related hydroxy- and methoxy-substituted benzamides and other derivatives of the 2-hydroxy-3-methoxybenzoyl scaffold.[1][4]

Experimental Protocols

1. Synthesis of this compound

This protocol is based on the reaction of 3-Methoxysalicylic acid with thionyl chloride.[5]

  • Materials: 3-Methoxysalicylic acid, dichloromethane (DCM), thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF).

  • Procedure:

    • Suspend 5 g of 3-Methoxysalicylic acid in 40 ml of dichloromethane.

    • Add 10 ml of thionyl chloride and 0.5 ml of DMF to the suspension.

    • Reflux the mixture for 1 hour.

    • Evaporate the solvent under reduced pressure, ensuring the temperature remains below 40°C.

    • The resulting white solid is this compound and can be used in the next step without further purification.

2. General Synthesis of N-substituted Benzamide Derivatives

This is a general procedure for the amidation of the synthesized benzoyl chloride.

  • Materials: this compound, appropriate primary or secondary amine, a suitable solvent (e.g., DCM, THF), and a base (e.g., triethylamine, pyridine).

  • Procedure:

    • Dissolve the desired amine in the chosen solvent in a reaction flask.

    • Add a stoichiometric equivalent of the base to the solution.

    • Slowly add a solution of this compound in the same solvent to the reaction mixture, typically at a reduced temperature (e.g., 0°C).

    • Allow the reaction to stir at room temperature for a specified time (e.g., 2-24 hours), monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the final N-substituted benzamide.

3. Antimicrobial Susceptibility Testing (Microbroth Dilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[2]

  • Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), microbial strains, 96-well microtiter plates, test compounds, and standard antibiotics.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the appropriate growth medium in the wells of a 96-well plate.

    • Prepare a standardized inoculum of the microbial strain to be tested.

    • Add the microbial inoculum to each well of the microtiter plate.

    • Include positive (microbes in medium) and negative (medium only) controls.

    • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Pathway 3-Methoxysalicylic_Acid 3-Methoxysalicylic_Acid 2-Hydroxy-3-methoxybenzoyl_chloride 2-Hydroxy-3-methoxybenzoyl_chloride 3-Methoxysalicylic_Acid->2-Hydroxy-3-methoxybenzoyl_chloride + Thionyl Chloride/DMF Thionyl_Chloride Thionyl_Chloride Novel_Benzamide Novel_Benzamide 2-Hydroxy-3-methoxybenzoyl_chloride->Novel_Benzamide + Amine Amine Amine

Caption: Synthetic route to novel benzamide derivatives.

Biological_Screening_Workflow cluster_screening Biological Evaluation Novel_Compound Novel_Compound Antimicrobial_Assay Antimicrobial_Assay Novel_Compound->Antimicrobial_Assay Antiproliferative_Assay Antiproliferative_Assay Novel_Compound->Antiproliferative_Assay MIC_Determination MIC_Determination Antimicrobial_Assay->MIC_Determination IC50_Determination IC50_Determination Antiproliferative_Assay->IC50_Determination

Caption: Workflow for biological activity screening.

Signaling_Pathway_Hypothesis cluster_pathway Hypothesized Mechanism of Action Novel_Benzamide Novel_Benzamide Enzyme_Target Enzyme_Target Novel_Benzamide->Enzyme_Target Inhibition Signaling_Cascade Signaling_Cascade Enzyme_Target->Signaling_Cascade Disruption Cellular_Response Apoptosis or Growth Arrest Signaling_Cascade->Cellular_Response Leads to

Caption: Hypothesized signaling pathway for antiproliferative activity.

References

Comparative Analysis of 2-Hydroxy-3-methoxybenzoyl Chloride Cross-Reactivity with Various Functional Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 2-Hydroxy-3-methoxybenzoyl chloride with a range of common functional groups. Understanding the selectivity of this acylating agent is crucial for its effective application in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The information presented herein is supported by established principles of organic reactivity and includes detailed experimental protocols for validation.

Predicted Cross-Reactivity of this compound

The reactivity of this compound is governed by the electrophilicity of the carbonyl carbon in the acyl chloride group. Nucleophiles will attack this carbon in a nucleophilic acyl substitution reaction. The rate and extent of this reaction are influenced by the nucleophilicity of the attacking functional group, steric hindrance, and the reaction conditions. The presence of the hydroxyl and methoxy groups on the benzene ring can also modulate the reactivity of the acyl chloride.

The following table summarizes the predicted relative reactivity of this compound with various functional groups based on general principles of chemical reactivity. Acyl chlorides are highly reactive and readily react with nucleophiles.[1] The general order of reactivity for nucleophiles towards acyl chlorides is primary amines > secondary amines > alcohols ≈ phenols > thiols.

Functional GroupExample NucleophilePredicted Relative ReactivityProduct TypeJustification
Primary Aliphatic Amine n-ButylamineHighSecondary AmideHigh nucleophilicity and minimal steric hindrance allow for a rapid reaction.
Secondary Aliphatic Amine DiethylamineHighTertiary AmideStrong nucleophile, slightly less reactive than primary amines due to increased steric bulk.
Primary Aromatic Amine AnilineMediumSecondary AmideLower nucleophilicity compared to aliphatic amines as the lone pair on nitrogen is delocalized into the aromatic ring.
Primary Alcohol EthanolMediumEsterGood nucleophile, but generally less reactive than amines. The reaction is often catalyzed by a non-nucleophilic base.[2]
Secondary Alcohol IsopropanolMedium-LowEsterIncreased steric hindrance around the hydroxyl group slows the reaction rate compared to primary alcohols.
Phenol PhenolMedium-LowEsterThe hydroxyl group is less nucleophilic than that of aliphatic alcohols. Reactivity can be enhanced by converting the phenol to a phenoxide ion.[3]
Thiol EthanethiolLowThioesterThiols are generally less reactive towards hard electrophiles like acyl chlorides compared to alcohols under neutral or acidic conditions.

General Reaction Pathway

The fundamental reaction mechanism for the acylation of a nucleophile (Nu-H) with this compound is a nucleophilic acyl substitution. This process proceeds through a tetrahedral intermediate.

G cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products r1 This compound r2 Nucleophile (Nu-H) inter Tetrahedral Intermediate r1->inter Nucleophilic Attack p1 Acylated Product inter->p1 Elimination of Cl- p2 HCl

Caption: General pathway for nucleophilic acyl substitution.

Experimental Protocols

To quantitatively assess the cross-reactivity and selectivity of this compound, a competitive reaction experiment can be performed. This involves reacting the acyl chloride with a mixture of two or more different nucleophiles and analyzing the product distribution.

Competitive Acylation of a Primary Amine and a Primary Alcohol

This protocol details a method to compare the reactivity of a primary aliphatic amine (n-butylamine) and a primary alcohol (n-butanol) with this compound.

Materials:

  • This compound

  • n-Butylamine

  • n-Butanol

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Internal standard (e.g., dodecane) for GC-MS analysis

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol) and the internal standard (0.5 mmol) in anhydrous DCM (10 mL).

  • Nucleophile Addition: In a separate flask, prepare a solution of n-butylamine (1.0 mmol), n-butanol (1.0 mmol), and triethylamine (1.1 mmol) in anhydrous DCM (5 mL).

  • Reaction Initiation: Cool the solution of the acyl chloride to 0 °C using an ice bath. Add the nucleophile solution dropwise to the stirred acyl chloride solution over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by taking aliquots at various time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr) and quenching them with 1 M HCl. The consumption of the starting material and the formation of products can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[4][5]

  • Work-up: After the reaction is complete (as determined by TLC or GC-MS analysis of the starting material), quench the reaction by adding 1 M HCl (10 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Combine the organic layers and wash with saturated NaHCO₃ solution (15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • GC-MS Analysis: Analyze the crude product mixture to determine the relative peak areas of the N-butyl-2-hydroxy-3-methoxybenzamide and butyl 2-hydroxy-3-methoxybenzoate, corrected by the internal standard. This will provide the product ratio. Derivatization by acylation makes the products volatile and suitable for GC analysis.[6]

    • NMR Spectroscopy: Dissolve the crude product in CDCl₃ and acquire a ¹H NMR spectrum. The relative integration of characteristic peaks for the amide and ester products can be used to determine the product ratio.[7][8]

Experimental Workflow Diagram

The following diagram illustrates the workflow for the competitive cross-reactivity analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_acyl Prepare this compound solution in anhydrous DCM react Combine solutions at 0°C and stir prep_acyl->react prep_nuc Prepare mixture of nucleophiles (e.g., amine and alcohol) with base in anhydrous DCM prep_nuc->react monitor Monitor reaction by TLC/GC-MS react->monitor quench Quench reaction with 1M HCl monitor->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 and brine extract->wash dry Dry over Na2SO4 and concentrate wash->dry gcms GC-MS Analysis dry->gcms nmr NMR Spectroscopy dry->nmr

Caption: Workflow for competitive cross-reactivity analysis.

By following this protocol, researchers can obtain quantitative data on the selectivity of this compound towards different functional groups, enabling more precise control over synthetic outcomes.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 2-Hydroxy-3-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Hydroxy-3-methoxybenzoyl chloride. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical in a laboratory setting.

Hazard Identification and Safety Summary

This compound is a chemical that requires careful handling due to its hazardous properties. Based on data for structurally similar compounds like 2-methoxybenzoyl chloride, it is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2][3] It is also a lachrymator, meaning it can cause tearing.[1] The compound is a combustible liquid and may be corrosive to metals.[1][3]

Hazard ClassificationDescriptionPrecautionary Statement Reference
Skin Corrosion/IrritationCauses severe skin burns.[2][3]P264, P280, P303+P361+P353, P363[1][3][4]
Serious Eye Damage/IrritationCauses serious eye damage.[2][3]P280, P305+P351+P338, P310[1][3][4]
CombustibilityCombustible liquid.[1][5]P210, P370+P378[1][3]
Corrosive to MetalsMay be corrosive to metals.[3]P234, P390[3]
LachrymatorSubstance which increases the flow of tears.[1]P261, P304+P340[4][6]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to minimize exposure. The following equipment must be worn at all times when handling this compound.

Eye and Face Protection:
  • Primary Protection: Wear chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][5]

  • Secondary Protection: A face shield must be worn over safety goggles to provide additional protection against splashes or sprays of hazardous liquids.[7][8][9]

Skin and Body Protection:
  • Gloves: Chemical-resistant gloves are required. Based on the reactivity of acyl chlorides, butyl or nitrile rubber gloves are recommended.[8][9] Always inspect gloves for integrity before use and change them immediately if contact with the chemical occurs.

  • Lab Coat: A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[7]

  • Protective Clothing: Wear chemical-resistant clothing.[10] Long pants and closed-toe, closed-heel chemical-resistant shoes are mandatory.[7] Do not wear shorts, skirts, or perforated shoes.

Respiratory Protection:
  • Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation.[4]

  • Respirator: If engineering controls are not sufficient to maintain exposure below permissible limits, a respirator is required.[7] Use of a respirator requires a formal respiratory protection program, including fit testing and medical evaluation.[7][8] For high vapor concentrations, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) may be necessary.[11]

Operational and Disposal Plans

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[2][5]

  • Donning PPE: Put on all required PPE as outlined above, ensuring a proper fit.

  • Chemical Handling:

    • Conduct all work within a chemical fume hood.[4]

    • Keep the container tightly closed when not in use.[1][6]

    • Avoid contact with skin, eyes, and clothing.[2][6] Do not breathe mist, vapors, or spray.[1][2]

    • Keep away from heat, sparks, open flames, and other ignition sources.[1][5] No smoking is permitted in the handling area.[3]

    • Use non-sparking tools to prevent ignition.[4]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly after handling.[1][4]

    • Remove and properly dispose of contaminated gloves and other disposable PPE.

    • Wash contaminated clothing before reuse.[3][4]

Storage Plan
  • Store in a dry, cool, and well-ventilated "Corrosives" area.[1][2][5]

  • Keep containers tightly closed.[1][6]

  • Store away from incompatible materials such as water, strong bases, alcohols, amines, metals, and oxidizing agents.[2][5]

  • Consider storing under an inert atmosphere, such as nitrogen.[1][5]

Spill and Disposal Plan
  • Spill Response:

    • Evacuate the area and remove all ignition sources.[1][5]

    • Ventilate the area.

    • For containment, use an inert absorbent material like sand, silica gel, or a universal binder.[2][5] Do not use combustible materials like sawdust.

    • Collect the absorbed material into a suitable, closed container for disposal.[2][5]

  • Waste Disposal:

    • Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3][4]

    • Do not discharge into sewer systems or waterways.[4][6]

    • Contaminated packaging should be triple-rinsed and offered for recycling or disposed of as hazardous waste.[4]

First Aid Measures

Immediate medical attention is required for all exposures.[1]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1][2] If breathing is difficult or has stopped, provide artificial respiration.[1] Immediately call a poison center or doctor.[1][3]

  • If on Skin (or hair): Take off immediately all contaminated clothing.[1][3] Rinse skin with plenty of water or shower for at least 15 minutes.[1]

  • If in Eyes: Rinse cautiously with water for several minutes.[1][4] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1] Immediately call a poison center or doctor.[1][3]

  • If Swallowed: Rinse mouth with water.[1][4] Do NOT induce vomiting.[1][2][4] Never give anything by mouth to an unconscious person.[2][5] Drink plenty of water; milk may be given afterward if possible.[2]

Workflow for Safe Handling

prep Preparation ppe Don PPE (Goggles, Face Shield, Gloves, Lab Coat) prep->ppe Verify Safety Equipment handling Chemical Handling (In Fume Hood) ppe->handling Begin Work storage Secure Storage handling->storage If not all used post_handling Post-Handling (Decontamination) handling->post_handling After Use spill Spill Response handling->spill If Spill Occurs first_aid First Aid / Emergency handling->first_aid If Exposure Occurs disposal Waste Disposal (Hazardous Waste) post_handling->disposal Collect Waste spill->disposal Contain & Collect

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.